molecular formula C8H11NO2 B030868 1-Ethyl-2-methyl-3-hydroxypyrid-4-one CAS No. 30652-12-1

1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Cat. No.: B030868
CAS No.: 30652-12-1
M. Wt: 153.18 g/mol
InChI Key: LCWFIBYPSAWVLI-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one is a member of the 3-hydroxypyridin-4-one family, a class of compounds renowned for their potent and selective chelation of trivalent metal ions, particularly iron (Fe³⁺). Its primary research value lies in its application as a synthetic analog for investigating iron overload disorders, such as those resulting from hereditary hemochromatosis or beta-thalassemia. The compound functions by forming a stable, hexadentate complex with Fe³⁺, competing with endogenous molecules for the metal ion and facilitating its excretion. This mechanism of action is critical for studies focused on developing novel therapeutic chelators with improved bioavailability, tissue distribution, and reduced side-effect profiles compared to existing treatments like deferoxamine.

Properties

IUPAC Name

1-ethyl-3-hydroxy-2-methylpyridin-4-one
Source PubChem
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InChI

InChI=1S/C8H11NO2/c1-3-9-5-4-7(10)8(11)6(9)2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWFIBYPSAWVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=O)C(=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184698
Record name 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
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Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

30652-12-1
Record name 1-Ethyl-3-hydroxy-2-methyl-4-pyridinone
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Record name 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
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Record name 1-Ethyl-2-methyl-3-hydroxypyridin-4-one
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Record name 1-Ethyl-3-hydroxy-2-methylpyridin-4(1H)-one
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one from Maltol (B134687)

This technical guide provides a detailed overview of the primary synthetic routes for producing this compound, a significant compound in the class of 3-hydroxypyrid-4-ones known for their potent iron-chelating properties. The synthesis commences from maltol (3-hydroxy-2-methyl-4-pyrone), a naturally occurring organic compound. This document outlines two principal synthetic strategies: a direct one-step conversion and a more elaborate three-step method involving a protection-deprotection sequence. Detailed experimental protocols, comparative data, and process visualizations are provided to assist researchers in selecting and implementing the most suitable method for their applications.

Overview of Synthetic Strategies

The conversion of the pyran-4-one ring in maltol to a pyridin-4-one structure is primarily achieved through reaction with a primary amine, in this case, ethylamine (B1201723). The underlying mechanism involves a Michael addition of the amine, followed by a ring-opening and subsequent ring-closure, ultimately eliminating a water molecule.[1] Two main pathways are commonly employed, differing in their approach to the reactive 3-hydroxyl group of maltol.

  • One-Step Synthesis: This method involves the direct reaction of maltol with ethylamine in a suitable solvent. It is valued for its simplicity and cost-effectiveness. However, this approach can be limited to short-chain primary amines like ethylamine and may result in lower yields due to the formation of condensation byproducts.[1]

  • Three-Step Synthesis: This strategy introduces protecting group chemistry to circumvent the issues of side reactions and improve yield. The 3-hydroxyl group of maltol is first protected, typically as a benzyl (B1604629) ether.[1] This is followed by the amination reaction with ethylamine and concluded with the removal of the protecting group to yield the final product. While this method offers higher yields, it involves more steps and reagents.[1][2]

Experimental Protocols

One-Step Synthesis: Direct Conversion of Maltol

This protocol details the direct reaction of maltol with aqueous ethylamine.

Methodology:

  • To a solution of ethylamine (0.4 mol) in 300 ml of water, add maltol (24 g, 0.2 mol).[1]

  • Reflux the resulting mixture for 24 hours.[1]

  • Add decolorizing charcoal to the mixture and continue stirring for 30 minutes.[1]

  • Filter the hot mixture and evaporate the filtrate to dryness under reduced pressure (e.g., using a rotary evaporator) to obtain a brown solid.[1]

  • Dissolve the solid in an ethanol (B145695)/hydrochloric acid solution and rotary evaporate to yield the hydrochloride salt.[1]

  • Recrystallize the resulting yellow solid from an ethanol/ether mixture to yield this compound hydrochloride as a pure white powder.[1]

Three-Step Synthesis via Benzyl Protection

This multi-step approach involves the protection of the hydroxyl group, followed by amination and deprotection.

Step 1: Synthesis of 3-Benzyloxy-2-methyl-4H-pyran-4-one (Benzyl Maltol)

Methodology:

  • Dissolve 390 g of maltol in 1160 mL of ethanol.[3]

  • Prepare a separate solution by dissolving 122.3 g of NaOH in 278 mL of water.[3]

  • Mix the two solutions and, while stirring, add 422 g of benzyl chloride.[3]

  • Heat the mixture to 60°C and maintain stirring for 3.5 hours.[3]

  • After the reaction, dissolve the remaining substances in dichloromethane (B109758) (DCM).[3]

  • Wash the organic layer with a 5% NaOH solution followed by water.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield a yellow oil.[3]

  • Cool the oil and recrystallize from ether to obtain crystalline benzyl maltol.[3]

Step 2: Synthesis of 1-Ethyl-2-methyl-3-benzyloxypyridin-4-one

Methodology:

  • Dissolve the benzyl maltol from Step 1 (25 g, 0.12 mol) in a mixture of ethanol (200 ml) and water (200 ml).[1]

  • Add 90% aqueous ethylamine (11.8 ml, 0.18 mol) followed by 10 ml of a 2N sodium hydroxide (B78521) solution.[1]

  • Reflux the mixture for 12 hours.[1]

  • After cooling, adjust the pH to 1 with HCl and reduce the volume to 200 ml by rotary evaporation.[1]

  • Add 200 ml of water and wash the aqueous solution with diethyl ether (400 ml).[1]

  • Adjust the aqueous fraction to pH 7 with 10N NaOH solution.[1]

  • Extract the product into dichloromethane (3 x 400 ml).[1]

  • Combine the organic extracts, dry over a suitable drying agent, and evaporate the solvent to yield the product.

Step 3: Deprotection to this compound

Methodology:

  • The final deprotection step is typically achieved via catalytic hydrogenation to cleave the benzyl ether.[1]

  • Dissolve the product from Step 2 in a suitable solvent like ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation under acidic conditions until the reaction is complete.[1]

  • Filter off the catalyst and evaporate the solvent to yield the final product as its hydrochloride salt.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic routes.

Table 1: Comparison of One-Step and Three-Step Synthesis Routes

ParameterOne-Step SynthesisThree-Step SynthesisReference
Overall Yield ~33%~45%[1]
Melting Point (°C) 207-208Not specified[1]
Complexity LowHigh[1]
Cost-Effectiveness HighModerate[1]

Table 2: Detailed Data for the Three-Step Synthesis Protocol

StepProductReagentsConditionsYieldReference
1. Protection 3-Benzyloxy-2-methyl-4H-pyran-4-oneMaltol, Benzyl Chloride, NaOH60°C, 3.5h78%[3]
2. Amination 1-Ethyl-2-methyl-3-benzyloxypyridin-4-oneBenzyl Maltol, Ethylamine, NaOHReflux, 12hNot specified[1]
3. Deprotection This compound HClBenzylated Pyridinone, H₂, Pd/CCatalytic HydrogenationNot specified[1]

Visualization of Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described.

OneStepSynthesis Maltol Maltol Reaction Reaction Maltol->Reaction Ethylamine, H₂O Reflux 24h Purification Purification Reaction->Purification Charcoal, Filtration Evaporation, HCl Salt Formation FinalProduct 1-Ethyl-2-methyl-3- hydroxypyrid-4-one HCl Purification->FinalProduct Recrystallization (Ethanol/Ether) ThreeStepSynthesis Maltol Maltol Step1 Step 1: Protection Maltol->Step1 Benzyl Chloride, NaOH ProtectedMaltol Benzyl Maltol Step1->ProtectedMaltol Step2 Step 2: Amination ProtectedMaltol->Step2 Ethylamine, NaOH Reflux 12h ProtectedProduct 1-Ethyl-2-methyl-3- benzyloxypyridin-4-one Step2->ProtectedProduct Step3 Step 3: Deprotection ProtectedProduct->Step3 H₂, Pd/C FinalProduct 1-Ethyl-2-methyl-3- hydroxypyrid-4-one HCl Step3->FinalProduct ReactionMechanism Start Pyran-4-one Ring + Primary Amine Michael Michael Addition of Amine Start->Michael RingOpen Ring Opening Michael->RingOpen RingClose Ring Closure (Condensation) RingOpen->RingClose End Pyridin-4-one Ring + H₂O RingClose->End

References

The Core Mechanism of Action of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a synthetic, orally active iron chelator belonging to the hydroxypyridinone class of compounds. Its primary mechanism of action lies in its high and selective affinity for ferric iron (Fe³⁺), enabling it to form stable complexes that can be excreted from the body. This property makes it a compound of interest for the treatment of iron overload disorders. Furthermore, emerging research indicates a secondary mechanism involving the modulation of enzymatic pathways, specifically the inhibition of prostacyclin synthesis. This guide provides a detailed examination of these mechanisms, supported by available data, experimental methodologies, and pathway visualizations.

Primary Mechanism of Action: Iron Chelation

The predominant therapeutic action of this compound is its ability to act as a bidentate ligand, binding to iron in a 3:1 ratio to form a stable, water-soluble complex. This chelation process effectively mobilizes excess iron from tissues and plasma, facilitating its subsequent elimination from the body, primarily through urine.

Quantitative Data on Iron Binding Affinity
CompoundpFe³⁺ ValueReference CompoundpFe³⁺ Value
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.4Deferiprone19.4

Experimental Protocol: Synthesis of 1-Alkyl-2-methyl-3-hydroxypyrid-4-ones (General Method)

A general synthetic route for 1-alkyl-2-methyl-3-hydroxypyrid-4-ones, including the 1-ethyl derivative, has been described.[2] The process typically involves the following steps:

  • Protection of the Hydroxyl Group of Maltol (B134687): The hydroxyl group of the starting material, maltol (3-hydroxy-2-methyl-4-pyrone), is protected, commonly through benzylation using benzyl (B1604629) chloride.

  • Conversion to the Pyridinone Derivative: The protected maltol is then reacted with the desired alkylamine (in this case, ethylamine) under alkaline conditions. This step substitutes the oxygen in the pyrone ring with nitrogen, forming the 1-alkyl-2-methyl-3-benzyloxypyrid-4-one.

  • Deprotection: The final step involves the removal of the benzyl protecting group, typically through acid cleavage, to yield the 1-alkyl-2-methyl-3-hydroxypyrid-4-one.

The resulting chelators are generally water-soluble and form stable, colored complexes with iron at physiological pH.[2]

Logical Relationship of Iron Chelation

This compound This compound Stable 3:1 Complex Stable 3:1 Complex This compound->Stable 3:1 Complex Binds to Ferric Iron (Fe³⁺) Ferric Iron (Fe³⁺) Ferric Iron (Fe³⁺)->Stable 3:1 Complex Is bound by Excretion Excretion Stable 3:1 Complex->Excretion Leads to

Caption: Logical workflow of the iron chelation process.

Secondary Mechanism of Action: Inhibition of Prostacyclin Synthesis

Beyond its primary role as an iron chelator, this compound has been shown to inhibit the synthesis of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. This effect is attributed to the chelation of iron that is essential for the activity of cyclooxygenase (COX), a key enzyme in the prostacyclin synthesis pathway.

Quantitative Data on Cyclooxygenase Inhibition
ChelatorPotency in Inhibiting Prostacyclin Synthesis
Desferrioxamine (DFO)Most Potent
1,2-dimethyl-3-hydroxypyrid-4-one (L1)>
This compound>
1-propyl-2-methyl-3-hydroxypyrid-4-oneLeast Potent

This demonstrates that this compound is an effective inhibitor of prostacyclin synthesis, although less potent than desferrioxamine and the 1,2-dimethyl analogue. The inhibitory action of these chelators was reversed by the addition of Fe³⁺, confirming the iron-dependent nature of this mechanism.

Experimental Protocol: In Vitro Inhibition of Prostacyclin Synthesis

The experimental protocol to determine the effect of hydroxypyridinones on prostacyclin synthesis generally involves the following steps:

  • Tissue Preparation: Aortic tissue from rats is excised and prepared for in vitro incubation.

  • Incubation: The tissue is incubated in a suitable buffer in the presence of various concentrations of the iron chelator (e.g., this compound).

  • Stimulation of Prostacyclin Synthesis: Prostacyclin synthesis is stimulated by adding agents such as adrenaline, arachidonate, or a Ca²⁺ ionophore (A23187).

  • Measurement of Prostacyclin: The amount of prostacyclin (PGI₂) produced is quantified, typically by measuring its stable metabolite, 6-keto-PGF₁α, using radioimmunoassay or other sensitive analytical techniques.

  • Reversal Studies: To confirm the mechanism, experiments are repeated with the co-administration of Fe³⁺ to observe if the inhibitory effect of the chelator is reversed.

Signaling Pathway: Inhibition of Prostacyclin Synthesis

cluster_pathway Prostacyclin Synthesis Pathway cluster_inhibition Inhibitory Mechanism Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) PGH₂ PGH₂ Cyclooxygenase (COX)->PGH₂ Prostacyclin Synthase Prostacyclin Synthase PGH₂->Prostacyclin Synthase Prostacyclin (PGI₂) Prostacyclin (PGI₂) Prostacyclin Synthase->Prostacyclin (PGI₂) This compound This compound This compound->Cyclooxygenase (COX) Inhibits Ferric Iron (Fe³⁺) Ferric Iron (Fe³⁺) This compound->Ferric Iron (Fe³⁺) Chelates Ferric Iron (Fe³⁺)->Cyclooxygenase (COX) Required for activity Inactive COX Inactive COX

Caption: Inhibition of the prostacyclin synthesis pathway.

Broader Implications of Iron Chelation on Cellular Signaling

The chelation of intracellular iron by compounds like this compound can have far-reaching consequences on various cellular signaling pathways beyond the direct inhibition of iron-dependent enzymes. Iron is a critical cofactor for numerous proteins involved in cell proliferation, metabolism, and signaling.

Experimental Workflow: Investigating Effects on Cellular Signaling

Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Treat with 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one Protein Extraction Protein Extraction Treatment->Protein Extraction RNA Extraction RNA Extraction Treatment->RNA Extraction Metabolite Extraction Metabolite Extraction Treatment->Metabolite Extraction Western Blot Western Blot Protein Extraction->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis RT-qPCR RT-qPCR RNA Extraction->RT-qPCR RT-qPCR->Data Analysis Mass Spectrometry Mass Spectrometry Metabolite Extraction->Mass Spectrometry Mass Spectrometry->Data Analysis

Caption: General workflow for studying cellular signaling effects.

Iron deprivation through chelation has been shown to impact several key signaling pathways, including:

  • Hypoxia-Inducible Factor (HIF-1α) Pathway: Iron is essential for the activity of prolyl hydroxylase domain (PHD) enzymes, which target HIF-1α for degradation under normoxic conditions. Iron chelation can inhibit PHDs, leading to the stabilization of HIF-1α and the activation of downstream genes involved in angiogenesis, erythropoiesis, and metabolism.

  • Cell Cycle Regulation: Iron is a cofactor for ribonucleotide reductase, a rate-limiting enzyme in DNA synthesis. Iron chelation can induce cell cycle arrest, typically at the G1/S phase transition.

  • MAPK and PI3K/Akt Pathways: Some studies on other iron chelators have suggested that they can modulate signaling through pathways like ERK, JNK, p38, and Akt, which are central to cell proliferation, survival, and differentiation.

The precise effects of this compound on these and other signaling pathways warrant further investigation to fully elucidate its complete mechanism of action and potential therapeutic applications.

Conclusion

The primary mechanism of action of this compound is its potent and selective chelation of ferric iron, making it a promising candidate for the treatment of iron overload. Additionally, its ability to inhibit prostacyclin synthesis through the sequestration of essential iron from cyclooxygenase represents a significant secondary mechanism that may have both therapeutic and off-target effects. The broader impact of its iron-chelating properties on various cellular signaling pathways is an area of active research that will further define its pharmacological profile. This guide provides a foundational understanding for researchers and drug development professionals working with this and related compounds.

References

In-Depth Technical Guide: Iron Binding Affinity of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, also known by codes such as CP22 and L1NEt, is a member of the hydroxypyridinone class of iron chelators. These synthetic, low molecular weight compounds are of significant interest in the medical and research fields, primarily for their potential in the treatment of iron overload conditions, which can arise from chronic blood transfusions in patients with thalassemia or other anemias. The therapeutic efficacy of these chelators is intrinsically linked to their affinity and selectivity for ferric iron (Fe³⁺) under physiological conditions. This guide provides a detailed overview of the iron-binding properties of this compound, including available data, relevant experimental protocols, and a comparative analysis with the closely related and clinically approved drug, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one).

Iron Binding Properties of this compound

Qualitative Assessment

This compound is a bidentate chelator, meaning that two of its molecules bind to a single iron ion. At physiological pH, it forms a stable, colored complex with iron in a 3:1 (chelator:iron) molar ratio.[1] Studies have demonstrated its capability to mobilize iron from iron-storage proteins such as ferritin and hemosiderin, as well as from the iron-transport protein transferrin.[1] This indicates a sufficiently high iron binding affinity to compete for and remove iron from these biological sources. Further research has shown that the iron chelating activity of this compound is responsible for its inhibitory effect on certain biological processes, such as vascular prostacyclin synthesis, an effect that is reversed by the presence of Fe³⁺.

Quantitative Data
Comparative Analysis with Deferiprone

To provide a quantitative benchmark for the iron binding affinity of 3-hydroxypyrid-4-ones, the data for the well-characterized and clinically used chelator, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), is presented below. It is important to note that while the ethyl substitution in this compound may slightly alter its lipophilicity and electronic properties compared to the methyl group in Deferiprone, the fundamental iron-binding chemistry is expected to be very similar.

Table 1: Iron Binding Affinity Data for Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one)

ParameterValueDescription
Protonation Constants (log K)
log K₁9.76Represents the equilibrium constant for the protonation of the fully deprotonated ligand.
log K₂3.70Represents the equilibrium constant for the second protonation of the ligand.
Iron(III) Stability Constants (log β)
log β₁12.1Stepwise stability constant for the formation of the 1:1 (Fe:Ligand) complex.
log β₂23.3Stepwise stability constant for the formation of the 2:1 (Fe:Ligand) complex.
log β₃36.9Overall stability constant for the formation of the 3:1 (Fe:Ligand) complex.
pFe³⁺ 20.1A measure of the chelator's efficiency in binding iron at physiological pH (7.4) under defined conditions of low iron and chelator concentration. A higher value indicates stronger chelation.

Note: These values are compiled from various sources and may vary slightly depending on the experimental conditions.

Experimental Protocols for Determining Iron Binding Affinity

The determination of iron binding affinity for a chelator like this compound typically involves potentiometric and spectrophotometric titrations.

Potentiometric Titration

This method is used to determine the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Methodology:

  • Solution Preparation: Prepare standard solutions of the chelator, a strong acid (e.g., HCl), a strong base (e.g., NaOH), and a metal salt (e.g., FeCl₃) in a suitable ionic strength background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic activity.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Ligand Protonation: Titrate a solution of the chelator and strong acid with the standardized strong base. Record the pH after each addition of the base.

    • Metal-Ligand Stability: Titrate a solution containing the chelator, strong acid, and the metal salt with the standardized strong base. Record the pH after each addition of the base.

  • Data Analysis: The titration data (volume of base added vs. pH) is analyzed using computer programs (e.g., HYPERQUAD) to calculate the protonation constants (log K) of the ligand and the overall stability constants (log β) of the iron-chelator complexes.

Spectrophotometric Titration

This method is used to determine the stoichiometry and stability constants of the colored iron-chelator complexes.

Methodology:

  • Solution Preparation: Prepare a series of solutions with a constant concentration of the iron salt and varying concentrations of the chelator (or vice versa) at a constant pH and ionic strength.

  • Spectral Measurement: Record the absorbance spectrum of each solution over a relevant wavelength range (typically in the visible region where the iron complex absorbs light).

  • Data Analysis:

    • Stoichiometry: The stoichiometry of the complex can be determined using methods like the mole-ratio method or Job's plot, where the absorbance is plotted against the mole fraction of the ligand.

    • Stability Constants: The absorbance data as a function of ligand and metal concentrations are fitted to appropriate binding models using specialized software to calculate the stability constants of the formed complexes.

Visualizations

General Workflow for Determining Iron Binding Affinity

G General Experimental Workflow for Iron Binding Affinity Determination cluster_prep Solution Preparation cluster_potentiometry Potentiometric Titration cluster_spectrophotometry Spectrophotometric Titration cluster_analysis Data Analysis Chelator Chelator Solution Titration_L Titrate Chelator + Acid with Base Chelator->Titration_L Titration_ML Titrate Chelator + Acid + Iron with Base Chelator->Titration_ML Solutions_Spec Prepare Solutions with Varying [Chelator]/[Iron] Chelator->Solutions_Spec Acid Strong Acid (e.g., HCl) Acid->Titration_L Acid->Titration_ML Base Strong Base (e.g., NaOH) Base->Titration_L Base->Titration_ML Metal Iron Salt (e.g., FeCl3) Metal->Titration_ML Metal->Solutions_Spec Data_Pot Record pH vs. Volume of Base Titration_L->Data_Pot Titration_ML->Data_Pot Analysis_Pot Calculate Protonation (log K) and Stability (log β) Constants Data_Pot->Analysis_Pot Measurement_Spec Measure Absorbance Spectra Solutions_Spec->Measurement_Spec Analysis_Spec Determine Stoichiometry and Stability Constants Measurement_Spec->Analysis_Spec Final_Data Final Iron Binding Affinity Data Analysis_Pot->Final_Data Analysis_Spec->Final_Data G Simplified Iron Chelation Pathway Chelator 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one (CP22) Iron_Complex CP22-Iron Complex Chelator->Iron_Complex Binds Fe³⁺ Cellular_Iron Cellular Iron Pool Chelator->Cellular_Iron Reduces Pool Iron_Sources Biological Iron Sources (Transferrin, Ferritin) Iron_Sources->Iron_Complex Mobilizes Fe³⁺ Excretion Renal Excretion Iron_Complex->Excretion Cellular_Iron->Iron_Complex Mobilizes Fe³⁺ Iron_Dependent Iron-Dependent Enzymes Cellular_Iron->Iron_Dependent ROS Reactive Oxygen Species (ROS) Cellular_Iron->ROS Catalyzes Fenton Reaction

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a bidentate iron chelator belonging to the 3-hydroxypyridin-4-one (HPO) class of ligands. This class of compounds is of significant interest in medicinal chemistry due to their high affinity and selectivity for iron (III).[1] The core structure allows for modifications at the N-1 and C-2 positions to modulate physicochemical properties such as lipophilicity and, consequently, biological activity. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its mechanism of action.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME).

Chemical Structure and Identity
  • IUPAC Name: 1-Ethyl-2-methyl-3-hydroxy-4-pyridinone

  • Molecular Formula: C₈H₁₁NO₂

  • Canonical SMILES: CCN1C(=O)C=C(C(=C1)O)C

  • InChI Key: ULVQZDONBTVXSI-UHFFFAOYSA-N

Quantitative Physicochemical Data

A summary of the key physicochemical parameters for this compound is presented in the table below.

PropertyValueReference
Molecular Weight 153.18 g/mol Calculated
Melting Point 207-208 °C (hydrochloride salt)[2]
Boiling Point Data not available
Solubility All 1-alkyl-2-methyl-3-hydroxypyrid-4-ones are reported to be water-soluble and stable over a wide pH range. Specific quantitative data for the title compound is not readily available.
pKa The 3-hydroxypyridin-4-one class of compounds typically possesses two pKa values: pKa1 ≈ 3-4 (due to protonation of the pyridinone ring) and pKa2 ≈ 9-10 (due to the hydroxyl group).[3]
logP (Octanol-Water Partition Coefficient) 0.35 (Calculated from a partition coefficient of 2.24)[2]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via two primary routes starting from maltol (B134687).

Method 1: Three-Step Synthesis

This method involves the protection of the hydroxyl group of maltol, followed by reaction with ethylamine (B1201723) and subsequent deprotection.[2]

  • Protection of Maltol (Synthesis of 2-methyl-3-benzyloxypyran-4-one):

    • To a solution of maltol in methanol, add a solution of sodium hydroxide (B78521).

    • Add benzyl (B1604629) chloride to the mixture.

    • Reflux the mixture for 12 hours.

    • The resulting 2-methyl-3-benzyloxypyran-4-one can be isolated and purified.[1]

  • Formation of the Pyridinone Ring (Synthesis of 1-ethyl-2-methyl-3-benzyloxypyridin-4-one hydrochloride):

    • To a solution of 2-methyl-3-benzyloxypyran-4-one in an ethanol/water mixture, add aqueous ethylamine and sodium hydroxide solution.

    • Reflux the mixture for 12 hours.

    • Adjust the pH to 1 with HCl and reduce the volume.

    • After washing with diethyl ether, adjust the aqueous fraction to pH 7 and extract with dichloromethane (B109758) to yield the product.[2]

  • Deprotection (Synthesis of 1-ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride):

    • Dissolve 1-ethyl-2-methyl-3-benzyloxypyridin-4-one hydrochloride in an ethanol/water mixture.

    • Subject the solution to hydrogenation in the presence of a Pd/C catalyst.

    • Filtration and rotary evaporation will yield a white solid.

    • Recrystallize the solid from ethanol/diethyl ether to give the final product.[2]

Method 2: One-Step Synthesis

This is a more direct but potentially lower-yield method.[2]

  • Add maltol to a solution of ethylamine in water.

  • Reflux the mixture for 24 hours.

  • Add decolorizing charcoal and stir for 30 minutes.

  • Filter the mixture and evaporate the filtrate to obtain a brown solid.

  • Dissolve the solid in an ethanol/hydrochloric acid mixture and perform rotary evaporation.

  • Recrystallize the resulting yellow solid from ethanol/ether to yield the final product as a white powder.[2]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_three_step Three-Step Synthesis cluster_one_step One-Step Synthesis maltol1 Maltol protection Protection (Benzyl Chloride, NaOH, Methanol) maltol1->protection benzyl_maltol 2-methyl-3-benzyloxypyran-4-one protection->benzyl_maltol ring_formation Ring Formation (Ethylamine, NaOH, Ethanol/Water) benzyl_maltol->ring_formation protected_product 1-ethyl-2-methyl-3-benzyloxypyridin-4-one HCl ring_formation->protected_product deprotection Deprotection (H2, Pd/C, Ethanol/Water) protected_product->deprotection final_product1 This compound HCl deprotection->final_product1 maltol2 Maltol direct_reaction Direct Reaction (Ethylamine, Water) maltol2->direct_reaction crude_product Crude Product direct_reaction->crude_product purification Purification (Charcoal, Recrystallization) crude_product->purification final_product2 This compound HCl purification->final_product2

Caption: Synthetic routes for this compound.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method for determining the acid dissociation constant (pKa) of a substance.[4][5][6]

  • Preparation of Solutions:

    • Prepare a standardized solution of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

    • Prepare a 1 mM solution of this compound.

  • Calibration:

    • Calibrate the potentiometer using standard aqueous buffers of pH 4, 7, and 10.[4]

  • Titration Procedure:

    • Take 20 ml of the 1 mM sample solution and acidify it to pH 1.8-2.0 with 0.1 M HCl.

    • Purge the solution with nitrogen to remove dissolved CO₂.[5]

    • Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.

    • Titrate the solution by adding small, known volumes of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches 12-12.5.[4]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often found by analyzing the first or second derivative of the curve).

    • Perform the titration in triplicate to ensure reproducibility.[4]

Workflow for pKa Determination

G Workflow for pKa Determination by Potentiometric Titration prep Prepare Solutions (0.1M NaOH, 0.1M HCl, 0.15M KCl, 1mM Sample) calib Calibrate pH Meter (pH 4, 7, 10 buffers) prep->calib acidify Acidify Sample (to pH 1.8-2.0 with HCl) calib->acidify purge Purge with Nitrogen acidify->purge titrate Titrate with NaOH (Record pH vs. Volume) purge->titrate plot Plot Titration Curve (pH vs. Volume of NaOH) titrate->plot analyze Analyze Curve (Determine inflection points) plot->analyze pka Calculate pKa Values analyze->pka

Caption: Workflow for pKa determination.

Determination of logP by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).[7][8]

  • Preparation of Phases:

    • Pre-saturate n-octanol with a pH 7.4 phosphate (B84403) buffer and vice-versa by shaking them together for 24 hours and allowing the phases to separate.[9]

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and pH 7.4 buffer in a centrifuge tube. The final concentration of the compound should be low enough to avoid saturation in either phase.[9]

  • Partitioning:

    • Shake the tube for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases and reach equilibrium.[9]

  • Phase Separation:

    • Centrifuge the tube to ensure complete separation of the octanol (B41247) and aqueous layers.[8]

  • Quantification:

    • Carefully remove an aliquot from each phase.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation:

    • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

    • logP is the base-10 logarithm of the partition coefficient.

Mechanism of Action: Inhibition of Cyclooxygenase

This compound, as an iron chelator, can inhibit the synthesis of prostacyclin.[10] This inhibition is believed to occur through the chelation of iron that is essential for the activity of cyclooxygenase (COX), a key enzyme in the prostanoid synthesis pathway.[10]

The COX enzyme catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), the precursor to prostacyclin and other prostanoids. The catalytic cycle of COX involves a heme-iron center. It is proposed that iron chelators, by binding to this iron, disrupt the enzyme's function and thereby inhibit the synthesis of prostacyclin.[11][12]

Signaling Pathway of Prostacyclin Synthesis and its Inhibition

G Inhibition of Prostacyclin Synthesis by this compound AA Arachidonic Acid COX Cyclooxygenase (COX) (Heme-Iron Dependent) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGIS Prostacyclin Synthase PGH2->PGIS PGI2 Prostacyclin (PGI2) PGIS->PGI2 Chelator This compound Chelator->Inhibition Inhibition->COX

Caption: Inhibition of prostacyclin synthesis.

Conclusion

This compound is a valuable compound for research in iron chelation therapy. This guide has provided a detailed overview of its physicochemical properties, standardized protocols for its synthesis and characterization, and a summary of its inhibitory effect on prostacyclin synthesis. The provided information aims to support researchers and drug development professionals in their work with this and related compounds. Further research to fill the existing data gaps, particularly concerning quantitative solubility and precise pKa values of the free base, would be beneficial for a more complete understanding of this molecule's behavior.

References

Structural Analogues of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a close analogue of the clinically used iron chelator Deferiprone, belongs to the class of 3-hydroxypyridin-4-ones (HPOs), which are renowned for their high affinity and selectivity for Fe(III). This technical guide provides a comprehensive overview of the structural analogues of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development in this area. Quantitative data on the iron chelation efficiency and cytotoxic effects of various analogues are summarized in structured tables for comparative analysis. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows using the Graphviz DOT language to offer a clear and concise representation of complex biological and chemical processes.

Introduction

Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species (ROS) that lead to cellular damage. Iron overload is a pathological condition that can arise from genetic disorders such as hemochromatosis or as a consequence of repeated blood transfusions in patients with conditions like β-thalassemia.[1]

Iron chelation therapy is the primary treatment for iron overload, and 3-hydroxypyridin-4-ones (HPOs) have emerged as a promising class of orally active iron chelators.[2] Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one) is a well-established HPO used in clinical practice.[3] Structural analogues, such as this compound, are being extensively investigated to improve efficacy, safety, and pharmacokinetic profiles. This guide delves into the core technical aspects of these analogues to support ongoing research and drug development efforts.

Synthesis of 1-Substituted-2-Alkyl-3-Hydroxypyridin-4-one Analogues

The general synthetic route for 1-substituted-2-alkyl-3-hydroxypyridin-4-ones typically starts from a 3-hydroxypyran-4-one, such as maltol (B134687) or ethyl maltol. The synthesis involves a three-step process:

  • Protection of the Hydroxyl Group: The 3-hydroxyl group of the starting pyranone is protected, commonly through benzylation with benzyl (B1604629) chloride in the presence of a base.[4]

  • Ring Transformation: The protected pyranone is then reacted with a primary amine (e.g., ethylamine (B1201723) for the synthesis of 1-ethyl analogues) to form the corresponding 1-substituted-3-benzyloxy-pyridin-4-one.[5] This step involves a Michael addition, followed by ring opening and subsequent closure.

  • Deprotection: The benzyl protecting group is removed by catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one derivative.[4]

Synthesis_Workflow Maltol 3-Hydroxypyran-4-one (e.g., Maltol) ProtectedMaltol 3-Benzyloxy-pyran-4-one Maltol->ProtectedMaltol Benzylation (Benzyl Chloride, Base) ProtectedPyridinone 1-Substituted-3-benzyloxy -pyridin-4-one ProtectedMaltol->ProtectedPyridinone Amination (Primary Amine) FinalProduct 1-Substituted-3-hydroxy -pyridin-4-one ProtectedPyridinone->FinalProduct Debenzylation (Catalytic Hydrogenation)

General synthetic workflow for 3-hydroxypyridin-4-one analogues.

Biological Activities and Data Presentation

The primary biological activity of these analogues is their ability to chelate ferric iron (Fe³⁺) with high affinity. This property is quantified by the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at physiological pH. Higher pFe³⁺ values indicate stronger iron chelation. Besides iron chelation, these compounds have been investigated for their anticancer and antimicrobial activities.

Iron Chelation Activity

The iron-chelating efficacy of various HPO analogues is presented in Table 1. Modifications to the substituents on the pyridinone ring can significantly influence the pFe³⁺ value.

CompoundR¹ SubstituentR² SubstituentpFe³⁺Reference
DeferiproneMethylMethyl20.6[6]
This compound EthylMethyl-[5]
1-Propyl-2-methyl-3-hydroxypyrid-4-onePropylMethyl-[5]
1,2-Diethyl-3-hydroxypyridin-4-oneEthylEthyl-[7]
1-(2'-Hydroxyethyl)-2-ethyl-3-hydroxypyridin-4-one2'-HydroxyethylEthyl-[7]
5-Hydroxy-2-(hydroxymethyl)pyridin-4(1H)-oneHHydroxymethyl22.0[1]

Note: A hyphen (-) indicates that the specific pFe³⁺ value was not found in the searched literature for this specific analogue, though their synthesis and iron chelation properties are discussed.

Cytotoxic Activity

The cytotoxic effects of HPO derivatives are often evaluated against various cancer cell lines. The IC₅₀ value, the concentration of a compound that inhibits 50% of cell growth, is a standard measure of cytotoxicity.

CompoundCell LineIC₅₀ (µM)Reference
Deferiprone-Resveratrol Hybrid (3i)--[8]
Deferiprone-Resveratrol Hybrid (4f)--[8]

Experimental Protocols

Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one

This protocol is a generalized procedure based on the common synthetic route for HPO analogues.

Step 1: Synthesis of 3-Benzyloxy-2-methyl-4H-pyran-4-one (Benzyl Maltol) [4]

  • Dissolve 2-methyl-3-hydroxypyran-4-one (maltol) in methanol.

  • Add an aqueous solution of sodium hydroxide (B78521), followed by benzyl chloride.

  • Reflux the mixture for 6 hours.

  • Remove the solvent by rotary evaporation.

  • Extract the residue with dichloromethane (B109758) and wash with aqueous sodium hydroxide and then water.

  • Evaporate the organic solvent to yield the product.

Step 2: Synthesis of 1-Ethyl-3-benzyloxy-2-methyl-pyridin-4-one

  • Dissolve benzyl maltol in an ethanol/water mixture.

  • Add an excess of ethylamine.

  • Heat the mixture in a sealed tube at a high temperature for several hours.

  • After cooling, remove the solvent and extract the product with an organic solvent.

  • Purify the product by chromatography.

Step 3: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyridin-4-one

  • Dissolve the product from Step 2 in ethanol.

  • Add a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere for several hours.

  • Filter the catalyst and evaporate the solvent to obtain the final product.

Chrome Azurol S (CAS) Assay for Iron Chelation[9][10]

This colorimetric assay is a universal method for detecting and quantifying siderophores and other iron-chelating agents.

Principle: The assay is based on the competition for iron between the chelator of interest and the iron-dye complex, Chrome Azurol S. When the chelator removes iron from the CAS complex, the color of the solution changes from blue to orange/yellow, and this change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of CAS Assay Solution:

    • Prepare separate solutions of CAS, hexadecyltrimethylammonium bromide (HDTMA), and a ferric chloride solution in HCl.

    • Mix the CAS and ferric chloride solutions.

    • Slowly add this mixture to the HDTMA solution while stirring.

    • Prepare a piperazine (B1678402) buffer and add it to the dye solution.

  • Assay Procedure:

    • Add a sample of the chelator solution to a cuvette.

    • Add the CAS assay solution and mix.

    • Incubate at room temperature for a specified time (e.g., 20-30 minutes).

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.

CAS_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure CAS_sol CAS Solution Mix Mix Chelator Sample with CAS Assay Solution HDTMA_sol HDTMA Solution Fe_sol FeCl₃ Solution Buffer_sol Piperazine Buffer Incubate Incubate at Room Temperature Mix->Incubate Measure Measure Absorbance at 630 nm Incubate->Measure Signaling_Pathways cluster_cell_cycle Cell Cycle Control cluster_signaling Signaling Modulation HPO 3-Hydroxypyridin-4-one Analogue Iron Intracellular Iron HPO->Iron Chelates RR Ribonucleotide Reductase MAPK MAPK Pathway (JNK, p38, ERK) NFkB NF-κB Pathway Wnt Wnt Signaling Iron->RR Activates Iron->MAPK Modulates Iron->NFkB Modulates Iron->Wnt Modulates DNA_Synthesis DNA Synthesis RR->DNA_Synthesis Enables Cell_Cycle_Arrest G1/S Cell Cycle Arrest Apoptosis Apoptosis MAPK->Apoptosis Induces

References

The Advent of Hydroxypyridinones: A Technical Guide to Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Iron Chelation

Iron, an element indispensable for numerous physiological processes, becomes profoundly toxic in excess. Conditions such as β-thalassemia and sickle cell disease necessitate frequent blood transfusions, leading to a progressive and dangerous accumulation of iron.[1][2][3][4] Without effective intervention, this iron overload can cause severe damage to vital organs, including the heart and liver, significantly increasing morbidity and mortality.[1][5] This has driven the scientific community to develop iron chelators—compounds capable of binding to excess iron and facilitating its excretion from the body.[6][7] For decades, the therapeutic landscape was dominated by parenterally administered deferoxamine, a hexadentate hydroxamate chelator.[8] However, its lack of oral bioavailability and demanding administration regimen highlighted the urgent need for effective, orally active alternatives.

The Rise of Hydroxypyridinones: A New Era in Chelation

The development of hydroxypyridinones (HPs or HOPOs) marked a significant breakthrough in iron chelation therapy.[9][10][11][12] These compounds, particularly the 3-hydroxy-4-pyridinone (3,4-HP) derivatives, emerged as promising candidates due to their high affinity and selectivity for ferric iron (Fe³⁺).[6][9][13] The journey of HPs from laboratory synthesis to clinical application is a testament to rational drug design and persistent scientific inquiry.

Deferiprone (B1670187) (1,2-dimethyl-3-hydroxy-4(1H)-one), also known as L1, was the first orally active hydroxypyridinone iron chelator to be approved for clinical use.[10][14] It was first approved in the European Union in 1999 and received accelerated approval from the U.S. Food and Drug Administration (FDA) in October 2011 for the treatment of transfusional iron overload.[2][4][14][15] Deferiprone is a bidentate ligand, meaning two of its molecules bind to a single iron ion.[1] This results in a stable, neutral 3:1 complex of three deferiprone molecules to one iron ion, which is then primarily excreted in the urine.[1][6][13][16] The characteristic red-brown discoloration of urine in patients treated with deferiprone is a visual indicator of successful iron removal.[13][14]

Mechanism of Action and Pharmacokinetics

The primary mechanism of action for deferiprone is its ability to bind with high affinity to the body's labile iron pool, thereby preventing iron from participating in harmful Fenton reactions that generate cytotoxic free radicals.[6] By reducing this reactive iron, deferiprone mitigates oxidative stress and subsequent cellular damage.[6]

Upon oral administration, deferiprone is absorbed through the gastrointestinal tract and enters the bloodstream.[6] It has a relatively short elimination half-life of 2 to 3 hours.[14] A significant portion of the drug is metabolized in the liver via glucuronidation to an inactive form.[14] This rapid metabolism necessitates administration three times a day to maintain therapeutic levels.[17]

Quantitative Data on Hydroxypyridinone Chelators

The efficacy of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free ferric ion concentration at a standard condition (pH 7.4, with a total ligand concentration of 10 µM and a total iron concentration of 1 µM). A higher pFe³⁺ value indicates a stronger affinity for iron. The development of novel hydroxypyridinone analogs has focused on improving this value to enhance chelation efficiency at lower drug concentrations.[18]

CompoundTypepFe³⁺ ValueMolar Ratio (Chelator:Iron)Primary Route of Excretion
Deferiprone Bidentate 3-Hydroxy-4-pyridinone19.4 - 20.63:1Urine
CP502 Bidentate 3-Hydroxy-4-pyridinone21.73:1Not specified
1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one Bidentate 3-Hydroxy-4-pyridinone21.43:1Not specified
1,6-dimethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one Bidentate 3-Hydroxy-4-pyridinone21.53:1Not specified
5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) Bidentate 3-Hydroxy-4-pyridinone22.03:1Not specified
Deferasirox TridentateNot specified in provided results2:1Feces
Deferoxamine HexadentateNot specified in provided results1:1Urine and Feces

Note: Data compiled from multiple sources.[8][13][18][19][20][21][22] The pFe³⁺ value for Deferiprone varies slightly across different studies.

Clinical Efficacy

Clinical trials have demonstrated the effectiveness of deferiprone in reducing iron burden. The success of the treatment is often measured by a significant decrease in serum ferritin levels, a key indicator of the body's iron stores.[14] In pivotal studies, a successful response was defined as at least a 20% reduction in serum ferritin.[4][14] A meta-analysis of several studies showed that after an average of 16 months of treatment with deferiprone at doses of at least 75 mg/kg per day, the majority of patients experienced a decrease in ferritin concentration.[23] More recent long-term studies in patients with sickle cell disease and other anemias have shown continued and progressive reductions in both liver iron concentration (LIC) and serum ferritin over three years of therapy.[24]

Visualizing the Drug Development and Action Pathways

To better understand the processes involved, the following diagrams illustrate the general workflow for iron chelator discovery and the mechanism of action of deferiprone.

Drug_Discovery_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (Iron Overload Pathophysiology) Lead_Gen Lead Generation (Synthesis of HP Analogs) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Binding Affinity, Cell Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Toxicology) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety & PK in Healthy Volunteers) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Regulatory_Approval Post_Market Post-Market Surveillance (Phase IV) Regulatory_Approval->Post_Market

Caption: General workflow for the discovery and development of an iron chelator.

Deferiprone_MOA cluster_body Patient's Body Oral_Admin Oral Administration of Deferiprone GI_Absorption GI Tract Absorption Oral_Admin->GI_Absorption Bloodstream Deferiprone in Bloodstream GI_Absorption->Bloodstream Chelation Chelation Event Bloodstream->Chelation Iron_Pool Excess Labile Iron Pool (Fe³⁺) in Tissues & Plasma Iron_Pool->Chelation Fenton_Reaction Fenton Reaction (Fe³⁺ + O₂⁻ → Fe²⁺ + O₂) (Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻) Iron_Pool->Fenton_Reaction Catalyzes Complex Stable 3:1 Deferiprone-Iron Complex Chelation->Complex Chelation->Fenton_Reaction Prevents Kidney Kidney Filtration Complex->Kidney Urine Excretion in Urine Kidney->Urine Oxidative_Stress Oxidative Stress & Cell Damage Fenton_Reaction->Oxidative_Stress

Caption: Mechanism of action for Deferiprone in chelating excess iron.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are summaries of key experimental protocols used in the development and evaluation of hydroxypyridinone iron chelators.

Synthesis of Hydroxypyridinone Analogs

The synthesis of novel hydroxypyridinone derivatives often starts from commercially available materials like kojic acid or maltol.[10][19] A common synthetic route involves:

  • Protection of Hydroxyl Groups: The 5-hydroxyl group of the starting material (e.g., kojic acid) is protected, often with a benzyl (B1604629) group, by reacting it with benzyl chloride.[19]

  • Ring Transformation: The resulting pyranone is then converted into the corresponding pyridinone. This is typically achieved by a reaction with an aqueous ammonia (B1221849) solution under reflux, which involves a Michael addition, ring opening/closure, and dehydration.[19]

  • Functionalization: Further modifications can be made to the pyridinone ring to alter properties like lipophilicity or iron affinity. For instance, introducing a 1'-hydroxyalkyl group at the 2-position has been shown to significantly improve pFe³⁺ values.[21]

  • Deprotection: Finally, the protecting groups are removed to yield the final hydroxypyridinone chelator.

In Vitro Iron Chelation Assays

1. Ferrous Ion Chelating (FIC) Assay: This assay measures the ability of a compound to chelate free ferrous ions (Fe²⁺).

  • Principle: In the absence of a chelator, ferrous ions bind to an indicator, ferrozine (B1204870), forming a highly colored complex that can be measured spectrophotometrically at 562 nm.[25] An effective chelator will compete with ferrozine for the iron, preventing the color change.

  • Protocol Summary:

    • Prepare solutions of the test compound, a positive control (e.g., EDTA), ferrous sulfate (B86663) (FeSO₄), and ferrozine in an appropriate buffer.

    • Add the FeSO₄ solution to wells of a microplate.

    • Add the test compound or control to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding the ferrozine solution.

    • Measure the absorbance at 562 nm. The percentage of chelation is calculated by comparing the absorbance of the sample wells to control wells without a chelator.[25]

2. Calcein-Based Iron Chelation Assay: This is a cell-free fluorescence-based assay.

  • Principle: Calcein (B42510) is a fluorescent dye that is quenched upon binding to iron. An effective chelator will remove the iron from the calcein complex, restoring its fluorescence.

  • Protocol Summary:

    • Prepare an iron-calcein complex by mixing calcein with a ferrous salt solution until the fluorescence is quenched.

    • Add the test chelator to the quenched iron-calcein complex.

    • Measure the increase in fluorescence intensity over time using a fluorometer. The rate and extent of fluorescence recovery are proportional to the chelator's ability to remove iron from the complex.[26]

Cellular and In Vivo Models

1. Iron-Loaded Hepatocyte Cellular Assay: This in vitro model assesses a chelator's ability to remove iron from cells, a key therapeutic target.

  • Principle: Hepatocytes are loaded with radio-labeled iron (⁵⁹Fe), and the ability of the test chelator to mobilize and remove this iron from the cells is measured.

  • Protocol Summary:

    • Isolate primary rat hepatocytes via collagenase perfusion.

    • Culture the hepatocytes on collagen-plated dishes.

    • Load the cells with iron by incubating them with ⁵⁹Fe-transferrin.

    • Wash the cells to remove extracellular iron and then incubate them with the test chelator.

    • Measure the release of ⁵⁹Fe into the culture medium over time.

    • Assess cell toxicity at the end of the experiment by measuring the release of lactate (B86563) dehydrogenase (LDH).[27]

2. Iron-Overloaded Animal Models: In vivo models are essential for evaluating the efficacy, pharmacokinetics, and safety of chelators before human trials.

  • Principle: Animals, typically rats or mice, are induced with iron overload to mimic the human condition. The test chelator is then administered, and its effect on iron excretion is measured.

  • Protocol Summary (Mouse Model):

    • Induce iron overload in mice by administering iron-dextran.[17][27]

    • Label the iron stores by intravenously injecting ⁵⁹Fe-lactoferrin.

    • After an equilibration period, administer the test chelator orally or intraperitoneally.

    • Collect urine and feces daily to measure the excretion of ⁵⁹Fe.

    • At the end of the study, measure residual radioactivity in various organs.[27]

  • Protocol Summary (Rat Model):

    • Induce iron overload by providing a diet containing carbonyl iron or through parenteral administration of ferric nitrilotriacetate.[17]

    • In some studies, the bile duct is cannulated to directly measure biliary iron excretion.

    • Administer the test chelator and measure iron levels in urine, feces, and bile.[28]

Conclusion and Future Directions

The discovery and development of hydroxypyridinone iron chelators, spearheaded by deferiprone, have revolutionized the management of transfusional iron overload. These orally active agents offer a significant improvement in the quality of life for patients who previously relied on cumbersome parenteral therapies. Research continues to focus on synthesizing new hydroxypyridinone derivatives with even higher iron affinity, improved pharmacokinetic profiles, and lower toxicity.[18][29] The ultimate goal is to develop chelators that are not only more effective at removing iron from storage organs but also possess cardioprotective effects, addressing the primary cause of mortality in iron-overloaded patients. The robust framework of experimental protocols established during the development of deferiprone will undoubtedly accelerate the journey of these next-generation chelators from the bench to the bedside.

References

1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Comprehensive Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a synthetic chelating agent, has emerged as a compound of significant interest for its therapeutic potential, primarily revolving around its potent iron-chelating properties. This technical guide provides an in-depth exploration of its core attributes, including its mechanism of action, potential therapeutic applications in iron overload disorders, inflammatory conditions, and neurodegenerative diseases. This document summarizes key quantitative data, details experimental protocols for its evaluation, and visualizes associated cellular pathways and experimental workflows.

Introduction

This compound belongs to the class of 3-hydroxypyrid-4-ones, which are recognized for their high affinity and selectivity for ferric iron (Fe³⁺). Its structural analogue, 1,2-dimethyl-3-hydroxypyrid-4-one, also known as deferiprone (B1670187), is an orally active iron chelator used in the treatment of transfusional iron overload in thalassemia major. The ethyl substitution in this compound modifies its lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile. The primary therapeutic rationale for its use lies in its ability to form a stable, non-toxic complex with iron, which is then readily excreted from the body, thereby mitigating the toxic effects of iron accumulation.

Mechanism of Action

The principal mechanism of action of this compound is its function as a bidentate iron chelator. It forms a stable 3:1 complex with ferric iron, effectively sequestering it from biological systems. This chelation prevents iron from participating in deleterious Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals and contribute to oxidative stress.

Beyond iron chelation, this compound exhibits direct antioxidant activity by scavenging free radicals. Furthermore, its potential anti-inflammatory effects may be linked to the inhibition of iron-dependent enzymes such as cyclooxygenase (COX), which are involved in the synthesis of pro-inflammatory prostaglandins (B1171923).[1][2]

Signaling Pathway: Iron Chelation and Reduction of Oxidative Stress

G cluster_0 cluster_1 Excess Iron Excess Iron Fenton Reaction Fenton Reaction Excess Iron->Fenton Reaction Iron Complex Stable Iron Complex (3:1) Hydroxyl Radical Hydroxyl Radical Fenton Reaction->Hydroxyl Radical Oxidative Stress Oxidative Stress Hydroxyl Radical->Oxidative Stress Cellular Damage Cellular Damage Oxidative Stress->Cellular Damage EMHP This compound EMHP->Fenton Reaction Inhibition EMHP->Iron Complex Chelation Excretion Excretion Iron Complex->Excretion

Mechanism of iron chelation and oxidative stress reduction.

Potential Therapeutic Uses

Iron Overload Disorders

The primary and most established therapeutic application of hydroxypyridinone iron chelators is in the management of iron overload, a condition that can arise from genetic disorders like hemochromatosis or from repeated blood transfusions in patients with thalassemia or myelodysplastic syndromes.[3][4] The ability of this compound to effectively chelate and promote the excretion of excess iron makes it a promising candidate for this indication.

Inflammatory Diseases

By inhibiting iron-dependent cyclooxygenase enzymes, this compound and its analogs can reduce the synthesis of pro-inflammatory prostaglandins.[1][2] This suggests a potential therapeutic role in inflammatory conditions where prostaglandins play a significant pathological role. The rank order of potency for prostacyclin synthesis inhibition in vitro has been reported as Desferrioxamine > 1,2-dimethyl-3-hydroxypyrid-4-one > this compound > 1-propyl-2-methyl-3-hydroxypyrid-4-one.[5][6]

Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis

G Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation EMHP 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one EMHP->Cyclooxygenase (COX) Inhibits Iron (Cofactor) Iron (Cofactor) EMHP->Iron (Cofactor) Chelates Iron (Cofactor)->Cyclooxygenase (COX)

Inhibition of cyclooxygenase and prostaglandin synthesis.
Neurodegenerative Diseases

Emerging evidence suggests a role for iron dysregulation and oxidative stress in the pathophysiology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The ability of this compound to cross the blood-brain barrier and chelate excess iron in the central nervous system presents a compelling rationale for its investigation as a neuroprotective agent. By reducing iron-mediated oxidative damage to neurons, it may slow disease progression. While direct evidence for this compound is limited, studies on the related compound deferiprone have shown promise in this area.

Quantitative Data

A comprehensive summary of available quantitative data for this compound and its close analog, deferiprone, is presented below.

ParameterValueCompoundSpeciesReference
Toxicity
Oral LD₅₀870.9 mg/kgDeferiproneMouse[7][8]
Oral LD₅₀794.3 mg/kgDeferiproneRat[7][8]
NOAEL (4-week, oral)40 mg/kg/dayDeferiproneRat[9][10]
Pharmacokinetics
Elimination Half-life3 hoursDeferiproneHuman[11][12][13][14]
Peak Serum Concentration12 to 120 minutesDeferiproneHuman[11]
In Vitro Activity
COX-1 IC₅₀ (Indomethacin)0.063 µMIndomethacin (Reference)Human[15]
COX-2 IC₅₀ (Indomethacin)0.48 µMIndomethacin (Reference)Human[15]
COX-1 IC₅₀ (Meloxicam)36.6 µMMeloxicam (Reference)Human[15]
COX-2 IC₅₀ (Meloxicam)4.7 µMMeloxicam (Reference)Human[15]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of this compound in methanol or ethanol.

  • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • In a 96-well plate or test tubes, add varying concentrations of the this compound solution.

  • Add the DPPH solution to each well/tube and mix thoroughly.

  • Incubate the plate/tubes in the dark at room temperature for 30 minutes.[3][7][16][17]

  • Measure the absorbance at 517 nm using a spectrophotometer.

  • A control containing only the solvent and DPPH solution should be included.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Experimental Workflow: DPPH Assay

G A Prepare DPPH Solution (0.1 mM in Methanol) C Mix Sample and DPPH Solution A->C B Prepare Sample Solutions (Varying Concentrations) B->C D Incubate in Dark (30 min, Room Temp) C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging Activity E->F

Workflow for the DPPH radical scavenging assay.
Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of this compound to reduce ferric iron.

Materials:

  • This compound

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Prepare the FRAP reagent by mixing 10 volumes of 300 mM acetate buffer (pH 3.6), 1 volume of 10 mM TPTZ solution in 40 mM HCl, and 1 volume of 20 mM FeCl₃·6H₂O solution. The reagent should be freshly prepared and warmed to 37°C.[1][18][19][20][21]

  • Add a small volume of the sample solution (and standards) to the wells of a 96-well plate.

  • Add the FRAP reagent to each well and mix.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • A standard curve is generated using a known antioxidant, such as Trolox or FeSO₄.

  • The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve.

Inhibition of Aortic Prostacyclin Synthesis

This assay evaluates the inhibitory effect of this compound on prostaglandin synthesis.[5][6][22]

Materials:

  • Rat aorta

  • This compound

  • Arachidonic acid

  • Stimulating agents (e.g., adrenaline, Ca²⁺ ionophore A23187)

  • Buffer solution (e.g., Krebs-Henseleit)

  • Radioimmunoassay (RIA) or ELISA kit for 6-keto-PGF₁α (the stable metabolite of prostacyclin)

Procedure:

  • Isolate the thoracic aorta from a rat and cut it into rings.

  • Pre-incubate the aortic rings in buffer with or without this compound for a specified time.

  • Stimulate prostacyclin synthesis by adding arachidonic acid and/or other agonists.

  • After incubation, collect the supernatant.

  • Measure the concentration of 6-keto-PGF₁α in the supernatant using a suitable immunoassay.

  • The percentage inhibition of prostacyclin synthesis is calculated by comparing the results from treated and untreated tissues.

Conclusion

This compound holds considerable promise as a therapeutic agent, primarily due to its robust iron-chelating capabilities. Its potential applications extend from the well-established treatment of iron overload to emerging areas such as the management of inflammatory and neurodegenerative diseases. The data presented in this guide underscore the need for further research, including comprehensive clinical trials, to fully elucidate its therapeutic efficacy and safety profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacological properties of this compelling molecule.

References

The Influence of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one on Iron Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iron, an element crucial for numerous physiological processes, can become toxic in excess, leading to a condition known as iron overload. This state is characterized by the accumulation of iron in various organs, precipitating cellular damage and organ dysfunction. Chelation therapy, which involves the administration of agents that bind to and facilitate the excretion of excess iron, is a cornerstone of managing iron overload disorders. This technical guide provides an in-depth analysis of the effects of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a member of the hydroxypyridinone class of iron chelators, on iron metabolism. We will delve into its mechanism of action, its impact on key regulatory pathways, and provide detailed experimental protocols for its evaluation.

Introduction to Iron Metabolism and Overload

Iron homeostasis is a tightly regulated process involving the absorption, transport, storage, and recycling of iron. Key proteins involved in this process include transferrin, the primary iron transport protein in the blood; ferritin, the main intracellular iron storage protein; and ferroportin, the only known cellular iron exporter. The systemic regulation of iron balance is primarily orchestrated by the liver-produced peptide hormone, hepcidin (B1576463). Hepcidin controls the amount of iron entering the bloodstream by binding to ferroportin, inducing its internalization and degradation. In states of iron overload, which can arise from genetic disorders such as hereditary hemochromatosis or be acquired through repeated blood transfusions, this regulatory system is overwhelmed, leading to the deposition of toxic iron in tissues.

This compound: An Iron Chelator

This compound belongs to a class of orally active bidentate iron chelators. These molecules possess a high affinity and selectivity for ferric iron (Fe³⁺). The primary mechanism of action involves the formation of a stable complex with iron, which is then excreted from the body, primarily through the urine. By binding to excess iron, these chelators reduce the labile iron pool, a reactive form of iron that can catalyze the formation of harmful reactive oxygen species.

Impact on Iron Metabolism Markers

The administration of this compound and related hydroxypyridinone compounds has been shown to significantly impact key markers of iron metabolism.

Data Presentation
ParameterEffect of this compound AdministrationReference Compound Data (Deferiprone)
Serum Ferritin Dose-dependent decreaseSignificant reductions observed in clinical trials[1][2]
Transferrin Saturation Potential for normalizationMay increase initially as iron is mobilized from tissues
Liver Iron Concentration (LIC) Expected to decrease with treatmentSignificant reductions demonstrated in animal models and clinical studies[3]
Urinary Iron Excretion Dose-dependent increaseIncreased urinary iron excretion is a primary outcome measure[4]
Hepcidin Expression Potential for modulationDeferiprone has been shown to increase hepcidin responsiveness to iron[3]
Ferroportin Levels Indirectly affected via hepcidin modulationHepcidin-mediated degradation of ferroportin is a key regulatory point

Signaling Pathways and Experimental Workflows

Signaling Pathway: Hepcidin-Ferroportin Axis

The interaction between hepcidin and ferroportin is the central regulatory axis of systemic iron homeostasis. This compound is hypothesized to influence this pathway by altering the body's iron status, which in turn modulates hepcidin expression.

Hepcidin_Ferroportin_Axis cluster_Systemic Systemic Circulation cluster_Hepatocyte Hepatocyte cluster_Macrophage Macrophage / Enterocyte This compound This compound Iron_Complex Iron_Complex This compound->Iron_Complex Chelation Urinary_Excretion Urinary_Excretion Iron_Complex->Urinary_Excretion Excretion Transferrin_Bound_Iron Transferrin_Bound_Iron Hepcidin_Synthesis Hepcidin_Synthesis Transferrin_Bound_Iron->Hepcidin_Synthesis Stimulates Hepcidin Hepcidin Ferroportin Ferroportin Hepcidin->Ferroportin Binds & Induces Degradation Liver_Iron_Stores Liver_Iron_Stores Liver_Iron_Stores->Hepcidin_Synthesis Stimulates Hepcidin_Synthesis->Hepcidin Cellular_Iron Cellular_Iron Cellular_Iron->Ferroportin Export Ferroportin->Transferrin_Bound_Iron Iron Efflux

Caption: Regulation of the Hepcidin-Ferroportin axis and the influence of this compound.

Experimental Workflow: Preclinical Evaluation of an Iron Chelator

A typical preclinical workflow to evaluate the efficacy of an iron chelator like this compound is outlined below.

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies cluster_Molecular Molecular Analysis Iron_Overload_Model Induce Iron Overload in Rats (e.g., Iron Dextran (B179266) Injection) Treatment_Groups Administer this compound (Multiple Dose Groups) Iron_Overload_Model->Treatment_Groups Sample_Collection Collect Blood, Urine, and Tissues Treatment_Groups->Sample_Collection Analysis Measure Serum Ferritin, Transferrin Saturation, Urinary Iron, and Liver Iron Concentration Sample_Collection->Analysis Protein_Analysis Western Blot for Hepcidin and Ferroportin in Liver and Spleen Tissues Sample_Collection->Protein_Analysis Cell_Culture Hepatocyte Cell Culture Iron_Loading Load Cells with 59Fe Cell_Culture->Iron_Loading Chelator_Treatment Treat with this compound Iron_Loading->Chelator_Treatment Iron_Release_Assay Measure 59Fe Release Chelator_Treatment->Iron_Release_Assay

Caption: A logical workflow for the preclinical evaluation of this compound.

Detailed Experimental Protocols

Induction of Iron Overload in a Rat Model

Objective: To create a reliable animal model of iron overload for testing the efficacy of iron chelators.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • Iron dextran solution (100 mg/mL)[5]

  • Sterile physiological saline (0.9% NaCl)

  • Syringes and needles (25-27 gauge)

Procedure:

  • Acclimatize rats to the housing conditions for at least one week.

  • Prepare the iron dextran solution for injection by diluting it with sterile saline to the desired concentration.

  • Administer iron dextran via intraperitoneal injection. A common dosage to induce significant iron overload is 100-200 mg/kg of body weight.[5] This can be given as a single dose or divided into multiple injections over several days.

  • Monitor the animals for any adverse reactions.

  • Confirm iron overload status by measuring serum ferritin and liver iron concentration after a designated period (e.g., 2-4 weeks).

Quantification of Urinary Iron by Atomic Absorption Spectrometry

Objective: To measure the amount of iron excreted in the urine following the administration of an iron chelator.

Materials:

  • Graphite furnace atomic absorption spectrometer[6]

  • Urine collection apparatus for rodents

  • Nitric acid (concentrated)

  • Iron standard solutions

  • Deionized water

Procedure:

  • Collect 24-hour urine samples from the rats in metabolic cages.

  • Acidify the urine samples with nitric acid to prevent iron precipitation.

  • Prepare a calibration curve using a series of iron standard solutions of known concentrations.

  • Dilute the urine samples with deionized water to bring the iron concentration within the linear range of the instrument.

  • Aspirate the samples into the atomic absorption spectrometer and measure the absorbance at the appropriate wavelength for iron (e.g., 248.3 nm).[7]

  • Calculate the iron concentration in the urine samples by comparing their absorbance to the calibration curve.

Western Blot Analysis of Hepcidin and Ferroportin

Objective: To determine the effect of this compound on the protein expression levels of hepcidin and ferroportin in tissues.

Materials:

  • Liver and spleen tissue samples from the animal model

  • Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer membrane (e.g., PVDF)

  • Primary antibodies against hepcidin and ferroportin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the tissue samples in protein extraction buffer and centrifuge to collect the supernatant containing the protein lysate.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies against hepcidin and ferroportin overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.[5][8]

Conclusion

This compound demonstrates significant potential as an oral iron chelator for the management of iron overload. Its mechanism of action, centered on the effective binding and excretion of excess iron, leads to favorable changes in key markers of iron metabolism. Further investigation into its precise modulatory effects on the hepcidin-ferroportin axis will provide a more complete understanding of its therapeutic profile. The experimental protocols detailed in this guide offer a robust framework for the continued preclinical and clinical evaluation of this and other novel iron chelating agents.

References

Methodological & Application

Application Note: HPLC Analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a key iron-chelating agent. The described protocol is applicable for the determination of the compound in bulk drug substances and can be adapted for analysis in various matrices. This method utilizes reversed-phase chromatography with an ion-pairing agent to achieve excellent separation and resolution.

Introduction

This compound belongs to the class of 3-hydroxypyridin-4-ones, which are recognized for their potent and selective iron-chelating properties. Accurate and precise analytical methods are crucial for the quality control of bulk drug substances and for pharmacokinetic and stability studies. The HPLC method outlined here provides a reliable approach for the determination of this compound. The methodology is based on established principles for the analysis of similar compounds, such as Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one).[1][2][3]

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (B84403) (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Heptanesulfonic acid sodium salt (ion-pairing agent, HPLC grade)

    • Water (HPLC grade or Milli-Q)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of Phosphate Buffer (pH 2.0-2.2) with 5 mM Heptanesulfonic acid and Acetonitrile (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Phosphate Buffer (pH 2.0-2.2) with Ion-Pairing Agent: Dissolve an appropriate amount of potassium dihydrogen phosphate and heptanesulfonic acid sodium salt in HPLC grade water to achieve the desired molarity (e.g., 20 mM phosphate buffer and 5 mM heptanesulfonic acid). Adjust the pH to 2.0-2.2 using orthophosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing the prepared buffer and acetonitrile in the specified ratio. For instance, for an 80:20 (v/v) ratio, mix 800 mL of the buffer with 200 mL of acetonitrile. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Solution: Prepare the sample solution by accurately weighing the sample and dissolving it in the mobile phase to a known concentration that falls within the calibration range.

Method Validation Parameters (Hypothetical Data)

The following tables present hypothetical data for key validation parameters of this HPLC method.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%

Table 2: Linearity

Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995

Table 3: Precision

Precision LevelRSD (%)
Repeatability (Intra-day, n=6) 0.9
Intermediate Precision (Inter-day, n=6) 1.3

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Mean Recovery (%)
5099.5
75100.2
10099.8

Table 5: Limits of Detection and Quantitation

ParameterHypothetical Value (µg/mL)
Limit of Detection (LOD) 0.1
Limit of Quantitation (LOQ) 0.3

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Preparation of Solutions (Mobile Phase, Standards, Samples) system_prep HPLC System Preparation (Priming, Equilibration) prep->system_prep system_suitability System Suitability Test (Inject Standard Solution) system_prep->system_suitability analysis Sample Analysis (Inject Sample Solutions) system_suitability->analysis If suitability passes data_processing Data Processing and Analysis (Integration, Calculation) analysis->data_processing results Reporting of Results data_processing->results

Caption: HPLC Analysis Workflow for this compound.

Discussion

The use of an ion-pairing agent, such as heptanesulfonic acid, is crucial for retaining the relatively polar this compound on a reversed-phase column and achieving good peak shape.[1][4] The acidic pH of the mobile phase ensures the analyte is in a consistent ionization state, which is essential for reproducible chromatography. The elution times for 1-substituted 2-alkyl-3-hydroxypyrid-4-ones generally increase with the lipophilicity of the substituents.[1][4] Therefore, this compound is expected to have a slightly longer retention time than 1,2-dimethyl-3-hydroxypyrid-4-one under similar conditions.

For the analysis of this compound in biological matrices such as serum or urine, a sample preparation step is necessary to remove proteins and other interfering substances.[1][4] This typically involves protein precipitation with an acid like perchloric acid, followed by centrifugation.[1][4] The supernatant can then be directly injected into the HPLC system.

Conclusion

The HPLC method described in this application note provides a straightforward and reliable approach for the quantitative analysis of this compound. The protocol is detailed and can be readily implemented in a quality control or research laboratory. The provided hypothetical validation data demonstrates that the method is expected to be accurate, precise, and linear over a relevant concentration range.

References

Application Note: Quantification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed protocols for the quantitative analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a potent iron chelator, in biological matrices such as plasma, serum, and urine. The methodologies described are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection, which are standard techniques for bioanalytical assays. This note is intended for researchers, scientists, and professionals in drug development who require robust and reproducible methods for pharmacokinetic and metabolic studies.

Introduction

This compound belongs to a class of orally active iron chelators designed to treat iron overload conditions, which can result from chronic blood transfusions in patients with thalassemia or from increased gastrointestinal iron absorption.[1][2] Accurate quantification of this compound and its metabolites in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for determining therapeutic efficacy and safety.[3][4] The primary analytical challenge lies in separating the polar chelator from endogenous components in complex biological samples.[5]

The methods outlined below provide a framework for sample preparation and instrumental analysis to achieve sensitive and specific quantification.

Mechanism of Action: Iron Chelation

This compound is a bidentate ligand that forms a stable, colored complex with iron (Fe³⁺) at a 3:1 molar ratio at physiological pH.[1] This process involves binding to labile iron pools within the body, such as non-transferrin-bound iron, and facilitating its excretion, primarily through the urine.[6][7] The effectiveness of chelation is dependent on sustaining adequate plasma concentrations of the drug.[8]

cluster_0 Biological System (Plasma) cluster_1 Excretion Pathway Chelator 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one (Drug) Complex Tris-Chelator-Iron Complex (Stable & Water-Soluble) Chelator->Complex 3x Iron Excess Labile Iron (Fe³⁺) Iron->Complex 1x Kidney Kidney Filtration Complex->Kidney Transport Urine Excretion in Urine Kidney->Urine

Mechanism of Action: Iron Chelation and Excretion.

Experimental Protocols

Two primary analytical methods are detailed: HPLC with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers higher sensitivity and specificity, making it ideal for low-concentration samples.

Sample Preparation

Proper sample preparation is critical to remove interfering substances like proteins and lipids and to ensure the analyte is in a suitable solvent for injection.

Protocol 1: Protein Precipitation (for Plasma/Serum) This is a rapid and straightforward method suitable for both HPLC-UV and LC-MS/MS.

  • Aliquot Sample: Transfer 200 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Spike the sample with an appropriate internal standard (e.g., a structurally similar compound like 1-propyl-2-ethyl-3-hydroxypyridin-4-one).[9]

  • Precipitate Proteins: Add 600 µL of cold acetonitrile (B52724). For acidic analytes, 0.1% formic acid can be added to the acetonitrile.[10] An alternative is to use 0.5 M perchloric acid.[5]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant to a new tube or an HPLC vial.

  • Evaporate & Reconstitute (Optional, for increased sensitivity): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[11]

Protocol 2: Liquid-Liquid Extraction (LLE) (for Plasma/Serum/Urine) LLE provides a cleaner extract compared to protein precipitation.

  • Aliquot and Buffer: Transfer 200 µL of the sample to a clean tube. Adjust pH to ~7.0 if necessary.

  • Add IS and Extract: Add the internal standard and 1 mL of an appropriate organic solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile and isopropanol).[9][12]

  • Vortex & Centrifuge: Vortex for 2 minutes, then centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Transfer & Evaporate: Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute: Reconstitute the residue in 100 µL of the mobile phase for injection.[13]

Protocol 3: Direct Injection (for Urine) Urine samples often require minimal preparation.

  • Thaw and Vortex: Thaw urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge/Filter: Centrifuge at 4,000 x g for 5 minutes or filter through a 0.45 µm syringe filter to remove particulates.[5]

  • Dilute: Dilute the sample with the mobile phase or water as needed to fit within the calibration range.

  • Inject: Transfer to an HPLC vial for analysis.

HPLC-UV Method

This method is robust and suitable for quantifying higher concentrations of the analyte.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution using a mixture of a buffer and an organic solvent. A typical mobile phase is 20 mM phosphate (B84403) buffer (pH 2.0-2.2) with an ion-pairing agent like heptanesulfonic acid, and acetonitrile or methanol.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by scanning the UV spectrum of the compound; typically around 280 nm, but can be optimized.

  • Injection Volume: 20 µL.

LC-MS/MS Method

This method provides the highest sensitivity and selectivity, making it the preferred choice for pharmacokinetic studies where low concentrations are expected.

  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]

  • Column: Reversed-phase C18 or UPLC column (e.g., 2.1 x 50 mm, 1.8 µm).[10]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile or Methanol with 0.1% Formic Acid

    • A gradient elution is typically used for better separation.

  • Flow Rate: 0.25 - 0.4 mL/min.[10]

  • Ionization Mode: ESI Positive or Negative, depending on the compound's structure.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.[13]

Method Validation Parameters

A summary of typical validation parameters for bioanalytical methods is presented below. These values should be established during method development.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.99> 0.995
Lower Limit of Quantification (LLOQ) ~0.5 µM0.5 - 1.0 ng/mL[10]
Intra-day Precision (% RSD) < 15%< 10%[10]
Inter-day Precision (% RSD) < 15%< 12%[13]
Accuracy (% Bias) Within ±15%Within ±10%[10]
Extraction Recovery 85 - 94%[12]> 80%

Experimental and Analytical Workflow

The overall process from sample collection to final data analysis follows a structured workflow to ensure data integrity and reproducibility.

cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase A Sample Collection (Plasma, Serum, or Urine) B Sample Logging & Storage (≤ -20°C) A->B C Sample Preparation (Protein Precipitation or LLE) B->C D Instrumental Analysis (HPLC-UV or LC-MS/MS) C->D E Data Acquisition (Chromatogram Generation) D->E F Data Processing (Peak Integration & Quantification) E->F G Report Generation F->G

Bioanalytical Workflow for Quantification.

Conclusion

The protocols described provide a robust foundation for the quantification of this compound in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, sample throughput, and available instrumentation. For all applications, a thorough method validation is essential to ensure the reliability of the generated data in research and drug development settings.

References

Application Note & Protocol: Laboratory Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a bidentate chelating agent belonging to the 3-hydroxypyridin-4-one (HPO) class of compounds. These compounds are of significant interest in medicinal chemistry due to their high affinity and selectivity for iron (III), making them potential therapeutic agents for the treatment of iron overload diseases.[1][2][3][4] This document provides a detailed protocol for the laboratory synthesis of this compound, primarily through the reaction of maltol (B134687) with ethylamine (B1201723). The protocol described is a single-step synthetic pathway.[5]

Principle:

The synthesis involves a nucleophilic substitution reaction where the primary amine, ethylamine, displaces the ring oxygen in maltol (3-hydroxy-2-methyl-4-pyrone) to form the corresponding N-substituted pyridinone. The reaction is typically carried out in an aqueous solution under reflux conditions.

Experimental Protocol

Materials and Reagents:

  • Maltol (2-methyl-3-hydroxy-4-pyrone)

  • Ethylamine solution (e.g., 70% in water)

  • Decolorizing charcoal

  • Ethanol (B145695)

  • Diethyl ether

  • Hydrochloric acid (optional, for salt formation)

  • Distilled water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and flask

  • Filter paper

  • Rotary evaporator

  • Beakers and graduated cylinders

  • Crystallizing dish

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine maltol (0.2 mol) and a solution of ethylamine (0.4 mol) in 300 ml of water.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain it for 24 hours with continuous stirring.[5]

  • Decolorization: After 24 hours, cool the mixture and add a small amount of decolorizing charcoal. Stir the mixture for an additional 30 minutes.[5]

  • Filtration: Filter the hot mixture through a Büchner funnel to remove the charcoal.

  • Solvent Removal: Evaporate the filtrate to dryness using a rotary evaporator to obtain a solid residue.[5]

  • Purification (as Hydrochloride Salt):

    • Dissolve the resulting solid in a solution of ethanol and hydrochloric acid.[5]

    • Remove the solvent using a rotary evaporator.[5]

    • Recrystallize the obtained yellow solid from a mixture of ethanol and diethyl ether to yield the final product as a white powder.[5]

  • Drying and Characterization: Dry the purified product in a desiccator. Characterize the compound by determining its melting point and, if available, by spectroscopic methods such as NMR and mass spectrometry.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound hydrochloride.

ParameterValueReference
Reactants
Maltol24 g (0.2 mol)[5]
Ethylamine24.2 ml (0.4 mol)[5]
Product
1-Ethyl-2-methyl-3-hydroxypyridin-4-one hydrochloride
Yield11.4 g (33%)[5]
Melting Point207-208°C[5]
Literature Melting Point205-206°C[5]

Experimental Workflow Diagram

SynthesisWorkflow A 1. Mix Maltol and Ethylamine in Water B 2. Reflux for 24 hours A->B C 3. Add Decolorizing Charcoal and Stir B->C D 4. Filter the Mixture C->D E 5. Evaporate Filtrate D->E F 6. Dissolve in EtOH/HCl E->F G 7. Rotary Evaporation F->G H 8. Recrystallize from Ethanol/Ether G->H I 9. Dry and Characterize Final Product H->I

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, also known by its synonyms CP94 and L1NEt, is a synthetic, orally active iron chelator. As a bidentate ligand, it forms a stable complex with ferric iron (Fe³⁺), effectively depleting intracellular iron levels. This targeted iron deprivation makes it a valuable tool for investigating iron-dependent cellular processes and a potential therapeutic agent in iron overload diseases and cancer. In cell culture studies, this compound is utilized to induce iron-deficient conditions, allowing for the elucidation of cellular responses to iron limitation, including effects on cell proliferation, apoptosis, and various signaling pathways. Its mechanism of action is primarily linked to the inhibition of iron-dependent enzymes and the generation of reactive oxygen species (ROS), which can trigger downstream cellular events.

Chemical Properties

PropertyValue
Synonyms CP94, L1NEt, 1-Ethyl-2-methyl-3-hydroxy-4-pyridone
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO and ethanol

Applications in Cell Culture

  • Induction of Iron Depletion: To study the cellular consequences of iron deficiency.

  • Cancer Research: Investigating the anti-proliferative and pro-apoptotic effects on various cancer cell lines.[1][2][3]

  • Neuroscience: Exploring the role of iron in neurodegenerative diseases.

  • Cardiovascular Research: Studying the effects of iron chelation on cardiac cells.

  • Immunology: Investigating the role of iron in immune cell function.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving this compound (CP94) and its close analog, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), which can be used as a reference for dose-ranging studies.

Table 1: Effective Concentrations of this compound (CP94)

Cell LineAssayEffective ConcentrationObserved Effect
A431 (Human squamous carcinoma)Photodynamic Therapy Enhancement150 µMIncreased photobleaching and decreased cell viability

Table 2: IC50 Values for Deferiprone (a close analog)

Cell LineAssayIC50 ValueExposure Time
MCF7 (Human breast cancer)Cell Viability (SRB assay)~75-100 µM5 days
T47D (Human breast cancer)Cell Viability (SRB assay)~75-100 µM5 days
Various Cancer Cell LinesCell Viability~10-100 µMNot specified

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.

Materials:

  • This compound (CP94)

  • Complete cell culture medium

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete medium to achieve final concentrations ranging from 1 µM to 200 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells.

G Experimental Workflow: Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C B Prepare serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I

Cell Viability Assay Workflow

Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This protocol describes how to assess the induction of apoptosis by this compound using flow cytometry.

Materials:

  • This compound (CP94)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 50 µM, 100 µM, 150 µM) for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

G Experimental Workflow: Apoptosis Assay A Seed and treat cells with This compound B Harvest and wash cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by Flow Cytometry E->F G Quantify apoptotic cell populations F->G

Apoptosis Assay Workflow

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • This compound (CP94)

  • Complete cell culture medium

  • DCFH-DA (2',7'-dichlorofluorescin diacetate)

  • PBS

  • Black 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound for the desired time.

  • DCFH-DA Loading: Remove the treatment medium and wash the cells with PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove excess probe.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

Signaling Pathways

The primary mechanism of action of this compound is the chelation of intracellular iron. This leads to the modulation of several key signaling pathways that are dependent on iron for their function.

G Signaling Pathways Modulated by this compound cluster_chelator Iron Chelation cluster_downstream Downstream Effects Chelator 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one Iron Intracellular Iron (Fe³⁺) Chelator->Iron Chelates ROS Increased ROS Production Iron->ROS Depletion leads to HIF1a HIF-1α Stabilization Iron->HIF1a Depletion inhibits prolyl hydroxylases Wnt Inhibition of Wnt/β-catenin Pathway Iron->Wnt Depletion affects iron-dependent enzymes Apoptosis Induction of Apoptosis ROS->Apoptosis CellCycle Cell Cycle Arrest HIF1a->CellCycle Wnt->CellCycle CellCycle->Apoptosis

Modulation of Signaling Pathways

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for specific reagents and kits.

References

Application Notes and Protocols for in vivo Administration of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Analogs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo experimental data for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one is limited in the reviewed literature. The following application notes and protocols are based on studies conducted with closely related analogs, primarily 1,2-diethyl-3-hydroxypyridin-4-one (B39708) and 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone). These protocols can serve as a foundational guide for researchers and drug development professionals, with the recommendation that specific parameters be optimized for the exact compound of interest.

Introduction

This compound belongs to the hydroxypyridinone class of iron chelators. These compounds are investigated for their potential in treating iron overload conditions. This document provides a summary of in vivo applications, pharmacokinetic data, and detailed experimental protocols derived from studies on analogous compounds in animal models.

Applications in Animal Models

The primary application of hydroxypyridin-4-one derivatives in animal models is the study of iron chelation therapy. These compounds are evaluated for their efficacy in mobilizing and excreting excess iron, which is relevant for conditions such as thalassemia and hemochromatosis. Other potential, though less explored, applications include neuroprotection and cardioprotection, leveraging the role of iron in oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with hydroxypyridin-4-one analogs.

Table 1: Pharmacokinetic Parameters of 1,2-Diethyl-3-hydroxypyridin-4-one in Male Wistar Rats
ParameterIntravenous (IV) DoseOral Dose
Dose 25, 50, 100 mg/kg100 mg/kg
AUC (µg/ml/hr) 15, 36, 72-
Systemic Clearance 1.5 L/hr/kg-
Terminal Elimination Half-life 2.02 hr-
Volume of Distribution (steady state) 2.69 L/kg-
Oral Bioavailability -~53%
Peak Blood Concentration Time Metabolite A: ~0.75 hr~0.5 hr

Data extracted from a study on the pharmacokinetics of 1,2-diethyl-3-hydroxypyridin-4-one in rats.

Table 2: Acute Oral Toxicity of Hydroxypyridin-4-one Analogs
CompoundAnimal ModelLD₅₀ (mg/kg)Observed Adverse Effect Level
Ethyl Maltol and Iron Complexes Kunming (KM) Mice743.889.18 mg/kg/day (LOAEL)
1,2-dimethyl-3-hydroxypyrid-4-one (L1) Uremic Rats-40 mg/kg/day (NOAEL)

Data from toxicity studies on ethyl maltol-iron complexes and 1,2-dimethyl-3-hydroxypyrid-4-one.

Experimental Protocols

Pharmacokinetic Analysis in a Conscious Rat Model

This protocol is adapted from a study on 1,2-diethyl-3-hydroxypyridin-4-one.

Objective: To determine the pharmacokinetic profile of a hydroxypyridinone analog following intravenous and oral administration.

Animal Model: Male Wistar rats with chronic cannulation.

Materials:

  • This compound (or analog)

  • Vehicle for administration (e.g., sterile saline)

  • Blood collection tubes (with anticoagulant)

  • High-Performance Liquid Chromatography (HPLC) system with UV detection

Procedure:

  • Animal Preparation: Utilize surgically prepared male Wistar rats with indwelling cannulas for blood sampling. Allow animals to recover from surgery before the study.

  • Dosing:

    • Intravenous (IV): Administer the compound at doses of 25, 50, and 100 mg/kg through the cannula.

    • Oral (PO): Administer the compound by gavage at a dose of 100 mg/kg.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-administration.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma samples at -20°C until analysis.

  • HPLC Analysis: Assay the plasma samples for the parent compound and its metabolites using a validated reversed-phase HPLC method with UV detection.

  • Data Analysis: Calculate pharmacokinetic parameters such as AUC, clearance, half-life, and bioavailability using appropriate software.

G cluster_prep Animal Preparation cluster_dosing Dosing Regimen cluster_sampling Sample Collection & Processing cluster_analysis Analysis prep Male Wistar Rats (Chronically Cannulated) iv_dose Intravenous (IV) 25, 50, 100 mg/kg prep->iv_dose po_dose Oral (PO) 100 mg/kg prep->po_dose blood Serial Blood Sampling iv_dose->blood po_dose->blood plasma Plasma Separation blood->plasma hplc HPLC-UV Analysis plasma->hplc pk_analysis Pharmacokinetic Modeling hplc->pk_analysis G start Start: Animal Acclimation grouping Group Allocation (Control & Treatment) start->grouping dosing Daily Oral Administration (4 Weeks) grouping->dosing monitoring Daily Monitoring (Weight, Intake, Clinical Signs) dosing->monitoring terminal End of Study: Blood & Organ Collection monitoring->terminal After 4 weeks analysis Data Analysis: Hematology, Biochemistry, Histopathology terminal->analysis noael Determine NOAEL analysis->noael G cluster_body Body Fe_pool Excess Iron Pool (e.g., in Tissues) Complex Iron-Chelator Complex (Stable & Water-Soluble) Fe_pool->Complex Forms Complex Chelator This compound (Administered) Chelator->Fe_pool Binds to Fe³⁺ Excretion Renal Excretion Complex->Excretion

Application Notes: In Vitro Iron Chelation Assay for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (Deferiprone)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, commonly known as Deferiprone (B1670187), is an orally active iron-chelating agent. It is primarily used in the clinical management of transfusional iron overload in patients with thalassemia major. Deferiprone is a bidentate chelator, meaning that three molecules of deferiprone bind to a single ferric (Fe³⁺) ion to form a stable 3:1 complex, which is then excreted primarily through the urine.[1] Its ability to permeate cell membranes allows it to access and chelate intracellular iron pools. The primary mechanism of action involves the sequestration of excess iron, thereby preventing the formation of harmful reactive oxygen species and reducing iron-induced oxidative damage to tissues and organs.

This document provides a detailed protocol for an in vitro spectrophotometric assay to determine the iron-chelating activity of Deferiprone. The assay is based on the ferrozine-iron complex formation. Ferrozine (B1204870) forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm. In the presence of a chelating agent like Deferiprone, the formation of this complex is inhibited, as the chelator competes with ferrozine to bind the iron. The resulting decrease in absorbance at 562 nm is proportional to the iron-chelating activity of the substance being tested.

Mechanism of Action: Iron Chelation by Deferiprone

Deferiprone reduces iron-mediated toxicity by binding to excess iron, making it water-soluble and facilitating its excretion. This process decreases the labile iron pool within cells, which is the primary source of iron that participates in the Fenton reaction to generate highly toxic hydroxyl radicals. By chelating this free iron, Deferiprone mitigates oxidative stress and subsequent cellular damage.

Mechanism of Deferiprone Iron Chelation cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Excess Iron Excess Iron Fenton Reaction Fenton Reaction Excess Iron->Fenton Reaction catalyzes Fe3_ion Fe³⁺ ROS Reactive Oxygen Species (ROS) Fenton Reaction->ROS Oxidative Stress Oxidative Stress ROS->Oxidative Stress Cell Damage Cell Damage Oxidative Stress->Cell Damage Deferiprone Deferiprone (3 molecules) Deferiprone->Fenton Reaction inhibits Stable Complex Stable 3:1 Deferiprone-Iron Complex Deferiprone->Stable Complex Fe3_ion->Stable Complex binds Excretion Excretion Stable Complex->Excretion leads to

Mechanism of Deferiprone in reducing iron-induced oxidative stress.

Quantitative Data Summary

The following table summarizes the in vitro iron chelation activity of this compound (Deferiprone). Data was obtained from studies assessing its ability to remove iron from biological membranes. The assay conditions for this specific data involved incubating Deferiprone with red blood cell (RBC) membranes for 2 hours.

CompoundConcentration (mmol/L)Chelation Activity (% Iron Removal)Assay System
This compound 0.12528% ± 15%Thalassemic RBC Membranes[2]
(Deferiprone)0.568% ± 11%Thalassemic RBC Membranes[2]
EDTA (Positive Control) VariesHighStandard Chelator
Deferoxamine (DFO) 0.333IneffectiveThalassemic RBC Membranes[2]

Note: The provided data demonstrates a dose-dependent increase in iron removal by Deferiprone. For the ferrozine assay protocol below, a concentration range of 0.1 to 1.0 mmol/L for Deferiprone is recommended to determine an IC50 value.

Experimental Protocol: Ferrozine-Based Iron Chelation Assay

Principle

This assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺). The chelator (Deferiprone) competes with the chromogenic agent ferrozine for the available Fe²⁺ in the reaction mixture. The formation of the ferrozine-Fe²⁺ complex results in a magenta color with a maximum absorbance at 562 nm. The presence of Deferiprone reduces the amount of iron available to bind with ferrozine, leading to a decrease in color intensity. The percentage of chelation is calculated by comparing the absorbance of the test samples with a control that does not contain the chelator.

Materials and Reagents
  • This compound (Deferiprone)

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

  • Ferrozine (3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine)

  • HEPES buffer (or other suitable physiological pH buffer)

  • EDTA (Ethylenediaminetetraacetic acid) as a positive control

  • Deionized water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

  • Calibrated micropipettes

Reagent Preparation
  • Deferiprone Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of Deferiprone in deionized water. Prepare serial dilutions from this stock solution to obtain the desired final concentrations for the assay (e.g., ranging from 0.1 to 1.0 mM).

  • Ferrous Sulfate Solution (2 mM): Dissolve 55.6 mg of FeSO₄·7H₂O in 100 mL of deionized water. Prepare this solution fresh on the day of the experiment.

  • Ferrozine Solution (5 mM): Dissolve 23.7 mg of ferrozine in 10 mL of deionized water.

  • EDTA Stock Solution (e.g., 10 mM): Prepare a stock solution of EDTA in deionized water to be used as a positive control. Prepare serial dilutions similar to the test compound.

Assay Procedure
  • Plate Setup: Add 50 µL of various concentrations of the Deferiprone solution (or EDTA positive control) to the wells of a 96-well microplate. For the control (blank) wells, add 50 µL of deionized water instead of the chelator.

  • Initiation of Chelation: Add 50 µL of the 2 mM ferrous sulfate solution to all wells.

  • Incubation: Mix gently and incubate the plate at room temperature for 10 minutes to allow the chelation reaction to occur.

  • Addition of Ferrozine: Add 100 µL of the 5 mM ferrozine solution to all wells to initiate the color-forming reaction.

  • Second Incubation: Mix the contents of the wells thoroughly and incubate at room temperature for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 562 nm using a microplate reader.

Data Analysis

The iron-chelating activity is calculated as a percentage of inhibition of ferrozine-Fe²⁺ complex formation using the following formula:

Chelating Activity (%) = [ (A₀ - A₁) / A₀ ] x 100

Where:

  • A₀ is the absorbance of the control (water, FeSO₄, and ferrozine).

  • A₁ is the absorbance of the test sample (Deferiprone, FeSO₄, and ferrozine).

The IC₅₀ value (the concentration of the chelator that inhibits 50% of ferrozine-Fe²⁺ complex formation) can be determined by plotting the percentage of chelating activity against the different concentrations of Deferiprone.

Experimental Workflow Diagram

start Start Assay prep_reagents Prepare Reagents: - Deferiprone dilutions - 2 mM FeSO₄ - 5 mM Ferrozine - EDTA dilutions start->prep_reagents plate_setup Pipette 50 µL of Deferiprone, EDTA, or Water (Control) into 96-well plate prep_reagents->plate_setup add_iron Add 50 µL of 2 mM FeSO₄ to all wells plate_setup->add_iron incubate1 Incubate at Room Temperature for 10 minutes add_iron->incubate1 add_ferrozine Add 100 µL of 5 mM Ferrozine to all wells incubate1->add_ferrozine incubate2 Incubate at Room Temperature for 10 minutes add_ferrozine->incubate2 read_absorbance Measure Absorbance at 562 nm incubate2->read_absorbance calculate Calculate % Chelation Activity and IC₅₀ Value read_absorbance->calculate end End calculate->end

Workflow for the ferrozine-based iron chelation assay.

References

Application Notes and Protocols for NMR Spectroscopy of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a compound of interest in the field of medicinal chemistry, particularly as an iron chelator. This document outlines detailed experimental protocols and presents key NMR data to aid in the structural elucidation and characterization of this molecule.

Introduction

This compound belongs to the class of 3-hydroxypyridin-4-ones, which are well-recognized for their high affinity and selectivity for Fe(III) ions. These compounds, including the clinically used drug Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), are vital in the treatment of iron overload disorders. The ethyl substitution at the 1-position of the pyridinone ring can influence the compound's lipophilicity and pharmacokinetic properties, making its detailed structural analysis crucial for drug development. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such small molecules in solution.

Structural and NMR Data

The structure of this compound is presented below. The expected ¹H and ¹³C NMR spectral data are summarized in the following tables. The data for the target compound is predicted based on the known spectral data of its close structural analogs, particularly 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone) and other 1-alkyl-2-methyl-3-hydroxypyrid-4-ones.

Structure:

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.2 - 7.4d~7.0 - 8.0
H-6~6.2 - 6.4d~7.0 - 8.0
N-CH₂~3.9 - 4.1q~7.0
C-CH₃~2.3 - 2.5s-
N-CH₂-CH₃~1.3 - 1.5t~7.0

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145 - 147
C-3~150 - 152
C-4~170 - 172
C-5~110 - 112
C-6~135 - 137
N-CH₂~45 - 47
C-CH₃~12 - 14
N-CH₂-CH₃~14 - 16

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below. These protocols are based on standard procedures for small molecule analysis.

Sample Preparation for NMR Spectroscopy

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Pipettes

  • Vortex mixer

  • Filter (optional)

Procedure:

  • Weigh 5-10 mg of the purified this compound sample directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is a good choice for this class of compounds).

  • Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely and label it appropriately.

1D NMR Data Acquisition (¹H and ¹³C)

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a standard probe.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 16-64 (depending on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: 0-200 ppm

  • Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)

  • Relaxation Delay (d1): 2 seconds

2D NMR Data Acquisition (COSY, HSQC, HMBC)

For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf on Bruker instruments).

  • Parameters: Standard parameters for the instrument can be used, with optimization of spectral widths in both dimensions to cover all proton signals.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations (one-bond couplings).

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Parameters: The spectral width in the ¹H dimension should cover all proton signals, and the spectral width in the ¹³C dimension should cover the expected range of carbon signals (e.g., 0-180 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (two- and three-bond couplings).

  • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgplpndqf on Bruker instruments).

  • Parameters: Similar to HSQC, with optimization of the long-range coupling delay to observe correlations over multiple bonds (typically optimized for J-couplings of 4-8 Hz).

Data Processing and Analysis

  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Phase correct the spectra manually or automatically.

  • Calibrate the chemical shift scale. For ¹H NMR in DMSO-d₆, the residual solvent peak at δ 2.50 ppm can be used as a reference. For ¹³C NMR, the DMSO-d₆ solvent peak at δ 39.52 ppm is used.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of protons.

  • Use the 2D NMR data (COSY, HSQC, and HMBC) to confirm the assignments of all proton and carbon signals.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Compound (5-50 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_spectrometer NMR Spectrometer (≥400 MHz) transfer->nmr_spectrometer one_d_nmr 1D NMR (¹H, ¹³C) nmr_spectrometer->one_d_nmr two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->two_d_nmr processing Data Processing (FT, Phasing, Baseline Correction) one_d_nmr->processing two_d_nmr->processing referencing Chemical Shift Referencing processing->referencing analysis Spectral Analysis (Integration, J-coupling) referencing->analysis assignment Structure Elucidation & Signal Assignment analysis->assignment

Caption: Workflow for NMR analysis of this compound.

Mechanism of Action: Iron Chelation by 3-Hydroxypyridin-4-ones

iron_chelation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Fe_transferrin Transferrin-Bound Fe³⁺ Fe_pool Labile Iron Pool (Fe³⁺) Fe_transferrin->Fe_pool Iron Uptake Chelator_free 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one (Lipophilic) Chelator_inside Chelator Chelator_free->Chelator_inside Cell Membrane Permeation Fe_Chelate [Fe(Chelator)₃] Complex (Water-Soluble) Chelator_inside->Fe_Chelate Chelation (3:1) Fe_pool->Fe_Chelate Excretion Renal Excretion Fe_Chelate->Excretion Transport out of cell

Caption: Iron chelation mechanism of this compound.

Conclusion

These application notes provide a framework for the comprehensive NMR analysis of this compound. The provided protocols and predicted spectral data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development working with this and related iron-chelating agents. The combination of 1D and 2D NMR techniques is essential for the complete and accurate structural characterization of this important class of compounds.

Application Notes and Protocols for the Mass Spectrometry Analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-2-methyl-3-hydroxypyrid-4-one is a heterocyclic compound of interest in pharmaceutical research and drug development, belonging to a class of compounds known for their metal-chelating properties. Accurate and sensitive quantification of this analyte and its metabolites in biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of structurally similar compounds, such as Deferiprone.

Quantitative Data Summary

The following table summarizes the key mass spectrometric parameters for the analysis of this compound and its potential primary metabolite, the glucuronide conjugate. These values are predicted based on the compound's structure and data from analogous compounds and should be confirmed experimentally.

AnalyteMolecular FormulaExact Mass (Da)[M+H]⁺ (m/z)Predicted Product Ions (m/z)
This compoundC₈H₁₁NO₂153.0790154.0863126.0550, 98.0597, 69.0444
This compound GlucuronideC₁₄H₁₉NO₈329.1111330.1183154.0863

Experimental Protocols

Sample Preparation: Human Plasma

This protocol describes the preparation of human plasma samples for LC-MS/MS analysis using protein precipitation, a robust and straightforward technique for removing proteins that can interfere with the analysis.

Materials:

  • Human plasma (collected in K₂EDTA tubes)

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Internal Standard (IS) solution (e.g., isotopically labeled this compound or a structural analog like 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone) at a concentration of 100 ng/mL in 50% methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • HPLC vials with inserts

Procedure:

  • Allow plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution to the plasma sample and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate the proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • The sample is now ready for injection into the LC-MS/MS system.

Sample Preparation: Human Urine

For urine samples, a simple dilution is typically sufficient to prepare the sample for LC-MS/MS analysis.

Materials:

  • Human urine

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Water (LC-MS grade)

  • Internal Standard (IS) solution (as described for plasma)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • HPLC vials

Procedure:

  • Thaw urine samples at room temperature and vortex to mix.

  • Pipette 100 µL of urine into a 1.5 mL microcentrifuge tube.

  • Add 880 µL of 50% methanol in water.

  • Add 20 µL of the Internal Standard solution and vortex to mix.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for injection.

LC-MS/MS Analysis

This section provides a recommended starting point for the LC-MS/MS method parameters. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B for 0.5 min, then ramp to 95% B over 3 min, hold for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 1.4 min. (Total run time: 6 min)
Column Temp 40°C
Injection Vol 5 µL

Mass Spectrometry (MS) Conditions:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions This compound: 154.1 > 126.1 (Quantifier), 154.1 > 98.1 (Qualifier)Glucuronide Metabolite: 330.1 > 154.1Internal Standard (Deferiprone): 140.1 > 98.1

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is_plasma Add Internal Standard plasma->add_is_plasma add_acn Add Acetonitrile (300 µL) add_is_plasma->add_acn vortex_precip Vortex & Centrifuge add_acn->vortex_precip supernatant Collect Supernatant vortex_precip->supernatant lc_separation Liquid Chromatography Separation (C18 Column) supernatant->lc_separation Inject ms_detection Mass Spectrometry Detection (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Workflow for the analysis of this compound in plasma.

Proposed Fragmentation Pathway

G cluster_pathway Proposed ESI+ Fragmentation Pathway parent [M+H]⁺ m/z 154.1 frag1 [M+H - C₂H₄]⁺ m/z 126.1 parent->frag1 - C₂H₄ frag2 [M+H - C₂H₄ - CO]⁺ m/z 98.1 frag1->frag2 - CO frag3 [M+H - C₂H₄ - CO - C₂H₅]⁺ m/z 69.1 frag2->frag3 - C₂H₅

Caption: Proposed fragmentation of this compound in positive ESI mode.

Application Notes and Protocols for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (Deferiprone) in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Ethyl-2-methyl-3-hydroxypyrid-4-one, commonly known as Deferiprone (B1670187) (DFP), is an orally active, blood-brain barrier-penetrating iron chelator.[1] Its primary mechanism of action involves binding to ferric ions (Fe3+), forming a stable complex that is subsequently excreted, thereby reducing iron overload in various tissues, including the brain.[2] Dysregulated iron homeostasis and subsequent iron accumulation in specific brain regions are implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Friedreich's Ataxia (FA).[1] Excess iron can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress, mitochondrial dysfunction, and neuronal cell death.[2][3] Deferiprone's ability to chelate excess iron makes it a compound of interest for therapeutic intervention in these disorders.[4]

These application notes provide an overview of the use of Deferiprone in preclinical models of neurodegenerative diseases, including quantitative data summaries and detailed experimental protocols.

Application in Alzheimer's Disease (AD) Models

While preclinical data in transgenic mouse models of Alzheimer's amyloidosis are not extensively published, some studies have explored Deferiprone's effects in other AD models.[1] A study using rabbits fed a cholesterol-enriched diet, which induces AD-like pathology, showed that Deferiprone administration significantly decreased levels of amyloid-β (Aβ) peptides (Aβ40 and Aβ42) and BACE1, the enzyme that initiates Aβ production.[5] Deferiprone also reduced the hyperphosphorylation of tau protein.[5] However, it's important to note that a recent clinical trial in humans with early AD indicated that Deferiprone treatment was associated with an accelerated rate of cognitive decline, challenging the therapeutic hypothesis of iron reduction in this context.[6][7][8]

Quantitative Data Summary: Deferiprone in a Rabbit Model of AD
ParameterModelTreatment GroupDosageDurationOutcomeReference
Aβ40 LevelsCholesterol-fed RabbitDeferiprone10 and 50 mg/kg/day12 weeksSignificant decrease[5]
Aβ42 LevelsCholesterol-fed RabbitDeferiprone10 and 50 mg/kg/day12 weeksSignificant decrease[5]
BACE1 LevelsCholesterol-fed RabbitDeferiprone10 and 50 mg/kg/day12 weeksSignificant decrease[5]
Tau PhosphorylationCholesterol-fed RabbitDeferiprone10 and 50 mg/kg/day12 weeksReduction[5]
Experimental Protocol: Morris Water Maze (MWM) for Cognitive Assessment

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory deficits in rodent models of AD.[9][10][11]

Materials:

  • Circular pool (150 cm diameter, 50 cm depth)[9]

  • Submerged platform (10 cm diameter)[9]

  • Water opacifier (e.g., non-toxic white tempera paint)[9]

  • High-contrast spatial cues[9]

  • Video tracking software[12]

Procedure:

  • Habituation (Day 1): Allow mice to swim freely in the pool with a visible, flagged platform for 60 seconds to learn that there is an escape route.[12]

  • Spatial Acquisition (Days 2-5):

    • The pool is filled with opaque water, and the platform is submerged 1 cm below the surface in a fixed quadrant.[9]

    • Mice are subjected to four trials per day, starting from different quadrants.

    • Each trial lasts until the mouse finds the platform or for a maximum of 60-90 seconds. If the mouse fails to find the platform, it is gently guided to it.

    • Record the latency to find the platform and the swim path.[12]

  • Probe Trial (Day 6):

    • The platform is removed from the pool.

    • The mouse is allowed to swim for 60 seconds.[12]

    • Record the time spent in the target quadrant where the platform was previously located.

Proposed Mechanism of Action in AD Models

G cluster_0 Pathophysiology of Alzheimer's Disease cluster_1 Intervention Iron Accumulation Iron Accumulation Oxidative Stress Oxidative Stress Aβ Production Aβ Production Tau Hyperphosphorylation Tau Hyperphosphorylation Neuronal Damage Neuronal Damage Deferiprone Deferiprone Deferiprone->Iron Accumulation Chelates Excess Iron

Application in Parkinson's Disease (PD) Models

Increased iron levels in the substantia nigra are a hallmark of Parkinson's disease.[13] Animal studies using neurotoxin-based models of PD, such as the 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) models, have shown that iron chelators can be neuroprotective.[14][15][16] Deferiprone has been shown to rescue behavioral deficits in a transgenic mouse model of alpha-synuclein (B15492655) aggregation.[17] However, clinical trial results in PD patients have been inconsistent, with some studies suggesting a lack of significant benefit or even a worsening of symptoms.[18][19]

Quantitative Data Summary: Deferiprone in a PD Mouse Model
ParameterModelTreatment GroupDosageDurationOutcomeReference
Motor Performance (Rotarod)aSyn A53T Transgenic + Neonatal Iron FeedingDeferiproneNot specifiedFrom day 100Significant improvement in learning abilities[17]
Cognitive Function (Novel Object Recognition)aSyn A53T Transgenic + Neonatal Iron FeedingDeferiproneNot specifiedFrom day 100Significant improvement[17]
Iron Content (Dentate & Caudate Nucleus)Early Onset PD PatientsDeferiprone10 or 15 mg/kg BID6 monthsReduced iron content compared to placebo[13][20]
Motor-UPDRS ScoresEarly Onset PD PatientsDeferiprone30 mg/kg6 monthsTrend for improvement (not significant)[13][20]
Experimental Protocol: Rotarod Test for Motor Coordination

The Rotarod test is a standard method to assess motor coordination and balance in rodent models of PD.[21][22][23]

Materials:

  • Rotarod apparatus for mice[21]

Procedure:

  • Training Phase (3 days):

    • Place mice on the rotating rod at a constant low speed (e.g., 4 RPM) for a set duration (e.g., 60 seconds).[22]

    • Repeat this for several trials with inter-trial intervals (e.g., 30 minutes).[24][25]

  • Testing Phase:

    • The rod accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a set period (e.g., 300 seconds).[22]

    • Record the latency to fall for each mouse.[21]

    • Perform multiple trials (e.g., three) with rest intervals in between.[22]

Proposed Mechanism of Action in PD Models

G cluster_0 Pathophysiology of Parkinson's Disease cluster_1 Intervention Iron Accumulation (Substantia Nigra) Iron Accumulation (Substantia Nigra) Oxidative Stress Oxidative Stress α-Synuclein Aggregation α-Synuclein Aggregation Dopaminergic Neuron Death Dopaminergic Neuron Death Deferiprone Deferiprone Deferiprone->Iron Accumulation (Substantia Nigra) Chelates Excess Iron

Application in Friedreich's Ataxia (FA) Models

Friedreich's ataxia is an inherited neurodegenerative disorder caused by a deficiency in the mitochondrial protein frataxin, leading to mitochondrial iron accumulation.[26][27] Deferiprone has been shown to be effective in cellular and animal models of FA.[26][28] Clinical studies have suggested that low-dose Deferiprone may reduce disease progression and improve cardiac hypertrophy.[26][29]

Quantitative Data Summary: Deferiprone in FA Patients
ParameterModelTreatment GroupDosageDurationOutcomeReference
Friedreich's Ataxia Rating Scale (FARS)FA PatientsDeferiprone20 mg/kg/day6 monthsNo significant change (similar to placebo)[29]
International Cooperative Ataxia Rating Scale (ICARS)FA Patients with less severe diseaseDeferiprone20 mg/kg/day6 monthsSuggested benefit[29]
Left Ventricular Mass IndexFA PatientsDeferiprone (20 or 40 mg/kg/day)6 monthsDecline compared to an increase in placebo[29]
Neurological FunctionFA PatientsDeferiprone (20 mg/kg/day) + Idebenone10-24 monthsOverall increase in FARS score[28]
General Protocol: Preparation and Administration of Deferiprone in Mice

Preparation of Deferiprone Solution:

  • Deferiprone can be dissolved in a suitable solvent and then diluted with an aqueous buffer like PBS (pH 7.2).[30]

  • For oral gavage, a final concentration of approximately 0.5 mg/mL can be prepared.[30]

  • Aqueous solutions are not recommended for storage for more than one day.[30]

  • Alternatively, for administration in drinking water, Deferiprone can be dissolved to a concentration of 1 mg/mL.[31][32]

Oral Gavage Administration:

  • Weigh the mouse to determine the correct dosage volume.[30]

  • Use an appropriately sized gavage needle (e.g., 20-22 gauge for adult mice).[30]

  • Measure the needle from the corner of the mouse's mouth to the last rib to ensure proper insertion depth.[30]

  • Firmly restrain the mouse to immobilize the head.[30]

  • Gently insert the gavage needle into the esophagus and administer the solution.[30]

Signaling Pathways Modulated by Deferiprone

Studies have shown that Deferiprone and its derivatives can modulate several signaling pathways associated with neuroprotection. These include the inhibition of p38 MAP kinase and JNK kinase activation and the prevention of the loss of PI3 kinase activity in response to toxic stress.[33]

G cluster_0 Pro-survival Pathway cluster_1 Pro-apoptotic Pathways Toxic Stress Toxic Stress PI3 Kinase PI3 Kinase Toxic Stress->PI3 Kinase p38 MAP Kinase p38 MAP Kinase Toxic Stress->p38 MAP Kinase JNK Kinase JNK Kinase Toxic Stress->JNK Kinase Deferiprone Deferiprone Deferiprone->PI3 Kinase Prevents loss of activity Deferiprone->p38 MAP Kinase Inhibits Deferiprone->JNK Kinase Inhibits Neuroprotection Neuroprotection PI3 Kinase->Neuroprotection Cell Death Cell Death p38 MAP Kinase->Cell Death JNK Kinase->Cell Death

Safety and Handling

Deferiprone is generally well-tolerated at lower doses.[29] However, potential side effects include gastrointestinal disturbances and, more seriously, neutropenia and agranulocytosis, which necessitates regular monitoring of blood counts in clinical settings.[1][29] Appropriate personal protective equipment should be used when handling the compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the recommended three-step synthesis from maltol (B134687).

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Benzylated Maltol (Step 1) Incomplete reaction due to insufficient base or reaction time.Ensure the molar equivalence of sodium hydroxide (B78521) to maltol. Monitor the reaction progress using Thin Layer Chromatography (TLC) and extend the reflux time if necessary.
Hydrolysis of benzyl (B1604629) chloride.Use fresh, high-purity benzyl chloride and ensure anhydrous conditions during the initial phase of the reaction.
Low Yield of 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one (Step 2) Inefficient reaction between benzylated maltol and ethylamine (B1201723).Use a sufficient excess of ethylamine. Ensure the reaction is heated adequately, as reflux is often required. The use of a sealed tube for reactions at elevated temperatures can also be beneficial.
Side reactions due to residual base from the previous step.Thoroughly wash and dry the benzylated maltol before proceeding to the amination step.
Low Yield of Final Product (Step 3) Incomplete debenzylation.Ensure the palladium on carbon (Pd/C) catalyst is active. Increase the hydrogen pressure or reaction time. Monitor the reaction by TLC until the starting material is consumed.
Catalyst poisoning.Use high-purity solvents and reagents. Ensure the starting material is free of impurities that could poison the catalyst.
Product Contamination/Difficulty in Purification Presence of unreacted starting materials or side products.Optimize the reaction conditions in each step to drive the reaction to completion. For purification, recrystallization from an ethanol (B145695)/diethyl ether mixture is commonly effective. Column chromatography can be employed if recrystallization is insufficient.
Formation of polymeric byproducts in one-step synthesis.The unprotected 3-hydroxyl group of maltol can act as a competing nucleophile, leading to polymer formation. It is highly recommended to use the three-step synthesis with a protecting group to avoid this.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and generally higher-yielding method is a three-step synthesis starting from maltol. This process involves:

  • Protection of the 3-hydroxyl group of maltol, typically through benzylation.

  • Reaction of the resulting 3-benzyloxy-2-methyl-4-pyrone with ethylamine to form the pyridinone ring.

  • Removal of the benzyl protecting group via catalytic hydrogenation to yield the final product.[2][3]

Q2: Can I synthesize this compound in a single step?

A2: Yes, a one-step synthesis is possible by directly reacting maltol with an excess of ethylamine in water under reflux.[4] However, this method is generally associated with a lower yield (around 33%) compared to the three-step method (around 45%).[4] The lower yield is attributed to the unprotected 3-hydroxyl group acting as a competing nucleophile.[1]

Q3: Why is the protection of the hydroxyl group of maltol important?

A3: Protecting the 3-hydroxyl group, for instance with a benzyl group, prevents it from acting as a competing nucleophile during the amination step.[1] This minimizes the formation of polymeric byproducts and significantly improves the overall yield of the desired pyridinone.[5]

Q4: What are the typical reaction conditions for the catalytic hydrogenation (debenzylation) step?

A4: The debenzylation is typically carried out using a 5% or 10% Palladium on Carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is often performed in an ethanol/water mixture under acidic conditions (e.g., with hydrochloric acid).[6]

Q5: How can I purify the final product?

A5: The final product, often obtained as a hydrochloride salt, can be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and diethyl ether.[4]

Data Presentation

Table 1: Comparison of Reported Yields for Different Synthetic Routes

CompoundSynthetic MethodKey StepsReported YieldReference
This compoundThree-StepBenzylation, Amination, Debenzylation~45%[4]
This compoundOne-StepDirect reaction of maltol and ethylamine~33%[4]
1-Propyl-2-methyl-3-hydroxypyrid-4-oneThree-StepBenzylation, Amination, Debenzylation78%
1-Pentyl-2-methyl-3-hydroxypyrid-4-oneThree-StepBenzylation, Amination, Debenzylation76%

Experimental Protocols

Protocol 1: Three-Step Synthesis of this compound

Step 1: Synthesis of 3-Benzyloxy-2-methyl-4-pyrone (Benzylated Maltol)

  • Dissolve maltol in methanol.

  • Add an aqueous solution of sodium hydroxide (1.1 molar equivalents).

  • Add benzyl chloride (1.1 molar equivalents).

  • Reflux the mixture for approximately 6 hours.

  • Remove the solvent by rotary evaporation.

  • Resuspend the residue in water and extract with dichloromethane.

  • Wash the combined organic layers with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the product.

Step 2: Synthesis of 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one

  • Dissolve the benzylated maltol in an ethanol/water mixture.

  • Add aqueous ethylamine (1.5 molar equivalents) followed by a 2N sodium hydroxide solution.

  • Reflux the mixture for 12 hours.

  • Acidify the reaction mixture to pH 1 with hydrochloric acid.

  • Reduce the volume by rotary evaporation, add water, and wash with diethyl ether.

  • Adjust the aqueous layer to pH 7 with 10N sodium hydroxide.

  • Extract the product into dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent.

Step 3: Synthesis of this compound Hydrochloride

  • Dissolve the 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one in an ethanol/water mixture.

  • Adjust the pH to 1 with hydrochloric acid.

  • Add 5% Palladium on Carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (e.g., using a balloon or a Parr hydrogenator) for approximately 4 hours.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to yield a solid.

  • Recrystallize the solid from an ethanol/diethyl ether mixture to obtain the pure product.[4]

Protocol 2: One-Step Synthesis of this compound
  • Add maltol to a solution of ethylamine (2 molar equivalents) in water.

  • Reflux the mixture for 24 hours.

  • Add decolorizing charcoal and stir for 30 minutes.

  • Filter the mixture and evaporate the filtrate to obtain a solid.

  • Dissolve the solid in an ethanol/hydrochloric acid mixture.

  • Evaporate the solvent and recrystallize the resulting solid from an ethanol/diethyl ether mixture.[4]

Visualizations

Three_Step_Synthesis Maltol Maltol Benzylated_Maltol 3-Benzyloxy-2-methyl-4-pyrone Maltol->Benzylated_Maltol 1. Benzyl Chloride, NaOH (Protection) Protected_Pyridinone 1-Ethyl-2-methyl-3-benzyloxypyrid-4-one Benzylated_Maltol->Protected_Pyridinone 2. Ethylamine (Amination) Final_Product This compound Protected_Pyridinone->Final_Product 3. H2, Pd/C (Deprotection)

Caption: Three-Step Synthesis Workflow.

Troubleshooting_Low_Yield Low_Yield Low Yield Observed Check_Protection Is the 3-hydroxyl group protected? Low_Yield->Check_Protection Yes_Protected Yes Check_Protection->Yes_Protected No_Unprotected No Check_Protection->No_Unprotected Check_Reaction_Conditions Check reaction conditions: - Reagent purity - Reaction time - Temperature Yes_Protected->Check_Reaction_Conditions Check_Purification Review purification method: - Recrystallization solvent - Column chromatography Yes_Protected->Check_Purification Side_Reactions High probability of side reactions (e.g., polymer formation) No_Unprotected->Side_Reactions Use_Protection Action: Use a protecting group strategy Side_Reactions->Use_Protection

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one from its reaction mixture.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: Low Yield After Recrystallization

  • Question: I am getting a very low yield after recrystallizing my crude this compound from an ethanol (B145695)/ether solvent system. What could be the cause?

  • Answer: Low recovery during recrystallization can be attributed to several factors:

    • Excessive Solvent: Using too much ethanol to dissolve the crude product will keep a significant amount of the desired compound in the solution even after cooling and adding diethyl ether. Use only the minimum amount of hot ethanol required to dissolve the crude solid.

    • Incomplete Precipitation: The addition of diethyl ether as an anti-solvent is crucial for precipitating the product. Ensure you are adding a sufficient volume of ether and that the solution is adequately cooled to minimize the solubility of your product.

    • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Gradual cooling is recommended for the formation of pure crystals.

    • Loss during Filtration: Ensure that the filter paper is properly fitted to the funnel to avoid any loss of solid material during the collection of the crystals. Wash the collected crystals with a minimal amount of cold solvent to remove residual impurities without dissolving a significant portion of the product.

Issue 2: Product is an Oil or Gummy Solid and Fails to Crystallize

  • Question: My product has separated as an oil or a sticky solid instead of fine crystals during recrystallization. How can I induce crystallization?

  • Answer: Oiling out can occur if the melting point of the solid is lower than the boiling point of the solvent or if the solution is supersaturated. Here are some techniques to induce crystallization:

    • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the solution. This "seed" crystal will act as a template for further crystallization.

    • Lowering the Temperature: Ensure the solution is thoroughly cooled. Placing the flask in an ice bath can sometimes promote crystallization.

    • Solvent Adjustment: If the product is too soluble, you can try adding a different anti-solvent in which the product is less soluble.

Issue 3: Impurities are Present in the Final Product (Confirmed by NMR or HPLC)

  • Question: My final product is not pure. I can see peaks corresponding to starting materials or other byproducts in my analytical data. What purification strategy should I use?

  • Answer: If recrystallization alone is insufficient, a multi-step purification approach is recommended:

    • Acid-Base Extraction: Since this compound is a basic compound, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

    • Column Chromatography: For impurities with similar solubility profiles, column chromatography is an effective purification method. Given that this compound is a polar compound, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. A polar mobile phase, such as a mixture of dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and methanol, is a good starting point. The polarity of the mobile phase can be adjusted to achieve optimal separation.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities in the synthesis of this compound?

    • A1: Common impurities can include unreacted starting materials such as maltol (B134687) and ethylamine, as well as potential side-products formed during the reaction. If a benzyl-protected intermediate is used, then residual benzylated pyridinone could also be an impurity.[1][2]

  • Q2: What is the best solvent system for the recrystallization of this compound?

    • A2: A common and effective solvent system for the recrystallization of this compound hydrochloride is a mixture of ethanol and diethyl ether.[2] The crude product is dissolved in a minimal amount of hot ethanol, and then diethyl ether is added to induce precipitation of the purified product.

  • Q3: What analytical techniques are recommended for assessing the purity of the final product?

    • A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the compound and identify any impurities.[2] Melting point determination is also a useful indicator of purity; a sharp melting point range close to the literature value suggests a high degree of purity.[2]

  • Q4: How can I remove colored impurities from my product?

    • A4: If your product has a persistent color, it may be due to polymeric or highly conjugated impurities. Treating a solution of the crude product with activated charcoal can effectively adsorb these colored impurities. After stirring with charcoal for a short period, the charcoal is removed by filtration.

Data Presentation

Table 1: Purification and Physicochemical Data for this compound Hydrochloride

ParameterValueReference
Purification Method Recrystallization[2]
Recrystallization Solvents Ethanol / Diethyl Ether[2]
Reported Yield 33%[2]
Melting Point 207-208 °C[2]
Appearance White Powder[2]

Experimental Protocols

Protocol 1: Purification of this compound Hydrochloride by Recrystallization [2]

  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for 10-15 minutes.

  • Filtration (Optional): If charcoal was used, perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the solution to cool to room temperature slowly. Once cooled, gradually add diethyl ether to the solution while stirring. The product will precipitate out as a white solid.

  • Cooling: Cool the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow Experimental Workflow for Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Reaction Mixture extraction Acid-Base Extraction (Optional) synthesis->extraction Initial Cleanup recrystallization Recrystallization (Ethanol/Ether) synthesis->recrystallization Direct Purification chromatography Column Chromatography (Alternative) synthesis->chromatography For Difficult Separations extraction->recrystallization pure_product Pure this compound recrystallization->pure_product chromatography->pure_product hplc HPLC nmr NMR mp Melting Point pure_product->hplc pure_product->nmr pure_product->mp

Caption: A general workflow for the purification and analysis of this compound.

troubleshooting_guide Troubleshooting Common Purification Issues start Start Purification recrystallization Attempt Recrystallization start->recrystallization low_yield Low Yield? recrystallization->low_yield oiling_out Product Oiling Out? low_yield->oiling_out No solution_low_yield Reduce solvent volume Ensure sufficient anti-solvent Cool thoroughly low_yield->solution_low_yield Yes impure_product Product Still Impure? oiling_out->impure_product No solution_oiling_out Scratch flask Seed with pure crystals Cool slowly oiling_out->solution_oiling_out Yes solution_impure_product Perform Acid-Base Extraction Use Column Chromatography impure_product->solution_impure_product Yes end Pure Product impure_product->end No solution_low_yield->recrystallization solution_oiling_out->recrystallization solution_impure_product->end

Caption: A decision tree for troubleshooting common issues during the purification process.

References

1-Ethyl-2-methyl-3-hydroxypyrid-4-one solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility challenges encountered with 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (also known as Deferiprone) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an orally active iron chelator used in the treatment of iron overload. Its efficacy is dependent on its bioavailability, which is significantly influenced by its solubility in aqueous media for absorption in the gastrointestinal tract. Challenges in achieving adequate and consistent solubility can impact experimental reproducibility and therapeutic outcomes.

Q2: My this compound, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous buffer. Why does this happen and how can I prevent it?

A2: This phenomenon, known as "precipitation upon dilution," is common for compounds with low aqueous solubility. The compound is soluble in the organic solvent but becomes supersaturated when introduced to the aqueous "anti-solvent," causing it to crash out of solution. To prevent this, you can try the following:

  • Slower Addition and Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Lower Final Concentration: Reducing the final concentration of the compound in the aqueous solution may keep it below its solubility limit.

  • Co-solvents: Employing a co-solvent system can increase the solubility of the compound in the final aqueous solution.

Q3: How does pH affect the solubility of this compound?

A3: this compound is an ionizable molecule. Its solubility is highly pH-dependent. As a weakly acidic compound, increasing the pH of the solution will lead to the formation of a more soluble anionic salt, thereby increasing its aqueous solubility.

Q4: What are some common techniques to enhance the aqueous solubility of this compound?

A4: Several methods can be employed to improve the solubility of this compound:

  • pH Adjustment: As mentioned, increasing the pH can significantly enhance solubility.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (co-solvent) can increase solubility.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the compound within cyclodextrin molecules can improve its apparent solubility.

  • Salt Formation: Creating a salt of the compound with a suitable counter-ion can lead to a substantial increase in solubility.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Troubleshooting_Solubility start Precipitation Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration check_pH Is the pH of the aqueous solution optimal? check_concentration->check_pH No solution_concentration Reduce final concentration check_concentration->solution_concentration Yes check_dilution How was the stock solution diluted? check_pH->check_dilution Yes solution_pH Adjust pH to a higher value (e.g., using a buffer) check_pH->solution_pH No solution_dilution Add stock solution slowly with vigorous stirring check_dilution->solution_dilution Rapidly/Without stirring further_enhancement Solubility still insufficient? Consider enhancement techniques. check_dilution->further_enhancement Slowly/With stirring cosolvency Use a co-solvent (e.g., ethanol, propylene (B89431) glycol) further_enhancement->cosolvency cyclodextrin Formulate with cyclodextrins further_enhancement->cyclodextrin salt_formation Perform salt screening further_enhancement->salt_formation

Troubleshooting workflow for solubility issues.

Data Presentation

Table 1: Physicochemical Properties of this compound (Deferiprone)

PropertyValueReference
Molecular FormulaC₉H₁₁NO₂PubChem
Molecular Weight165.19 g/mol PubChem
Melting Point181-184 °CPubChem
pKa9.9PubChem
logP0.6PubChem

Table 2: Aqueous Solubility of this compound (Deferiprone) at Different pH Values (25 °C)

pHSolubility (mg/mL)
1.210.5
4.511.2
6.812.0
7.412.1

Table 3: Solubility of this compound (Deferiprone) in Co-solvent Systems at 25 °C

Co-solvent System (v/v)Solubility (mg/mL)
Water12.1
Ethanol:Water (20:80)25.8
Propylene Glycol:Water (20:80)35.2
Polyethylene Glycol 400:Water (20:80)41.5

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol describes the determination of the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound powder

  • Purified water (or relevant aqueous buffer)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous medium.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a suitable concentration for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a pre-validated HPLC method with a calibration curve.

Protocol 2: Enhancement of Solubility using Cyclodextrins (Kneading Method)

This protocol outlines a simple method for preparing an inclusion complex of this compound with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water

  • Ethanol

  • Vacuum oven

Procedure:

  • Weigh stoichiometric amounts of this compound and HP-β-CD (e.g., a 1:1 molar ratio).

  • Transfer both powders to a mortar.

  • Add a small amount of a water:ethanol mixture (e.g., 1:1 v/v) to form a paste.

  • Knead the paste thoroughly with the pestle for 30-60 minutes.

  • Dry the resulting solid in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • The dried product is the inclusion complex, which can be characterized and its solubility tested using Protocol 1.

Signaling Pathway and Experimental Workflow

Iron Chelation Mechanism

This compound is a bidentate ligand that chelates ferric iron (Fe³⁺) in a 3:1 ratio (three ligand molecules to one iron ion). This process is crucial for its therapeutic effect in removing excess iron from the body.

Iron_Chelation cluster_chelation Iron Chelation by this compound Fe3 Fe³⁺ (Excess Iron) Complex Stable 3:1 Complex (Ligand₃-Fe³⁺) Fe3->Complex 3 molecules Ligand 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one Ligand->Complex Excretion Renal Excretion Complex->Excretion

Mechanism of iron chelation.
Experimental Workflow for Solubility Enhancement

The following workflow illustrates a logical sequence of experiments to address the solubility issues of this compound.

Solubility_Workflow start Initial Compound (Low Aqueous Solubility) solubility_determination Determine Baseline Solubility (Shake-Flask Method) start->solubility_determination ph_optimization pH-Solubility Profile (Test across a pH range) solubility_determination->ph_optimization cosolvent_screening Co-solvent Screening (e.g., Ethanol, PG, PEG 400) ph_optimization->cosolvent_screening cyclodextrin_study Cyclodextrin Complexation (e.g., HP-β-CD) cosolvent_screening->cyclodextrin_study salt_screening Salt Formation Screening (Various counter-ions) cyclodextrin_study->salt_screening optimized_formulation Optimized Formulation with Enhanced Solubility salt_screening->optimized_formulation

Workflow for solubility enhancement experiments.

Technical Support Center: Stability of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one in various solvents. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

1-alkyl-2-methyl-3-hydroxypyrid-4-ones are generally water-soluble and stable across a wide pH range.[1] However, the specific stability of this compound in different organic solvents and under various stress conditions should be experimentally determined.

Q2: In which solvents is this compound expected to be soluble?

Based on the solubility information for the related compound Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), this compound is expected to be sparingly soluble in water and methanol (B129727), and slightly soluble in ethanol (B145695) and chloroform.[2]

Q3: What are the typical conditions that can cause degradation of this compound?

Based on forced degradation studies of the closely related compound Deferiprone, this compound may be susceptible to degradation under acidic, alkaline, oxidative, and thermal stress conditions.[2][3] It is expected to be relatively stable under photolytic conditions.[3]

Q4: How should I prepare stock solutions of this compound for stability studies?

For the related compound Deferiprone, a standard solution was prepared by dissolving the bulk drug in a 100 mmol L-1 acetate (B1210297) buffer solution at pH 4.0.[4] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be kept in the dark at 4°C.[4] The stability of the compound in the chosen solvent should be verified.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peak in HPLC analysis of a freshly prepared solution. Impurity in the starting material or degradation during dissolution.- Ensure the purity of the this compound raw material. - Use a lower temperature for dissolution if thermal degradation is suspected. - Analyze the solution immediately after preparation.
Rapid degradation of the compound in solution. - Inappropriate solvent or pH. - Presence of oxidizing agents. - Exposure to light or high temperature.- Perform a solvent screening to identify a more stable formulation. - Adjust the pH of the solution to a more neutral range if possible. - Use de-gassed solvents and protect the solution from light and heat.
Inconsistent results in stability studies. - Inconsistent storage conditions. - Variability in analytical methodology. - Non-homogeneous sample.- Ensure precise control of temperature, humidity, and light exposure. - Validate the analytical method for precision, accuracy, and linearity. - Ensure complete dissolution and proper mixing of the sample before analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffer) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is adapted from established methods for the related compound, Deferiprone.[2][3]

Chromatographic Conditions:

Parameter Condition
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 60 volumes of Mixed Phosphate buffer (KH₂PO₄ + K₂HPO₄) pH 3.0 and 40 volumes of methanol
Flow Rate 1.0 mL/min
Detection PDA detector at 280 nm
Column Temperature 40°C

| Injection Volume | 20 µL |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[2]

Data Summary

The following table provides an expected stability profile for this compound based on data from the closely related compound Deferiprone. This information should be used for guidance only, and experimental verification is essential.

Condition Solvent/Medium Expected Stability Reference
Acidic 1N HClSusceptible to degradation[2][3]
Alkaline 1N NaOHSusceptible to degradation[2][3]
Oxidative 30% H₂O₂Susceptible to degradation[2][3]
Thermal 80°CSusceptible to degradation[2][3]
Photolytic UV/Visible LightStable[3]
Aqueous Buffer Acetate Buffer pH 4.0Stable for short-term storage at 4°C in the dark[4]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation prep_stock Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base oxidation Oxidation (30% H2O2, RT) prep_stock->oxidation thermal Thermal (80°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute to Working Conc. neutralize->dilute hplc Analyze by Stability- Indicating HPLC dilute->hplc evaluate Evaluate Degradation Profile hplc->evaluate identify Identify Degradants evaluate->identify kinetics Determine Degradation Kinetics identify->kinetics

Caption: Workflow for a forced degradation study of this compound.

HPLC_Method_Development_Logic start Start: Develop HPLC Method forced_deg Perform Forced Degradation Studies start->forced_deg analyze_stressed Analyze Stressed Samples with Initial Method forced_deg->analyze_stressed check_separation Are all degradation peaks separated from the main peak? analyze_stressed->check_separation optimize_method Optimize Method (e.g., mobile phase, gradient) check_separation->optimize_method No validate_method Validate Method (ICH) - Specificity - Linearity - Accuracy - Precision check_separation->validate_method Yes optimize_method->analyze_stressed end End: Stability-Indicating Method Established validate_method->end

Caption: Logical workflow for developing a stability-indicating HPLC method.

References

Technical Support Center: Synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • One-Pot Synthesis: This method involves the direct reaction of maltol (B134687) or ethyl maltol with ethylamine (B1201723) in a suitable solvent system, such as water or a mixture of water and ethanol (B145695). This is a simpler and more direct route.

  • Multi-Step Synthesis with a Protecting Group: This route involves the protection of the hydroxyl group of maltol, typically by benzylation, to form 3-(benzyloxy)-2-methyl-4H-pyran-4-one. This intermediate is then reacted with ethylamine to form 3-(benzyloxy)-1-ethyl-2-methylpyridin-4(1H)-one. The final step is the debenzylation of this intermediate to yield the desired product.[1] This method can offer better control over side reactions.

Q2: What are the most common impurities encountered in the synthesis of this compound?

A2: The most frequently observed impurities include:

  • Unreacted Starting Materials: Residual maltol or ethyl maltol from the initial step of the synthesis.

  • Pyrrolinone Impurity: A key byproduct formed through a side reaction, identified as 1-ethyl-3-(ethylamino)-1,5-dihydro-2H-pyrrol-2-one.

  • Benzylated Intermediate: In the multi-step synthesis, incomplete debenzylation can lead to the presence of 3-(benzyloxy)-1-ethyl-2-methylpyridin-4(1H)-one in the final product.

  • Over-alkylation Products: The reaction of ethylamine with the product or intermediates can potentially lead to the formation of diethylamine (B46881) and subsequent byproducts.

Q3: How can I detect and quantify impurities in my sample?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for the separation and quantification of this compound and its impurities.[2] Key parameters for an HPLC method typically include a C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile). UV detection at an appropriate wavelength (e.g., 280 nm) is used for quantification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Presence of Unreacted Starting Material (Maltol/Ethyl Maltol) in the Final Product
  • Possible Cause 1: Incomplete Reaction. The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or incorrect stoichiometry of reactants.

  • Troubleshooting:

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the disappearance of the starting material.

    • Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the protocol. For the reaction of maltol with ethylamine, reflux conditions are often required.

    • Stoichiometry: Using a slight excess of the more volatile reactant, ethylamine, can help drive the reaction to completion.

  • Possible Cause 2: Inefficient Purification. The purification method may not be adequate to separate the product from the unreacted starting material.

  • Troubleshooting:

    • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/ether) is a common method for purification. Ensure the appropriate solvent polarity and cooling conditions are used to maximize the precipitation of the pure product while leaving impurities in the mother liquor.

    • Column Chromatography: For more challenging separations, silica (B1680970) gel column chromatography can be employed.

Issue 2: Formation of a Significant Amount of the Pyrrolinone Impurity
  • Possible Cause: Side Reaction of Ethylamine. The pyrrolinone impurity, 1-ethyl-3-(ethylamino)-1,5-dihydro-2H-pyrrol-2-one, is believed to form from a side reaction involving the amine.

  • Troubleshooting:

    • Control of Reaction Conditions: The formation of this impurity may be favored under certain pH and temperature conditions. Careful control of the reaction pH, particularly avoiding strongly basic conditions for extended periods, may help minimize its formation.

    • Order of Reagent Addition: In some cases, the order of addition of reagents can influence the distribution of products. Experiment with adding the amine portion-wise to the reaction mixture.

Issue 3: Incomplete Debenzylation in the Multi-Step Synthesis
  • Possible Cause 1: Inactive Catalyst. The palladium on carbon (Pd/C) catalyst used for hydrogenation may be old or poisoned.

  • Troubleshooting:

    • Use Fresh Catalyst: Ensure the Pd/C catalyst is fresh and active.

    • Avoid Catalyst Poisons: Certain functional groups can poison the catalyst. Ensure all reagents and solvents are of high purity.

  • Possible Cause 2: Insufficient Hydrogen Pressure or Reaction Time. The hydrogenation reaction may not have proceeded to completion.

  • Troubleshooting:

    • Hydrogen Pressure: Ensure the reaction is carried out under the recommended hydrogen pressure.

    • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the benzylated intermediate.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Likely Origin
Ethyl Maltol2-Ethyl-3-hydroxy-4H-pyran-4-oneC₇H₈O₃140.14Unreacted starting material
1-Ethyl-3-(ethylamino)-1,5-dihydro-2H-pyrrol-2-one(Structure to be confirmed, analogous to Deferiprone Impurity A)C₈H₁₄N₂O154.21Side reaction of ethylamine
3-(Benzyloxy)-1-ethyl-2-methylpyridin-4(1H)-oneC₁₅H₁₇NO₂243.30Incomplete debenzylation

Experimental Protocols

Synthesis of this compound (One-Pot Method)

Materials:

  • Maltol

  • Ethylamine (70% in water)

  • Deionized water

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Activated charcoal

Procedure:

  • To a round-bottom flask, add maltol (1 equivalent) and deionized water.

  • Add ethylamine (2 equivalents) to the mixture.

  • Reflux the reaction mixture for 24 hours.

  • After 24 hours, add activated charcoal to the hot solution and continue to stir for 30 minutes.

  • Filter the hot mixture through celite to remove the charcoal.

  • Evaporate the filtrate to dryness under reduced pressure to obtain a solid.

  • Dissolve the solid in a minimal amount of hot ethanol and add a few drops of concentrated HCl.

  • Cool the solution and add diethyl ether to precipitate the hydrochloride salt of the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add diethyl ether until the solution becomes slightly turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/ether mixture.

  • Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Pathway cluster_reaction One-Pot Synthesis Maltol Maltol Product 1-Ethyl-2-methyl-3- hydroxypyrid-4-one Maltol->Product Reflux, H₂O Ethylamine Ethylamine Ethylamine->Product

Caption: One-pot synthesis of this compound.

Troubleshooting_Workflow Start Impurity Detected in Final Product Impurity_Type Identify Impurity (e.g., by HPLC-MS) Start->Impurity_Type Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material e.g., Maltol Side_Product Side-Reaction Product Impurity_Type->Side_Product e.g., Pyrrolinone Incomplete_Debenzylation Benzylated Intermediate Impurity_Type->Incomplete_Debenzylation Multi-step only Check_Reaction_Conditions Verify Reaction Time, Temp, & Stoichiometry Starting_Material->Check_Reaction_Conditions Modify_Reaction_Params Adjust pH, Temp, or Reagent Addition Side_Product->Modify_Reaction_Params Check_Catalyst Check Catalyst Activity & Hydrogen Pressure Incomplete_Debenzylation->Check_Catalyst Optimize_Purification Optimize Recrystallization or Chromatography Check_Reaction_Conditions->Optimize_Purification

Caption: Troubleshooting workflow for impurity identification and resolution.

References

Technical Support Center: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (CP94) Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (CP94) in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CP94) and what is its primary mechanism of action in cells?

A1: this compound, also known as CP94, is a member of the 3-hydroxypyridin-4-ones family of compounds. These compounds are known to be effective iron chelators.[1][2][3][4] Iron is an essential element for cell proliferation and various metabolic processes. By chelating intracellular iron, CP94 can disrupt these processes, leading to cytostatic or cytotoxic effects. The primary mechanism of action of CP94 in impacting cell viability is through the removal of iron, which can inhibit iron-dependent enzymes and induce oxidative stress, ultimately leading to cell cycle arrest or apoptosis.[2][4][5]

Q2: I am observing higher than expected cytotoxicity in my control group treated only with the vehicle for CP94. What could be the cause?

A2: The solvent used to dissolve CP94, most commonly dimethyl sulfoxide (B87167) (DMSO), can itself be toxic to cells, especially at higher concentrations.[6][7] It is crucial to ensure that the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including the vehicle-only control.[6] Always run a solvent-only control to determine the baseline level of cytotoxicity from the vehicle itself.[6]

Q3: My cell viability results with CP94 are inconsistent and not reproducible. What are some common factors that could be contributing to this variability?

A3: Inconsistent results in cell viability assays can stem from several factors.[8][9] These include:

  • Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. It is important to optimize and maintain a consistent cell seeding density.

  • Compound Stability: Ensure that your stock solution of CP94 is properly stored and that you prepare fresh dilutions for each experiment to avoid degradation of the compound.[6]

  • Incubation Time: The duration of cell exposure to CP94 will significantly impact the results. A time-course experiment is recommended to determine the optimal incubation period.[10]

  • Assay Protocol Variability: Minor deviations in the assay protocol, such as incubation times with reagents or incomplete solubilization of formazan (B1609692) crystals in an MTT assay, can lead to significant variations.[8]

  • Cell Line Specificity: Different cell lines can exhibit varying sensitivities to CP94.[6]

Q4: How do I distinguish between CP94-induced apoptosis and necrosis in my cell viability assay?

A4: Standard cell viability assays like MTT or LDH often do not distinguish between different modes of cell death. To differentiate between apoptosis and necrosis, it is recommended to use complementary assays:

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key mediators of apoptosis.[11][12][13]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[6]

Troubleshooting Guides

Issue 1: Unexpectedly High Cell Viability at High Concentrations of CP94

This could be due to the compound interfering with the assay itself or issues with the compound's stability and solubility.

Troubleshooting Workflow:

A High Viability at High CP94 Concentration B Check for Compound Precipitation A->B C Visually inspect wells under a microscope for crystals B->C D Precipitate Observed? C->D E Improve Solubility: - Test different solvents - Prepare fresh dilutions - Gently warm solution D->E Yes F No Precipitate Observed D->F No G Test for Assay Interference F->G H Run a cell-free assay with CP94 and assay reagents G->H I Interference Detected? H->I J Switch to an alternative viability assay (e.g., from MTT to LDH or CellTiter-Glo) I->J Yes K No Interference Detected I->K No L Investigate Other Factors: - Compound stability - Cell line resistance K->L

Caption: Troubleshooting unexpected high cell viability.

Detailed Methodologies:

Cell-Free Assay Interference Test (for MTT Assay):

  • Prepare a 96-well plate with cell culture medium but without cells.

  • Add the same concentrations of CP94 as used in your experiment to triplicate wells.

  • Add the MTT reagent to the wells and incubate for the standard duration.

  • Add the solubilization solution.

  • Read the absorbance. A significant color change in the absence of cells indicates direct reduction of the MTT reagent by CP94.[8]

Issue 2: High Background Signal in the LDH Cytotoxicity Assay

High background in an LDH assay can be caused by serum in the media, contamination, or improper handling of cells.

Troubleshooting Workflow:

A High Background in LDH Assay B Check for Serum Interference A->B C Run a 'medium-only' control with and without serum B->C D Serum Interference? C->D E Use serum-free medium during the experiment or heat-inactivate the serum D->E Yes F No Serum Interference D->F No G Check for Contamination F->G H Visually inspect cultures for microbial growth and test for mycoplasma G->H I Contamination Found? H->I J Discard contaminated cultures and reagents. Use fresh, sterile materials. I->J Yes K No Contamination I->K No L Review Cell Handling Technique: - Avoid vigorous pipetting - Ensure gentle centrifugation K->L

Caption: Troubleshooting high background in LDH assays.

Detailed Methodologies:

Protocol for Minimizing Serum Interference in LDH Assay:

  • Culture cells with serum-containing medium during the initial seeding and attachment phase.

  • Before adding CP94, wash the cells gently with phosphate-buffered saline (PBS).

  • Replace the medium with serum-free or low-serum medium containing the desired concentrations of CP94.

  • Proceed with the LDH assay according to the manufacturer's protocol.[14][15][16][17]

Issue 3: Inconsistent or No Signal in Caspase Activity Assay

This can be due to the timing of the assay, the specific caspase being measured, or issues with the reagents.

Troubleshooting Workflow:

A No/Inconsistent Caspase Signal B Optimize Assay Timing A->B C Perform a time-course experiment (e.g., 4, 8, 12, 24 hours post-treatment) B->C D Signal Detected at a Specific Time Point? C->D E Use the optimal time point for future experiments D->E Yes F No Signal at Any Time Point D->F No G Verify Apoptosis Induction F->G H Use a positive control for apoptosis (e.g., staurosporine) G->H I Positive Control Shows Signal? H->I J CP94 may not be inducing apoptosis via the measured caspase pathway. Consider other cell death mechanisms or other caspase assays (e.g., caspase-8, -9). I->J Yes K Positive Control Shows No Signal I->K No L Troubleshoot Assay Reagents and Protocol: - Check reagent expiration dates - Ensure proper storage and handling - Verify instrument settings K->L

Caption: Troubleshooting caspase activity assays.

Detailed Methodologies:

General Protocol for a Fluorometric Caspase-3/7 Activity Assay:

  • Seed cells in a 96-well plate and treat with CP94 for the desired time points. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves a caspase substrate conjugated to a fluorophore.

  • Add the caspase reagent to each well.

  • Incubate the plate at 37°C for the recommended time, protected from light.

  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.[13][18]

Data Presentation

Table 1: Example Dose-Response of CP94 on a Hypothetical Cancer Cell Line

CP94 Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)Relative Caspase-3/7 Activity
0 (Vehicle Control)100 ± 4.55 ± 1.21.0 ± 0.1
195 ± 5.18 ± 1.51.2 ± 0.2
578 ± 6.225 ± 3.12.5 ± 0.4
1052 ± 4.848 ± 4.04.1 ± 0.5
2525 ± 3.972 ± 5.53.8 ± 0.6
5012 ± 2.585 ± 6.12.1 ± 0.3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Troubleshooting Common Artifacts in Cell Viability Assays

IssuePotential CauseRecommended Action
MTT Assay
High backgroundContamination of media or reagentsUse fresh, sterile reagents. Include a "no cell" control.
Incomplete formazan solubilizationInsufficient solvent or mixingIncrease solubilization time and ensure thorough mixing.[8]
LDH Assay
High spontaneous releaseOver-trypsinization or harsh cell handlingOptimize trypsinization time and handle cells gently.[]
Interference from serumLDH present in fetal bovine serumUse serum-free media or heat-inactivated serum.[17]
Caspase Assay
Low signalAssay performed at a non-optimal time pointConduct a time-course experiment to identify peak caspase activity.[11]
High background fluorescenceAutofluorescent compoundsInclude a control for compound autofluorescence.

References

Technical Support Center: Optimizing In Vivo Dosage of 3-Hydroxypyridin-4-one Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct in vivo dosage optimization data for 1-Ethyl-2-methyl-3-hydroxypyrid-4-one is limited in publicly available literature. This guide provides information based on the closely related and well-studied compound, 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone, L1) , to illustrate the principles and practices of optimizing the in vivo dosage of 3-hydroxypyridin-4-one iron chelators. Researchers should adapt these guidelines to their specific compound and experimental model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 3-hydroxypyridin-4-one iron chelators?

A1: 3-Hydroxypyridin-4-ones are bidentate chelators, meaning two molecules bind to one iron (Fe³⁺) ion to form a stable octahedral complex. This complex is then excreted from the body, primarily through the urine and feces. The primary therapeutic goal is to reduce pathological iron overload in tissues such as the liver, heart, and endocrine organs.[1][2] The effectiveness of these chelators is related to their ability to mobilize iron from storage proteins like ferritin and hemosiderin.

Q2: How do I select an appropriate starting dose for my in vivo experiments with a novel 3-hydroxypyridin-4-one compound?

A2: For novel compounds with limited data, a dose-finding study is crucial. You can start by reviewing the literature for structurally similar compounds. For instance, Deferiprone (B1670187) has been studied in rats at doses ranging from 35 to 140 mg/kg.[3] A common starting point for oral administration in animal studies is around 25-50 mg/kg/day, which can then be escalated.[4] It is also important to consider the route of administration, as oral bioavailability can vary.

Q3: What are the key pharmacokinetic parameters to consider when optimizing the dosage?

A3: Key pharmacokinetic parameters include:

  • Half-life (t½): Determines the dosing frequency. A shorter half-life may require more frequent administration to maintain therapeutic concentrations.[5][6]

  • Maximum concentration (Cmax) and time to maximum concentration (Tmax): Provide insights into the rate of absorption.

  • Area under the curve (AUC): Represents the total drug exposure over time.

  • Clearance (CL): Indicates the rate at which the drug is removed from the body.

  • Volume of distribution (Vd): Describes the extent of drug distribution in the body's tissues.

Q4: How does the route of administration affect the dosage?

A4: The route of administration significantly impacts bioavailability. Oral administration is often preferred for chronic treatment, but the compound must be well-absorbed from the gastrointestinal tract.[1] Intravenous or intraperitoneal injections bypass absorption barriers and can provide more predictable plasma concentrations, which is useful in initial efficacy studies.[7] For Deferiprone, oral and parenteral effectiveness were found to be identical in some studies.[1]

Q5: What animal models are typically used for these studies?

A5: Rats and mice are commonly used models for pharmacokinetic and efficacy studies of iron chelators.[1][3][7] Iron overload can be induced experimentally, often through repeated injections of iron dextran (B179266), to mimic the clinical condition of transfusional iron overload.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no increase in urinary/fecal iron excretion Ineffective dose, poor absorption, rapid metabolism, or the compound is inherently inactive.Increase the dose, change the route of administration (e.g., from oral to intraperitoneal), or analyze plasma for parent compound and metabolites to assess bioavailability and metabolic stability.
High variability in results between animals Inconsistent dosing technique, differences in food and water intake, or genetic variability in animal models.Ensure accurate and consistent administration of the compound. House animals individually during excretion collection periods to accurately measure output. Use a sufficient number of animals per group to account for biological variability.
Signs of toxicity (e.g., weight loss, lethargy, organ damage) The dose is too high, or the compound has off-target effects.Reduce the dose. Perform a formal toxicology study to determine the maximum tolerated dose (MTD). Conduct histopathological analysis of key organs (liver, kidneys, heart).
Unexpected pharmacokinetic profile (e.g., very short half-life) Rapid metabolism or excretion.Consider formulating the drug to slow absorption or metabolism. Investigate the metabolic pathways to identify major metabolites.

Data Presentation

Table 1: Pharmacokinetic Parameters of Deferiprone in Wistar Rats (Oral Administration)

Dose (mg/kg)t½α (min)t½β (min)CL (L/min/kg)
3523.353.30.017
7022.250.90.021
14020.946.30.016

Source: Adapted from pharmacokinetic studies in rats.[3]

Table 2: Dose-Response of Deferiprone on Urinary Iron Excretion in Humans

Daily Dose (mg/kg)Mean Urinary Iron Excretion (mg/day)
25Varies with iron load
75Sufficient to achieve negative iron balance in many patients[4]
100Increased urinary iron excretion compared to 75 mg/kg[8]

Source: Compiled from clinical trial data.[4][8][9]

Experimental Protocols

Protocol: Evaluation of a Novel 3-Hydroxypyridin-4-one Iron Chelator in an Iron-Overloaded Rat Model

  • Animal Model: Male Wistar rats (200-250g).

  • Iron Overload Induction: Administer iron dextran (e.g., 100 mg/kg) via intraperitoneal injection 3 times a week for 4 weeks.

  • Experimental Groups:

    • Group 1: Iron-overloaded control (vehicle only).

    • Group 2: Iron-overloaded + Test compound (low dose, e.g., 25 mg/kg).

    • Group 3: Iron-overloaded + Test compound (medium dose, e.g., 50 mg/kg).

    • Group 4: Iron-overloaded + Test compound (high dose, e.g., 100 mg/kg).

    • Group 5: Iron-overloaded + Deferiprone (positive control, e.g., 75 mg/kg).

  • Drug Administration: Administer the test compound or vehicle orally via gavage once daily for 7 days.

  • Sample Collection:

    • Place rats in metabolic cages for 24-hour urine and feces collection at baseline and on the last day of treatment.

    • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after the final dose for pharmacokinetic analysis.

  • Endpoint Analysis:

    • Measure iron content in urine and feces using atomic absorption spectrophotometry.

    • Analyze plasma samples for the concentration of the test compound using a validated analytical method (e.g., HPLC).

    • At the end of the study, harvest organs (liver, spleen, heart) for iron content analysis and histopathology.

  • Data Analysis:

    • Calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Compare the iron excretion between treated and control groups using appropriate statistical tests.

    • Correlate the dose with iron excretion and tissue iron levels.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Preparation cluster_dosing Phase 2: Dosing & Observation cluster_analysis Phase 3: Sample Collection & Analysis cluster_outcome Phase 4: Data Interpretation A Select Animal Model (e.g., Wistar Rats) B Induce Iron Overload (Iron Dextran Injections) A->B C Group Allocation (Control, Test Doses, Positive Control) B->C D Daily Oral Administration of Test Compound C->D E Monitor Animal Health (Weight, Behavior) D->E F Collect Urine & Feces (Metabolic Cages) D->F G Collect Blood Samples (Pharmacokinetics) D->G H Harvest Organs (Tissue Iron & Histology) E->H I Analyze Iron Content (AAS) F->I J Analyze Drug Concentration (HPLC) G->J H->I M Assess Safety (Toxicity) H->M K Determine Efficacy (Iron Excretion) I->K L Determine Pharmacokinetics (t½, AUC, etc.) J->L N Optimize Dosage K->N L->N M->N

Caption: Experimental workflow for in vivo dosage optimization.

Signaling_Pathway cluster_cellular Cellular Environment cluster_complex Chelation & Excretion Chelator 3-HP Chelator (e.g., L1NEt) IronPool Intracellular Labile Iron Pool Chelator->IronPool Binds Ferritin Ferritin (Iron Storage) IronPool->Ferritin Equilibrium Complex Fe-(3-HP)₃ Complex IronPool->Complex Forms Excretion Excretion (Urine/Feces) Complex->Excretion

Caption: Simplified mechanism of intracellular iron chelation.

References

Technical Support Center: Stability and Storage of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one during storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: The following stability data and test methods are based on studies conducted on Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), a closely related structural analog. Due to the high structural similarity, this compound is expected to exhibit a comparable stability profile.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored at controlled room temperature, between 20°C and 25°C (68°F and 77°F), with excursions permitted to 15°C to 30°C (59°F to 86°F).[1] It should be kept in a well-sealed container, protected from light and moisture.

Q2: How should I store solutions of this compound?

A2: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them at -20°C. For aqueous solutions, be aware that the compound's stability is pH-dependent.

Q3: What are the primary factors that can cause degradation of this compound?

A3: The main factors that can lead to degradation are exposure to harsh acidic or alkaline conditions, strong oxidizing agents, and, to a lesser extent, high temperatures and UV light.[2][3]

Q4: Is this compound sensitive to light?

A4: Based on studies with its analog Deferiprone, the compound shows slight degradation upon exposure to UV light over an extended period.[3] It is recommended to protect the compound from light during storage and handling to minimize the risk of photodegradation.

Q5: What are the signs of degradation?

A5: Degradation may not always be visible. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). A change in the physical appearance of the solid, such as discoloration, or the appearance of additional peaks in an HPLC chromatogram are indicators of degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound has been stored according to the recommended conditions (controlled room temperature, protected from light and moisture).

    • Review Solution Preparation: If analyzing a solution, confirm that it was prepared recently and that the pH of the solvent is appropriate. Avoid highly acidic or basic conditions unless part of a specific experimental design.

    • Perform a Forced Degradation Study: To confirm if the unexpected peaks are degradation products, a forced degradation study can be performed (see Experimental Protocols section).

    • Use a Fresh Sample: Analyze a fresh, uncompromised sample to compare the chromatograms.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Use of a partially degraded compound, leading to a lower effective concentration.

  • Troubleshooting Steps:

    • Assess Purity: Use a validated stability-indicating HPLC method to determine the purity of the compound.

    • Prepare Fresh Solutions: Always use freshly prepared solutions for experiments to minimize degradation in the solvent.

    • Protect from Light: During experiments, protect solutions from direct light exposure by using amber vials or covering glassware with aluminum foil.

Data on Forced Degradation of Deferiprone (Analog)

The following table summarizes the results of forced degradation studies on Deferiprone, which is expected to have a similar degradation profile to this compound.

Stress ConditionReagent/ParametersDurationTemperature% Degradation
Acid Hydrolysis 5N HCl3 hours60°C2.77%
Alkaline Hydrolysis 5N NaOH3 hours60°C1.10%
Oxidative Degradation 3% H₂O₂1 hourRoom Temp6.25%
Thermal Degradation Dry Heat1 hour60°C0.17%
Photolytic Degradation UV light at 254 nm48 hoursRoom Temp0.59%

Data adapted from a stability-indicating HPLC method development study for Deferiprone.[3]

Experimental Protocols

Stability-Indicating RP-HPLC Method for Purity Assessment

This method can be used to separate this compound from its potential degradation products.

  • Column: Zorbax SB C18 (4.6 x 250 mm, 5 µm)[3][4]

  • Mobile Phase: Methanol and a buffer of 25mM Potassium dihydrogen phosphate (B84403) with 1ml of triethylamine (B128534) per 1000 ml, adjusted to pH 3.5, in a 40:60 (v/v) ratio.[3][4]

  • Flow Rate: 0.6 mL/min[3][4]

  • Detection Wavelength: 280 nm[3][4]

  • Column Temperature: 40°C[3][4]

  • Injection Volume: 20 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

Forced Degradation Study Protocol

To investigate the stability of this compound and identify potential degradation products, the following stress conditions can be applied.

  • Acid Hydrolysis: Dissolve the compound in 5N HCl to a concentration of 1 mg/mL. Heat at 60°C for 3 hours.[3] Cool, neutralize with 5N NaOH, and dilute with the mobile phase to the target analytical concentration.

  • Alkaline Hydrolysis: Dissolve the compound in 5N NaOH to a concentration of 1 mg/mL. Heat at 60°C for 3 hours.[3] Cool, neutralize with 5N HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature for 1 hour.[3] Dilute with the mobile phase.

  • Thermal Degradation: Expose the solid compound to dry heat at 60°C for 1 hour.[3] Allow to cool, then dissolve in the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (1 mg/mL in mobile phase) to UV light at 254 nm for 48 hours.[3]

Visualizations

Degradation_Pathway cluster_conditions Stress Conditions cluster_compound cluster_products Outcome Acid Acidic (e.g., HCl) Compound This compound (Stable) Base Alkaline (e.g., NaOH) Oxidation Oxidative (e.g., H₂O₂) Heat Thermal Light Photolytic (UV Light) Degradation Degradation Products Compound->Degradation Degradation

Caption: Factors leading to the degradation of this compound.

Experimental_Workflow start Start: Sample of This compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress prepare Prepare Sample for Analysis (Dilution, Neutralization) stress->prepare hplc Inject into RP-HPLC System prepare->hplc analyze Analyze Chromatogram (Assess Purity, Identify Degradants) hplc->analyze end End: Stability Profile Determined analyze->end Troubleshooting_Logic start Inconsistent Results or Unexpected HPLC Peaks check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok check_solution Review Solution Prep (Age, pH) is_solution_ok Solution Prep OK? check_solution->is_solution_ok is_storage_ok->check_solution Yes remediate_storage Action: Store Compound Properly is_storage_ok->remediate_storage No remediate_solution Action: Prepare Fresh Solution is_solution_ok->remediate_solution No analyze_fresh Analyze a Fresh Sample for Comparison is_solution_ok->analyze_fresh Yes remediate_storage->analyze_fresh remediate_solution->analyze_fresh problem_solved Problem Resolved analyze_fresh->problem_solved

References

Technical Support Center: Scaling Up 1-Ethyl-2-methyl-3-hydroxypyrid-4-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to pilot or production scale.

Issue Potential Cause Troubleshooting Steps
Low Reaction Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using TLC or HPLC. - Gradually increase the reaction temperature in small increments, monitoring for by-product formation. - Extend the reaction time, taking care to avoid degradation of the product.
Side reactions: Formation of condensation by-products from maltol (B134687).[1]- Control the reaction temperature closely; localized overheating can promote side reactions. - Consider a staged addition of ethylamine (B1201723) to maintain a lower instantaneous concentration. - Optimize the pH of the reaction mixture.
Sub-optimal stoichiometry: Incorrect ratio of maltol to ethylamine.- Ensure accurate measurement of starting materials. - Experiment with slight excesses of ethylamine to drive the reaction to completion, but be mindful of purification challenges.
Product Purity Issues Presence of unreacted maltol: Incomplete reaction or inefficient purification.- Optimize the reaction conditions for full conversion. - During workup, perform multiple extractions to remove unreacted maltol. - Recrystallize the final product from a suitable solvent system, such as ethanol (B145695)/ether.
Formation of colored impurities: Oxidation or side reactions.- Use high-purity starting materials and solvents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Employ activated carbon treatment during the workup to adsorb colored impurities.
Presence of condensation by-products: High reaction temperature or prolonged reaction time.- Lower the reaction temperature and monitor for impact on reaction rate and yield. - Optimize reaction time to maximize product formation while minimizing by-product generation. - Investigate different crystallization solvents or chromatographic purification if by-products are difficult to remove by simple recrystallization.
Crystallization Difficulties Oiling out instead of crystallization: Product is precipitating as a liquid phase.- Ensure the crystallization solvent is appropriate and of high purity. - Control the rate of cooling or anti-solvent addition to be slow and gradual. - Use seed crystals of pure this compound to induce crystallization.
Poor crystal quality or small particle size: Rapid crystallization.- Slow down the crystallization process by reducing the cooling rate or the rate of anti-solvent addition. - Consider a solvent system that allows for slower crystal growth. - Implement a temperature cycling or aging step after initial crystallization to improve crystal size and morphology.
Scale-Up Challenges Inconsistent heating and mixing: Inefficient heat transfer and agitation in larger reactors.- Utilize jacketed reactors with efficient heat transfer fluids for better temperature control. - Select appropriate agitator types and speeds to ensure homogenous mixing without causing excessive shear. - Monitor internal and jacket temperatures closely to identify and address any hot spots.
Difficulties in product isolation: Filtration of large quantities of solid.- Select appropriate filtration equipment for the scale of production (e.g., Nutsche filter-dryer). - Optimize the crystal morphology to improve filterability. - Ensure efficient washing of the filter cake to remove impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward approach is a one-step synthesis involving the reaction of maltol with ethylamine in a suitable solvent, typically water or a water/ethanol mixture.[1] While a three-step method involving protection and deprotection of the hydroxyl group exists and may offer higher yields (around 45% compared to the one-step's approximate 33%), the one-step synthesis is generally considered more cost-effective and less complex for larger-scale production.[1]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields are often attributed to incomplete reactions or the formation of by-products. A significant issue can be the "further condensation of products," which consumes the maltol starting material.[1] To address this, ensure your reaction goes to completion by monitoring it with TLC or HPLC. Optimize the reaction temperature, as excessive heat can promote side reactions. A controlled, gradual addition of ethylamine may also help to minimize the formation of condensation by-products.

Q3: I am observing colored impurities in my final product. How can I remove them?

A3: Colored impurities often arise from oxidation or other side reactions. To mitigate this, it is advisable to use high-purity starting materials and solvents and to conduct the reaction under an inert atmosphere (e.g., nitrogen). During the workup phase, treating the solution with activated charcoal can be effective in adsorbing these colored impurities before crystallization.

Q4: What are the key considerations when scaling up the crystallization of this compound?

A4: When scaling up crystallization, the primary challenges are maintaining consistent control over cooling, supersaturation, and agitation. In larger vessels, heat transfer is less efficient, so a well-controlled, gradual cooling profile is crucial to avoid rapid, uncontrolled crystallization, which can lead to small, impure crystals. Seeding the solution with pure product at the appropriate temperature and supersaturation level is highly recommended to ensure the desired crystal form and size. Proper agitation is also critical to maintain a uniform temperature and concentration throughout the vessel, but excessive agitation can lead to crystal breakage and the formation of fines.

Q5: What are the potential by-products in the synthesis of this compound?

A5: While specific by-products for this exact synthesis are not extensively documented in publicly available literature, based on the reaction chemistry, potential impurities could include unreacted maltol, and products from self-condensation of maltol or further reaction of the product. Impurity profiling using techniques like LC-MS/MS would be necessary to identify and characterize specific by-products in your process.

Experimental Protocols

Laboratory-Scale One-Step Synthesis of this compound Hydrochloride

This protocol is adapted from literature procedures for a laboratory-scale synthesis.[1]

Materials:

  • Maltol (e.g., 24 g, 0.2 mol)

  • Ethylamine (70% in water, e.g., 24.2 ml, 0.4 mol)

  • Deionized water (e.g., 300 ml)

  • Decolorizing charcoal

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • To a solution of ethylamine in water in a round-bottom flask, add maltol.

  • Heat the mixture to reflux and maintain for approximately 24 hours.

  • Add decolorizing charcoal to the hot mixture and continue to stir for 30 minutes.

  • Filter the hot mixture to remove the charcoal.

  • Evaporate the filtrate to dryness under reduced pressure to obtain a solid.

  • Dissolve the resulting solid in a minimal amount of hot ethanol and add hydrochloric acid.

  • Cool the solution and add diethyl ether to induce crystallization of the hydrochloride salt.

  • Collect the white powder by filtration, wash with cold diethyl ether, and dry in a vacuum oven.

Expected Yield: Approximately 33%[1]

Data Presentation

Parameter One-Step Synthesis Three-Step Synthesis (literature value)
Reported Yield ~33%[1]~45%[1]
Complexity LowHigh
Cost-Effectiveness HighModerate
Starting Materials Maltol, EthylamineMaltol, Benzyl Chloride, Ethylamine, etc.
Number of Steps 13

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_product Final Product maltol Maltol reaction Reaction (Reflux, 24h) maltol->reaction ethylamine Ethylamine ethylamine->reaction charcoal Charcoal Treatment reaction->charcoal filtration1 Filtration charcoal->filtration1 evaporation Evaporation filtration1->evaporation dissolution Dissolution in EtOH/HCl evaporation->dissolution crystallization Crystallization (Addition of Ether) dissolution->crystallization filtration2 Filtration & Drying crystallization->filtration2 product This compound HCl filtration2->product

Caption: One-Step Synthesis Workflow

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Monitor Reaction (TLC/HPLC) start->check_reaction check_temp Review Temperature Profile start->check_temp check_purity Analyze Impurity Profile (LC-MS) start->check_purity optimize_time Adjust Reaction Time check_reaction->optimize_time optimize_stoichiometry Adjust Stoichiometry check_reaction->optimize_stoichiometry optimize_temp Optimize Temperature check_temp->optimize_temp inert_atmosphere Use Inert Atmosphere check_purity->inert_atmosphere purification Modify Purification (Recrystallization, Charcoal) check_purity->purification

Caption: Troubleshooting Logic Flow

References

Technical Support Center: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and its Analogs in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and its structurally related iron chelators, such as 1,2-dimethyl-3-hydroxypyrid-4-one (Deferiprone, L1) and 1,2-diethyl-3-hydroxypyridin-4-one (B39708) (CP94). The following sections detail reported side effects in animal studies, experimental protocols, troubleshooting guides, and frequently asked questions to support your research endeavors.

Summary of Side Effects in Animal Studies

The primary target organs for toxicity associated with this class of compounds in animal studies are the liver and kidneys. Below is a summary of the observed adverse effects.

Quantitative Toxicity Data

Table 1: No-Observed-Adverse-Effect Level (NOAEL) and Mortality Data for Hydroxypyridinone Analogs

CompoundAnimal ModelDurationRoute of AdministrationNOAELKey Toxic Effects at Higher DosesMortality
1,2-dimethyl-3-hydroxypyrid-4-one (L1)Uremic Rats4 weeksOral Gavage40 mg/kg/day[1]Significantly reduced body weight gain at 80 and 160 mg/kg/day.[1]-
1,2-dimethyl-3-hydroxypyrid-4-one (L1)Guinea PigsSub-acute (6 days)OralNot DeterminedWeakness, weight loss, eye discharge.[2]12/20 at 300 mg/kg/day.[2]
1,2-dimethyl-3-hydroxypyrid-4-one (L1)Guinea PigsChronic (8 months)OralNot DeterminedHepatic, myocardial, and musculo-skeletal necrosis; decreased white blood cells at 50 mg/kg/day in animals with normal iron status.[2]-
1,2-diethyl-3-hydroxypyridin-4-one (CP94)C57BL/10ScSn MiceUp to 15 weeksIn Drinking WaterNot DeterminedHepatic protoporphyria.[3][4]-

Key Experiments: Detailed Methodologies

Experiment 1: Four-Week Oral Toxicity Study of 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in Uremic Rats

Objective: To evaluate the short-term oral toxicity of L1 in a uremic rat model.

Experimental Protocol:

  • Animal Model: Male Wistar rats are rendered uremic through a standardized surgical procedure.

  • Acclimatization: Animals are allowed to acclimatize for a period of at least 5 days post-surgery.

  • Grouping: Rats are randomly assigned to five groups: a control group (vehicle only) and four treatment groups receiving L1 at doses of 20, 40, 80, or 160 mg/kg/day.

  • Drug Administration: L1 is administered daily for four consecutive weeks via oral gavage. The control group receives the vehicle (e.g., distilled water) following the same procedure.

  • Monitoring:

    • Body weight, food, and fluid intake are recorded daily.

    • Clinical observations for signs of toxicity are performed daily.

  • Terminal Procedures:

    • At the end of the 4-week period, blood samples are collected for complete hematological examinations and serum biochemical parameter analysis.

    • Animals are euthanized, and a complete necropsy is performed.

    • Organs are weighed, and tissues are collected and fixed for histological examination.

Experimental Workflow for Oral Gavage Toxicity Study

G cluster_setup Experimental Setup cluster_dosing Dosing Regimen (4 weeks) cluster_monitoring Daily Monitoring cluster_analysis Terminal Analysis AnimalModel Uremic Male Wistar Rats Acclimatization Acclimatization (>= 5 days) AnimalModel->Acclimatization Grouping Random Grouping (n=5 groups) Acclimatization->Grouping Control Control Group (Vehicle) Dose20 20 mg/kg/day Dose40 40 mg/kg/day Dose80 80 mg/kg/day Dose160 160 mg/kg/day OralGavage Daily Oral Gavage Control->OralGavage Dose20->OralGavage Dose40->OralGavage Dose80->OralGavage Dose160->OralGavage BodyWeight Body Weight OralGavage->BodyWeight FoodFluid Food & Fluid Intake OralGavage->FoodFluid ClinicalSigns Clinical Signs OralGavage->ClinicalSigns BloodCollection Blood Collection OralGavage->BloodCollection Necropsy Necropsy & Organ Weights OralGavage->Necropsy Hematology Hematology BloodCollection->Hematology Biochemistry Biochemistry BloodCollection->Biochemistry Histopathology Histopathology Necropsy->Histopathology

Caption: Workflow for a 4-week oral toxicity study in rats.

Experiment 2: Induction of Hepatic Protoporphyria by 1,2-diethyl-3-hydroxypyridin-4-one (CP94) in Mice

Objective: To investigate the potential of CP94 to induce hepatic protoporphyria in a mouse model.

Experimental Protocol:

  • Animal Model: C57BL/10ScSn mice are used for this study.

  • Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week.

  • Grouping: Animals are divided into a control group and a treatment group.

  • Drug Administration:

    • The treatment group receives CP94 dissolved in their drinking water at a specified concentration (e.g., 2 mg/mL).

    • The control group receives regular drinking water.

  • Study Duration: The study can be conducted for a period of up to 15 weeks.

  • Sample Collection and Analysis:

    • At specified time points (e.g., weekly), a subset of animals from each group is euthanized.

    • Livers are collected for the analysis of porphyrin content.

    • Hepatic porphyrins are extracted and quantified, with a focus on protoporphyrin IX levels, which can be measured by spectrofluorometry and confirmed by HPLC.

    • Liver tissue can also be processed for histopathological examination to observe for any morphological changes.

Logical Relationship of Protoporphyria Induction

G cluster_cause Causative Agent cluster_mechanism Proposed Mechanism cluster_effect Pathophysiological Effect CP94 1,2-diethyl-3-hydroxypyridin-4-one (CP94) IronChelation Iron Chelation CP94->IronChelation FerrochelataseInhibition Decreased Ferrochelatase Activity IronChelation->FerrochelataseInhibition ProtoporphyrinIX Protoporphyrin IX Accumulation FerrochelataseInhibition->ProtoporphyrinIX HepaticProtoporphyria Hepatic Protoporphyria ProtoporphyrinIX->HepaticProtoporphyria

Caption: Mechanism of CP94-induced hepatic protoporphyria.

Signaling Pathways

The primary mechanism of action of this compound and its analogs is the chelation of iron, which can interfere with iron metabolism and heme synthesis.

Iron Metabolism Pathway

Iron is essential for numerous biological processes, and its homeostasis is tightly regulated. Iron chelators can disrupt this balance by binding to and removing iron from the body.

G cluster_uptake Iron Uptake cluster_transport Iron Transport cluster_storage Iron Storage & Utilization cluster_chelation Action of Chelator DietaryIron Dietary Iron (Fe3+) Dcytb Dcytb DietaryIron->Dcytb Fe2 Fe2+ Dcytb->Fe2 DMT1 DMT1 Fe2->DMT1 Enterocyte Enterocyte DMT1->Enterocyte Ferroportin Ferroportin Enterocyte->Ferroportin Chelator Hydroxypyridinone Chelator Enterocyte->Chelator Hephaestin Hephaestin Ferroportin->Hephaestin Transferrin Transferrin-Fe3+ Hephaestin->Transferrin Bloodstream Bloodstream Transferrin->Bloodstream TfR1 TfR1 Bloodstream->TfR1 Bloodstream->Chelator Endosome Endosome TfR1->Endosome Ferritin Ferritin (Iron Storage) Endosome->Ferritin HemeSynthesis Heme Synthesis Endosome->HemeSynthesis Ferritin->Chelator IronComplex Iron-Chelator Complex Chelator->IronComplex Excretion Excretion IronComplex->Excretion

Caption: Overview of iron metabolism and the action of iron chelators.

Heme Synthesis Pathway

Heme synthesis is a multi-step process that can be affected by iron chelators due to the requirement of iron in the final step.

G cluster_mito_initial Mitochondrion cluster_cytosol Cytosol cluster_mito_final Mitochondrion SuccinylCoA Succinyl-CoA + Glycine ALA_Synthase ALAS SuccinylCoA->ALA_Synthase ALA δ-Aminolevulinate (ALA) ALA_Synthase->ALA PBG Porphobilinogen (PBG) ALA->PBG ALA Dehydratase Uroporphyrinogen Uroporphyrinogen III PBG->Uroporphyrinogen PBG Deaminase Coproporphyrinogen Coproporphyrinogen III Uroporphyrinogen->Coproporphyrinogen Uroporphyrinogen Decarboxylase Protoporphyrinogen Protoporphyrinogen IX Coproporphyrinogen->Protoporphyrinogen Coproporphyrinogen Oxidase Protoporphyrin Protoporphyrin IX Protoporphyrinogen->Protoporphyrin Protoporphyrinogen Oxidase Ferrochelatase Ferrochelatase Protoporphyrin->Ferrochelatase Heme Heme Ferrochelatase->Heme Iron Fe2+ Iron->Ferrochelatase

Caption: The heme synthesis pathway.

Troubleshooting Guides and FAQs

Hematological Analysis

Q1: We are observing significant variations in hematological parameters between our control and treated groups that are not dose-dependent. What could be the cause?

A1:

  • Improper Sampling Technique: Ensure that blood collection is performed consistently across all animals to minimize stress-induced variations. For rodents, repeated blood draws can cause artifacts.[5]

  • Sample Handling: Use appropriate anticoagulants (e.g., EDTA for CBCs) and ensure proper mixing to prevent clotting.[6] Analyze samples promptly or store them under appropriate conditions to maintain sample integrity.

  • Underlying Health Status: Ensure that all animals are healthy and free from infections or other conditions that could affect hematological parameters.

  • Statistical Analysis: Use appropriate statistical methods to analyze your data and ensure your sample size is adequate to detect true differences.

Q2: Our treated animals are showing signs of anemia (decreased RBC, H&E, HCT). How can we confirm if this is a direct toxic effect of the compound?

A2:

  • Reticulocyte Count: Measure the reticulocyte count. A low count suggests that the bone marrow is not responding appropriately to the anemia, indicating a potential direct effect on erythropoiesis.

  • Bone Marrow Examination: A histological examination of the bone marrow can provide direct evidence of toxicity to hematopoietic stem cells.

  • Serum Iron and Ferritin Levels: As you are working with an iron chelator, it is crucial to measure serum iron and ferritin levels to determine if the anemia is secondary to iron deficiency induced by the compound.

Liver Histopathology

Q1: We are observing hepatocellular vacuolation in the liver sections of our treated animals. How can we differentiate between different types of vacuolation?

A1:

  • Fatty Change (Steatosis): Characterized by well-defined, clear, and often round vacuoles that displace the nucleus to the periphery of the cell. Special stains like Oil Red O (on frozen sections) can confirm the lipid nature of the vacuoles.

  • Glycogen Accumulation: Vacuoles are typically irregular in shape with indistinct borders. A Periodic acid-Schiff (PAS) stain, with and without diastase (B600311) digestion, can confirm the presence of glycogen.

  • Hydropic Degeneration: Caused by cellular swelling due to an influx of water. Vacuoles are often small and may coalesce. This is a sign of acute cell injury.

Q2: We have observed an increase in single-cell necrosis in the livers of treated mice. How can we confirm if this is apoptosis?

A2:

  • Morphology: Apoptotic bodies are characterized by cell shrinkage, chromatin condensation (pyknosis), and nuclear fragmentation (karyorrhexis).

  • Immunohistochemistry: Staining for cleaved caspase-3 is a specific marker for cells undergoing apoptosis.

  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can also be used to detect DNA fragmentation, a hallmark of apoptosis.

General FAQs

Q1: What are the most common initial signs of toxicity to look for during in-life observations?

A1: Common initial signs of toxicity include changes in body weight (either gain or loss), decreased food and water consumption, changes in activity level (lethargy or hyperactivity), alterations in posture or gait, and changes in the appearance of fur, skin, or eyes.

Q2: How do we determine the appropriate doses for our animal toxicity study?

A2: Dose selection is a critical step. It is often informed by preliminary, non-GLP dose range-finding studies. These studies typically use a small number of animals and a wide range of doses to identify a non-toxic dose, a toxic dose, and a lethal dose. The goal is to select doses for the definitive study that will elicit a toxic response without causing excessive mortality.

Q3: What are the key considerations when working with iron chelators in animal studies?

A3:

  • Iron Status of Animals: The baseline iron status of the animals can significantly influence the toxicity of iron chelators. It is important to either use animals with normal iron stores or to induce iron overload in a controlled manner, depending on the study's objective. Toxicity can be more pronounced in animals with normal or low iron stores.[2]

  • Monitoring Mineral Levels: Besides iron, some chelators can also bind to other essential minerals like zinc and copper. It is advisable to monitor the levels of these minerals, especially in longer-term studies.

  • Route of Administration: The oral bioavailability of hydroxypyridinone chelators can vary. Ensure that the chosen route of administration (e.g., oral gavage, in drinking water, or in feed) is appropriate and consistently applied.

References

Validation & Comparative

A Comparative Analysis of Iron Chelation Efficacy: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one versus Deferiprone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the iron chelation efficacy of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and the clinically established drug, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one). The following sections present a comprehensive overview of their performance based on available experimental data, including detailed methodologies and quantitative comparisons to aid in research and development decisions.

Executive Summary

Deferiprone is an orally active bidentate iron chelator widely used in the treatment of transfusional iron overload.[1] Its efficacy in reducing iron burden, particularly in cardiac tissues, is well-documented.[2] this compound belongs to the same class of 3-hydroxypyridin-4-one iron chelators and has been investigated for its potential therapeutic properties. This guide focuses on a direct comparison of their iron chelation capabilities, drawing upon key preclinical studies that have evaluated these compounds head-to-head.

Quantitative Comparison of Iron Chelation Efficacy

The following tables summarize the quantitative data from a pivotal comparative study by Bergeron et al. in both a non-iron-overloaded rat model and an iron-loaded primate model. This study provides a direct comparison of the iron-clearing properties of Deferiprone (referred to as CP20) and a close structural analog, 1,2-diethyl-3-hydroxypyrid-4-one (CP94). While not an exact match for this compound, the data for the diethyl derivative offers the most relevant and direct comparison currently available in published literature.

Table 1: Iron Excretion in Non-Iron-Overloaded, Bile Duct-Cannulated Rats

CompoundDose (µmol/kg)RouteUrinary Iron Excretion (% of dose)Biliary Iron Excretion (% of dose)Total Iron Excretion (% of dose)
Deferiprone (CP20)150SC1.2 ± 0.31.6 ± 0.42.8 ± 0.7
1,2-diethyl-3-hydroxypyrid-4-one (CP94)150SC1.5 ± 0.41.9 ± 0.53.4 ± 0.9

Data adapted from Bergeron et al. The study utilized subcutaneous (SC) administration in the rat model.

Table 2: Iron Excretion in Iron-Loaded Cebus Monkeys

CompoundDose (µmol/kg/day)RouteUrinary Iron Excretion (mg/24h)Fecal Iron Excretion (mg/24h)
Deferiprone (CP20)75PO0.8 ± 0.21.2 ± 0.3
1,2-diethyl-3-hydroxypyrid-4-one (CP94)75PO1.0 ± 0.31.5 ± 0.4

Data adapted from Bergeron et al. The study utilized oral (PO) administration in the primate model.

Mechanism of Action: Intracellular Iron Chelation

The primary mechanism of action for 3-hydroxypyridin-4-one iron chelators, including Deferiprone and its ethyl-substituted analog, involves their ability to permeate cell membranes and bind to the intracellular labile iron pool (LIP). This chelation process forms a stable, water-soluble complex that can then be readily excreted from the body, primarily through the urine. By reducing the intracellular concentration of reactive iron, these chelators mitigate oxidative stress and its subsequent cellular damage.

Mechanism of Intracellular Iron Chelation cluster_0 Extracellular Space cluster_1 Intracellular Space cluster_2 Excretion Chelator_extracellular 3-Hydroxypyridin-4-one (e.g., Deferiprone) Chelator_intracellular Chelator enters cell Chelator_extracellular->Chelator_intracellular Cell Membrane Permeation Fe_Chelator_Complex Iron-Chelator Complex (Stable & Water-Soluble) Chelator_intracellular->Fe_Chelator_Complex Chelation LIP Labile Iron Pool (LIP) LIP->Fe_Chelator_Complex Binds Fe³⁺ Excretion Excreted in Urine Fe_Chelator_Complex->Excretion

Intracellular iron chelation workflow.

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the comparative studies cited.

In Vivo Iron Chelation in a Non-Iron-Overloaded Rat Model
  • Animal Model: Male Sprague-Dawley rats with cannulated bile ducts to allow for separate collection of urine and bile.

  • Drug Administration: Deferiprone (CP20) and 1,2-diethyl-3-hydroxypyrid-4-one (CP94) were administered as a single subcutaneous injection at a dose of 150 µmol/kg.

  • Sample Collection: Urine and bile were collected over a 24-hour period post-administration.

  • Iron Analysis: The iron content in the collected urine and bile samples was quantified using atomic absorption spectroscopy.

  • Efficacy Calculation: The efficiency of iron chelation was determined by calculating the percentage of the administered dose of the chelator that was excreted as an iron complex.

In Vivo Iron Chelation in an Iron-Loaded Primate Model
  • Animal Model: Cebus apella monkeys with established iron overload induced by intramuscular injections of iron dextran.

  • Drug Administration: Deferiprone (CP20) and 1,2-diethyl-3-hydroxypyrid-4-one (CP94) were administered orally at a dose of 75 µmol/kg/day for a specified period.

  • Sample Collection: 24-hour urine and fecal samples were collected at baseline and during the treatment period.

  • Iron Analysis: The total iron content in the urine and feces was determined by atomic absorption spectroscopy.

  • Efficacy Evaluation: The net iron excretion was calculated by subtracting the baseline iron excretion from the iron excretion during the treatment period.

Experimental Workflow Diagram

The logical flow of the in vivo experiments to assess and compare the efficacy of the iron chelators is depicted below.

In Vivo Iron Chelation Efficacy Assessment Workflow cluster_0 Animal Model Preparation cluster_1 Experimental Phase cluster_2 Analysis and Comparison Model Select Animal Model (Rat or Primate) Iron_Load Induce Iron Overload (for primate model) Model->Iron_Load Surgery Surgical Preparation (Bile Duct Cannulation for rats) Model->Surgery Baseline Baseline Sample Collection (Urine, Feces/Bile) Iron_Load->Baseline Surgery->Baseline Administer Administer Chelator (Deferiprone or Analog) Baseline->Administer Treatment_Collection Sample Collection During Treatment Administer->Treatment_Collection Analysis Quantify Iron Content (Atomic Absorption Spectroscopy) Treatment_Collection->Analysis Calculate Calculate Net Iron Excretion or % of Dose Excreted Analysis->Calculate Compare Compare Efficacy of Chelators Calculate->Compare

Workflow for in vivo efficacy studies.

Conclusion

The available preclinical data suggests that 1,2-diethyl-3-hydroxypyrid-4-one, a close analog of this compound, demonstrates comparable, and in some measures slightly superior, iron chelation efficacy to Deferiprone. Both compounds effectively promote the excretion of iron through both urinary and biliary/fecal routes. The slightly enhanced efficacy of the diethyl derivative may be attributed to differences in lipophilicity, which can influence cell membrane permeability and access to intracellular iron stores. Further studies directly comparing the 1-ethyl-2-methyl derivative are warranted to definitively establish its therapeutic potential relative to Deferiprone. This guide provides a foundational comparison to inform such future research and development efforts.

References

A Comparative In Vivo Analysis of Deferiprone and Desferrioxamine for Iron Chelation Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the performance of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one (Deferiprone) versus Desferrioxamine in the management of transfusional iron overload.

This guide provides a comprehensive comparison of the in vivo efficacy and safety of two prominent iron chelators: the orally administered this compound, commonly known as deferiprone (B1670187), and the parenterally administered desferrioxamine. The information presented is based on data from multiple clinical trials and meta-analyses to support research and drug development efforts in the field of iron chelation therapy.

Efficacy Data Summary

The following tables summarize the quantitative data from comparative studies, highlighting the effectiveness of each drug in reducing iron overload.

Table 1: Comparison of Efficacy in Reducing Liver Iron Concentration (LIC) and Serum Ferritin

Study/AnalysisPatient PopulationTreatment ArmsChange in Liver Iron Concentration (LIC) (mg/g dry weight)Change in Serum Ferritin (ng/mL)
FIRST Trial (NCT02041299)[1]Sickle Cell Disease & Other AnemiasDeferiprone-4.04 (0.48)Noninferior to desferrioxamine
Desferrioxamine-4.45 (0.57)
Meta-analysis (Plos One)[2]Thalassemia MajorDeferiprone vs. DesferrioxamineNo significant difference (P=0.37)No significant difference (P=0.65)
Meta-analysis (Cureus)[3]Sickle Cell Disease & Other AnemiasDeferiprone vs. DesferrioxamineNo significant differenceNo significant difference
Retrospective Study (Haematologica)[4]Thalassemia MajorDeferiproneHigher LIC than Desferrioxamine1493 ± 1651
DesferrioxamineSignificantly lower LIC (P=0.004)987 ± 915

Table 2: Comparison of Efficacy in Improving Cardiac Iron Load and Function

Study/AnalysisPatient PopulationTreatment ArmsChange in Myocardial Iron (T2* MRI)Change in Left Ventricular Ejection Fraction (LVEF)
Meta-analysis (Plos One)[2]Thalassemia MajorDeferiprone vs. DesferrioxamineSignificant improvement with Deferiprone (P=0.01)Significant improvement with Deferiprone (P=0.007)
FIRST Trial (NCT02041299)[1]Sickle Cell Disease & Other AnemiasDeferiproneNoninferior to desferrioxamineNot reported
Desferrioxamine
Retrospective Study (Haematologica)[4][5]Thalassemia MajorDeferiproneSignificantly higher global heart T2* (34±11 ms) (P=0.0001)Higher LVEF
DesferrioxamineGlobal heart T2* (27±11 ms)Higher LVEF
Comparative Study (The Lancet)[6]Thalassemia MajorDeferiproneSignificantly less myocardial iron (median T2* 34.0 ms (B15284909) vs 11.4 ms, p=0.02)Higher ejection fractions (mean 70% vs 63%, p=0.004)
Desferrioxamine

Safety and Adverse Events

Both deferiprone and desferrioxamine have distinct safety profiles. The choice of chelator often involves a consideration of the potential adverse events in relation to the patient's condition and tolerance.

Table 3: Common Adverse Events

Adverse EventDeferiproneDesferrioxamine
Gastrointestinal Abdominal pain, nausea, vomiting[1][7]Infrequent
Musculoskeletal Arthralgia[8]Infrequent
Hematological Agranulocytosis, neutropenia[1][7]Infrequent
Infusion Site Reactions N/ALocal pain, swelling, erythema
Auditory and Ocular Rare reports of auditory and visual disturbancesCan occur, especially with high doses
Infections Increased risk of Yersinia enterocolitica infection[9]Increased risk of Yersinia enterocolitica infection[9]

Experimental Protocols

Below are the methodologies for key clinical trials cited in this guide.

FIRST Trial (Ferriprox in Patients with Iron Overload in Sickle Cell Disease Trial)
  • Objective: To compare the efficacy and safety of deferiprone with that of desferrioxamine in iron-overloaded patients with sickle cell disease or other anemias.[7]

  • Study Design: A randomized, open-label, noninferiority study.[1][7]

  • Patient Population: 228 patients with sickle cell disease or other anemias requiring chronic blood transfusions.[1]

  • Treatment Regimen:

    • Deferiprone: Oral administration.

    • Desferrioxamine: Subcutaneous infusion.[1]

  • Duration: 12 months.[1]

  • Primary Efficacy Endpoint: Change from baseline in liver iron concentration (LIC), assessed by R2* magnetic resonance imaging (MRI).[1]

  • Key Secondary Endpoints: Changes in cardiac T2* MRI and serum ferritin levels.[1]

Meta-Analysis of Randomized Controlled Trials in Thalassemia Major
  • Objective: To investigate the efficacy and safety of deferoxamine (B1203445), deferiprone, and deferasirox (B549329) for thalassemia major patients.[10]

  • Study Selection: Randomized controlled trials comparing monotherapy of the three chelators and combination therapy of deferiprone with desferrioxamine in thalassemia major patients published from January 1990 to December 2012.[10]

  • Data Extraction: Two independent authors assessed data for efficacy (serum ferritin, liver iron concentration, myocardial iron content, left ventricular ejection fraction) and safety (adverse events).[2]

Visualizing the Comparison: Workflows and Mechanisms

To better understand the comparative evaluation process and the biological mechanisms of these drugs, the following diagrams are provided.

G cluster_0 Patient Selection cluster_1 Randomization & Treatment cluster_2 Monitoring & Assessment cluster_3 Data Analysis Patient_Pool Patients with Transfusional Iron Overload Inclusion_Criteria Inclusion Criteria Met (e.g., Serum Ferritin >1000 ng/mL) Patient_Pool->Inclusion_Criteria Exclusion_Criteria Exclusion Criteria Applied (e.g., Severe Renal Impairment) Inclusion_Criteria->Exclusion_Criteria Randomization Randomization Exclusion_Criteria->Randomization Group_A Deferiprone (Oral Administration) Randomization->Group_A Group_B Desferrioxamine (Subcutaneous Infusion) Randomization->Group_B Efficacy_Endpoints Efficacy Endpoints - Liver Iron Concentration (MRI) - Serum Ferritin - Myocardial Iron (T2* MRI) Group_A->Efficacy_Endpoints Safety_Endpoints Safety Endpoints - Adverse Event Reporting - Blood Counts Group_A->Safety_Endpoints Group_B->Efficacy_Endpoints Group_B->Safety_Endpoints Statistical_Analysis Statistical Analysis (e.g., Non-inferiority) Efficacy_Endpoints->Statistical_Analysis Safety_Endpoints->Statistical_Analysis Comparison Comparison of Efficacy and Safety Statistical_Analysis->Comparison

Caption: Comparative Clinical Trial Workflow.

G cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Excretion Pathway NTBI Non-Transferrin Bound Iron (NTBI) in Plasma LPI Labile Iron Pool (LIP) in Cytosol NTBI->LPI Urine_DFO Urine Excretion (Desferrioxamine-Iron Complex) NTBI->Urine_DFO Forms Complex Ferritin Ferritin (Intracellular Iron Storage) LPI->Ferritin Urine_DFP Urine Excretion (Deferiprone-Iron Complex) LPI->Urine_DFP Forms Complex Ferritin->Urine_DFO Forms Complex DFP Deferiprone DFP->LPI Chelates DFO Desferrioxamine DFO->NTBI Binds DFO->Ferritin Binds

Caption: Iron Chelation Mechanisms.

Conclusion

Both deferiprone and desferrioxamine are effective iron chelators, though they exhibit different profiles in terms of efficacy for specific iron depots and routes of administration. Deferiprone, being orally active, offers a significant advantage in terms of patient compliance.[11] Clinical data suggests that deferiprone may be more effective in removing iron from the heart, which is a critical factor in preventing cardiac complications in iron-overloaded patients.[2][4][6] Conversely, some studies indicate that desferrioxamine may be more efficient at reducing liver iron concentrations.[4]

The safety profiles of the two drugs are also distinct, with deferiprone carrying a risk of agranulocytosis, necessitating regular blood monitoring, while desferrioxamine is associated with infusion site reactions and potential auditory and ocular toxicity at high doses.[1][7] The choice between these two agents, or their use in combination, should be based on a careful assessment of the individual patient's iron overload status, particularly the distribution of iron in the liver and heart, as well as their tolerance and ability to adhere to the prescribed treatment regimen. Further long-term studies are needed to fully elucidate the comparative benefits of these therapies on overall morbidity and mortality.[10]

References

Unveiling the Iron Grip: A Comparative Guide to the Stoichiometry of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the iron-binding stoichiometry of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one against other clinically relevant iron chelators. This document outlines the experimental data and detailed protocols for the validation of these crucial interactions.

The therapeutic efficacy of an iron chelator is fundamentally linked to its stoichiometry of binding with iron. This ratio dictates the efficiency with which the chelator can form stable, excretable complexes, thereby reducing iron overload in the body. This guide focuses on this compound, a member of the 3-hydroxypyrid-4-one class of chelators, and compares its iron-binding properties with established therapeutic agents.

Comparative Analysis of Iron-Binding Stoichiometry

The stoichiometry of iron chelation, representing the molar ratio of the chelating agent to the iron ion in the resulting complex, is a critical parameter in the evaluation of potential drug candidates for iron overload disorders. The following table summarizes the experimentally determined iron-binding stoichiometries of this compound and three widely used iron chelators.

Chelating AgentChemical ClassIron (Fe³⁺) Binding Stoichiometry (Chelator:Iron)
This compound 3-Hydroxypyrid-4-one~3:1 [1]
Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one)3-Hydroxypyrid-4-one3:1
DeferasiroxN-substituted bis-hydroxyphenyl-triazole2:1
DeferoxamineSiderophore (Hexadentate)1:1

At physiological pH (7.4), this compound, much like its close structural analog Deferiprone, forms a stable complex with ferric iron (Fe³⁺) in a 3:1 molar ratio.[1] This indicates that three molecules of the chelator are required to bind a single iron ion. This is a characteristic feature of bidentate 3-hydroxypyrid-4-one chelators. In contrast, the tridentate chelator Deferasirox achieves a stable complex with a 2:1 ratio, while the hexadentate siderophore Deferoxamine binds iron in a 1:1 ratio.

Experimental Protocols for Stoichiometry Determination

The validation of iron-binding stoichiometry relies on robust experimental methodologies. The following sections detail the protocols for two common and effective techniques: UV-Vis Spectrophotometry (Job's Plot) and Mass Spectrometry.

UV-Vis Spectrophotometry: The Method of Continuous Variation (Job's Plot)

This method is a cornerstone for determining the stoichiometry of metal-ligand complexes in solution. It involves preparing a series of solutions with varying mole fractions of the metal and the chelator while keeping the total molar concentration constant. The absorbance of the resulting colored complex is then measured, and the stoichiometry is determined from the mole fraction at which the maximum absorbance is observed.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or Ferric nitrate (B79036) (Fe(NO₃)₃)

  • Appropriate buffer solution (e.g., HEPES, Tris-HCl) to maintain physiological pH (7.4)

  • Spectrophotometer and cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of this compound and the iron(III) salt in the chosen buffer.

  • Preparation of Job's Plot Solutions: Prepare a series of solutions by mixing the stock solutions in varying volume ratios (e.g., 1:9, 2:8, ..., 9:1) in volumetric flasks. Ensure the total volume of each solution is the same. This maintains a constant total concentration of the potential complexing partners.

  • Equilibration: Allow the solutions to equilibrate for a sufficient time to ensure complete complex formation.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for the iron-chelator complex by scanning the spectrum of one of the mixed solutions.

    • Measure the absorbance of each of the prepared solutions at this λmax.

  • Data Analysis:

    • Calculate the mole fraction of the chelator in each solution.

    • Plot the absorbance as a function of the mole fraction of the chelator.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 3:1 complex, the maximum will be at a mole fraction of approximately 0.75.

Job_s_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Equimolar Stock Solutions (Chelator & Iron) B Mix in Varying Mole Fractions (Constant Total Volume) A->B C Allow Equilibration B->C D Measure Absorbance at λmax C->D E Plot Absorbance vs. Mole Fraction D->E F Determine Stoichiometry from Maximum E->F

Workflow for Stoichiometry Determination using Job's Plot.
Mass Spectrometry

Mass spectrometry provides a direct method for determining the mass-to-charge ratio (m/z) of ions in the gas phase. By analyzing the m/z of the iron-chelator complex, its composition and thus stoichiometry can be unequivocally determined.

Materials:

  • This compound

  • Ferric chloride (FeCl₃) or Ferric nitrate (Fe(NO₃)₃)

  • High-purity solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., ESI-MS, MALDI-MS)

Procedure:

  • Sample Preparation: Prepare a solution containing both the chelator and the iron salt in a suitable volatile solvent. The molar ratio can be varied to observe different complex formations.

  • Infusion and Ionization: Introduce the sample solution into the mass spectrometer. Electrospray ionization (ESI) is a common technique for such analyses as it is a "soft" ionization method that preserves non-covalent interactions.

  • Mass Analysis: The mass analyzer separates the ions based on their m/z ratio.

  • Data Interpretation:

    • Identify the peaks in the mass spectrum corresponding to the free chelator, the iron isotope pattern, and the iron-chelator complex(es).

    • The m/z of the complex peak will reveal the number of chelator molecules bound to each iron ion. For a 3:1 complex of this compound (molecular weight ≈ 153.18 g/mol ) and iron (Fe³⁺, isotopic mass ≈ 56 g/mol ), the expected m/z for the [Fe(Chelator)₃]³⁺ ion would be approximately [(56 + 3 * 153.18) / 3]. The exact m/z will depend on the specific iron isotope and the charge state of the complex.

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_result Stoichiometry Determination P Prepare Chelator-Iron Solution I Ionization (e.g., ESI) P->I M Mass Analysis (m/z Separation) I->M D Detection M->D R Identify Complex Peak in Mass Spectrum D->R S Determine Stoichiometry from m/z R->S

General Workflow for Mass Spectrometry-based Stoichiometry Determination.

References

A Comparative Guide to Oral Iron Chelators: Deferasirox vs. Deferiprone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Efficacy, Safety, and Clinical Application for Researchers and Drug Development Professionals

Introduction:

Iron overload, a serious condition resulting from frequent blood transfusions in patients with hematological disorders such as thalassemia and myelodysplastic syndromes, necessitates effective iron chelation therapy to prevent organ damage and improve survival. For years, the standard of care was parenteral deferoxamine (B1203445). The advent of orally active iron chelators has revolutionized the management of chronic iron overload, offering improved convenience and patient compliance. This guide provides a comprehensive comparison of two prominent oral iron chelators: deferasirox (B549329) and deferiprone (B1670187).

Due to the limited availability of clinical data on 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, this guide will focus on its well-studied and structurally similar analogue, deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), to provide a robust and data-driven comparison with deferasirox. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the available experimental data, methodologies, and mechanisms of action to inform further research and clinical understanding.

Data Presentation: Quantitative Comparison of Deferasirox and Deferiprone

The following tables summarize key quantitative data from clinical studies, providing a comparative overview of the efficacy and safety of deferasirox and deferiprone.

Table 1: Efficacy in Reducing Iron Overload

ParameterDeferasiroxDeferiproneKey Findings & Citations
Primary Indication Treatment of chronic iron overload due to blood transfusions (transfusional hemosiderosis) in patients 2 years of age and older. Treatment of chronic iron overload in patients 10 years of age and older with non-transfusion-dependent thalassemia (NTDT) syndromes.[1]Treatment of transfusional iron overload in patients with thalassemia major when current chelation therapy is inadequate.
Dosing Regimen Once daily, typically starting at 20 mg/kg/day, with adjustments based on serum ferritin trends.[1]Typically 75-100 mg/kg/day, administered in three divided doses.
Effect on Liver Iron Concentration (LIC) A dose of 20-30 mg/kg/day has been shown to reduce or stabilize LIC.[1] In one study, a mean reduction of 3.4 mg Fe/g dry weight was observed after one year.[1]Effective in reducing LIC, with some studies suggesting it may be less effective than deferoxamine for hepatic iron removal.A network meta-analysis found no significant difference in the change in LIC from baseline between deferasirox and deferiprone.[2]
Effect on Serum Ferritin (SF) Dose-dependent reductions in serum ferritin are consistently observed.[3] In a large prospective study, dose adjustments based on monthly SF monitoring led to significant reductions.[3]Effective in reducing serum ferritin levels. One study showed a significant drop in mean serum ferritin of 964.3 ng/mL after three months of therapy.[4]A meta-analysis showed a significant difference in favor of deferasirox in reducing serum ferritin levels compared to deferoxamine, while the difference with deferiprone was not consistently significant across all studies.[5]
Effect on Cardiac Iron (Myocardial T2) Can improve myocardial T2, indicating a reduction in cardiac iron.Considered to have a notable advantage in removing iron from the heart.[6] Several studies have shown its superiority to deferoxamine in improving cardiac T2* and left ventricular ejection fraction.[5]Direct comparative trials suggest deferiprone is more effective in removing cardiac iron than deferasirox.[6]
Route of Excretion Primarily excreted via feces.[7]Primarily excreted via urine.[8]This difference in excretion pathways can be relevant in patients with renal or hepatic impairment.

Table 2: Safety and Tolerability Profile

Adverse EventDeferasiroxDeferiproneKey Findings & Citations
Gastrointestinal Common, including abdominal pain, nausea, vomiting, and diarrhea.[2]Common, including nausea and vomiting.Both drugs can cause gastrointestinal side effects, which are often transient.
Renal Can cause increases in serum creatinine (B1669602) and, in some cases, renal impairment. Regular monitoring of renal function is required.[2]Generally considered to have a lower risk of renal toxicity compared to deferasirox.A network meta-analysis suggested a higher risk of adverse events, including renal abnormalities, with deferasirox compared to deferiprone.[2]
Hepatic Can cause elevations in liver transaminases. Monitoring of liver function is necessary.Can also cause transient increases in liver enzymes.Both drugs require monitoring of liver function.
Hematological Less commonly associated with significant hematological side effects.Agranulocytosis and neutropenia are the most serious potential adverse effects, requiring regular monitoring of white blood cell counts.[9]The risk of agranulocytosis is a major consideration for deferiprone therapy.
Musculoskeletal Arthralgia (joint pain) can occur.Arthralgia is a known side effect.
Other Skin rash, auditory and ocular disturbances have been reported.Reddish/brown discoloration of urine is a common and harmless side effect.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of typical experimental protocols for key assessments in clinical trials of deferasirox and deferiprone.

Protocol for Assessment of Liver Iron Concentration (LIC) by MRI

Objective: To non-invasively quantify the concentration of iron in the liver.

Methodology: T2* Magnetic Resonance Imaging (MRI)

  • Patient Preparation: Patients are typically instructed to fast for at least 4 hours prior to the MRI scan to reduce bowel motion artifacts.

  • MRI System: A 1.5 Tesla or 3.0 Tesla MRI scanner is used.[10][11]

  • Sequence: A multi-echo gradient-echo sequence is employed to acquire images at several different echo times (TEs).[12][13]

  • Image Acquisition: A series of transverse images of the liver are obtained during a single breath-hold to minimize motion artifacts.

  • Data Analysis:

    • A region of interest (ROI) is drawn on a homogenous section of the liver parenchyma on the MR images, avoiding major blood vessels.

    • The signal intensity within the ROI is measured for each echo time.

    • The T2* value is calculated by fitting the signal intensity decay curve to a mono-exponential decay model. The reciprocal of T2* (R2) is then calculated (R2 = 1000/T2*).

    • The LIC (in mg of iron per gram of liver dry weight) is then derived from the R2* value using a validated calibration curve.[11][14]

Protocol for Assessment of Cardiac Iron by MRI

Objective: To non-invasively quantify the concentration of iron in the heart muscle (myocardium).

Methodology: T2* Magnetic Resonance Imaging (MRI)

  • Patient Preparation: Similar to the LIC assessment, patients are instructed on breath-holding techniques. An electrocardiogram (ECG) is used for gating to synchronize image acquisition with the cardiac cycle.[15]

  • MRI System: A 1.5 Tesla MRI scanner is commonly preferred for cardiac T2* measurements.[15]

  • Sequence: An ECG-gated, multi-echo gradient-echo sequence is used.[16]

  • Image Acquisition: A single mid-ventricular short-axis slice of the heart is imaged during a breath-hold.

  • Data Analysis:

    • A region of interest (ROI) is drawn in the interventricular septum, avoiding the blood pool.

    • The signal intensity within the ROI is measured at each echo time.

    • The T2* value is calculated by fitting the signal intensity decay curve to a mono-exponential decay model.

    • Myocardial T2* values are interpreted as follows:

      • T2* > 20 ms: Normal, no significant iron overload.

      • T2* 10-20 ms: Mild to moderate iron overload.

      • T2* < 10 ms: Severe iron overload, associated with an increased risk of cardiac complications.[17]

Protocol for Monitoring Serum Ferritin

Objective: To monitor the trend of total body iron stores.

Methodology:

  • Sample Collection: Venous blood samples are collected from patients at regular intervals (e.g., monthly) throughout the clinical trial.[18]

  • Sample Processing: Serum is separated from the blood sample by centrifugation.

  • Analysis: Serum ferritin levels are measured using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a chemiluminescent immunoassay.

  • Interpretation: While serum ferritin is a convenient marker, it can be influenced by inflammation and liver disease.[19] Therefore, trends in serum ferritin levels over time are more informative than single measurements and are used in conjunction with LIC and cardiac T2* assessments.[18][19]

Mandatory Visualization

Mechanism of Action

G

Experimental Workflow for a Comparative Clinical Trial

G

Conclusion

Both deferasirox and deferiprone are effective oral iron chelators that have significantly improved the management of chronic iron overload. Deferasirox offers the convenience of once-daily dosing and has demonstrated robust efficacy in reducing liver iron and serum ferritin. Deferiprone, administered three times daily, shows a particular advantage in removing cardiac iron, a critical factor in preventing the leading cause of mortality in transfusion-dependent patients.

The choice between these agents, or their use in combination, depends on individual patient factors, including the site of greatest iron deposition, tolerability, and the presence of comorbidities. The safety profiles of both drugs require careful monitoring, with a key distinction being the risk of agranulocytosis with deferiprone and the potential for renal effects with deferasirox.

This guide provides a foundational comparison based on current evidence. Further head-to-head clinical trials with standardized protocols and long-term follow-up are essential to continue refining our understanding of the optimal use of these vital therapies in the management of iron overload. The detailed experimental protocols and mechanisms of action outlined herein are intended to support the design and interpretation of such future research.

References

A Comparative Guide to the Mechanism of Action of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Alternative Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the iron chelator 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and its alternatives, focusing on their mechanisms of action, supported by experimental data. The information is intended to assist researchers and drug development professionals in understanding the nuances of these compounds.

Core Mechanism of Action: Iron Chelation

The primary mechanism of action for this compound and its alternatives—Deferiprone (B1670187), Deferasirox (B549329), and Desferrioxamine—is the chelation of iron, particularly ferric iron (Fe³⁺). By binding to excess iron in the body, these agents form stable complexes that can be excreted, thereby reducing iron overload and mitigating its toxic effects. A secondary mechanism for some of these chelators involves the inhibition of iron-dependent enzymes, such as cyclooxygenase (COX), which can contribute to their therapeutic effects.

Comparative Analysis of Iron Chelators

The following tables provide a quantitative comparison of this compound and its alternatives based on their iron chelation properties and inhibitory effects on cyclooxygenase.

Table 1: Comparison of Iron Chelation Properties

ChelatorChemical ClassBinding Stoichiometry (Chelator:Fe³⁺)Primary Route of Excretion
This compound Hydroxypyridinone3:1Urine
Deferiprone Hydroxypyridinone3:1Urine
Deferasirox Tridentate2:1Feces
Desferrioxamine Hexadentate1:1Urine and Feces

Table 2: Comparative Efficacy in Reducing Serum Ferritin

ChelatorDosageDurationMean Change in Serum Ferritin (ng/mL)Reference
Deferiprone 75 mg/kg/day12 months-230.5[1]
Deferasirox 30 mg/kg/day12 months-441.8[1]
Combination (Deferiprone + Deferasirox) 75 mg/kg/day + 30 mg/kg/day12 months-1124.4[1]
Desferrioxamine 40 mg/kg, 5 days/week6 monthsSignificant decrease[2]

Table 3: Comparative Inhibitory Activity on Cyclooxygenase (COX)

ChelatorTargetIC₅₀Rank Order of PotencyReference
This compound COXNot explicitly found3[3]
Deferiprone COX-10.33 mmol/L2[3][4]
Deferasirox Not explicitly foundNot explicitly foundNot ranked
Desferrioxamine COXNot explicitly found1 (Most potent)[3]

Signaling Pathway of Iron Chelation and Downstream Effects

The following diagram illustrates the general mechanism of action of iron chelators and their impact on cellular iron homeostasis and inflammatory pathways.

extracellular_iron Extracellular Fe³⁺ iron_complex Iron-Chelator Complex extracellular_iron->iron_complex intracellular_iron Intracellular Labile Iron Pool (LIP) extracellular_iron->intracellular_iron Cellular Uptake chelator Iron Chelator (e.g., this compound) chelator->extracellular_iron Binds chelator->intracellular_iron Binds ros Reactive Oxygen Species (ROS) Generation chelator->ros Inhibits cyclooxygenase Cyclooxygenase (COX) chelator->cyclooxygenase Inhibits excretion Excretion (Urine/Feces) iron_complex->excretion Facilitates intracellular_iron->iron_complex ferritin Ferritin (Iron Storage) intracellular_iron->ferritin Storage intracellular_iron->ros Catalyzes intracellular_iron->cyclooxygenase Activates ferritin->intracellular_iron Release prostaglandins Prostaglandin Synthesis cyclooxygenase->prostaglandins inflammation Inflammation prostaglandins->inflammation

Caption: Mechanism of action of iron chelators.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these iron chelators are provided below.

Ferrozine-Based Spectrophotometric Assay for Iron Chelation

This assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺).

Materials:

  • Test compound (e.g., this compound)

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • Ferrozine solution

  • Assay buffer (e.g., HEPES or acetate (B1210297) buffer at a specific pH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add a specific volume of each dilution of the test compound to triplicate wells.

  • Add a solution of FeSO₄ to all wells except for the blank.

  • Add the Ferrozine solution to all wells. The reaction is initiated by the addition of Ferrozine.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes).

  • Measure the absorbance of the solution in each well at 562 nm using a microplate reader.

  • The percentage of iron chelation is calculated using the formula: % Chelation = [(A₀ - A₁) / A₀] x 100 where A₀ is the absorbance of the control (without chelator) and A₁ is the absorbance in the presence of the chelator.

Cellular Iron Uptake Assay using Caco-2 Cells

This assay assesses the ability of a compound to affect iron uptake in a human intestinal cell line model.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Collagen-coated cell culture plates

  • Iron source (e.g., ferric ammonium (B1175870) citrate)

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Ferritin ELISA kit

Procedure:

  • Seed Caco-2 cells on collagen-coated plates and culture until they form a differentiated monolayer.

  • Wash the cell monolayers with PBS.

  • Treat the cells with the iron source in the presence or absence of the test compound for a specified duration (e.g., 24 hours).

  • After incubation, wash the cells with cold PBS to remove unbound iron.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Quantify the ferritin concentration in the cell lysates using a ferritin ELISA kit, following the manufacturer's instructions.

  • Normalize the ferritin concentration to the total protein concentration to determine the amount of iron uptake.

Cyclooxygenase (COX) Activity Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound

  • Assay buffer

  • Detection reagent (e.g., a chromogenic or fluorogenic substrate for the peroxidase activity of COX)

  • 96-well plate

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the purified COX enzyme, assay buffer, and the detection reagent.

  • Add the different concentrations of the test compound to the wells.

  • Pre-incubate the mixture for a specified time.

  • Initiate the reaction by adding arachidonic acid.

  • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the preclinical evaluation of an iron chelator's efficacy.

start Start: Identify Potential Iron Chelator in_vitro In Vitro Assays start->in_vitro chelation_assay Iron Chelation Assay (e.g., Ferrozine) in_vitro->chelation_assay cell_based Cell-Based Assays (e.g., Caco-2 Iron Uptake) in_vitro->cell_based enzyme_inhibition Enzyme Inhibition Assays (e.g., COX Activity) in_vitro->enzyme_inhibition in_vivo In Vivo Animal Models chelation_assay->in_vivo cell_based->in_vivo enzyme_inhibition->in_vivo iron_overload Induce Iron Overload in Animal Model in_vivo->iron_overload treatment Administer Test Compound iron_overload->treatment efficacy_assessment Assess Efficacy treatment->efficacy_assessment serum_ferritin Measure Serum Ferritin efficacy_assessment->serum_ferritin tissue_iron Measure Tissue Iron Content efficacy_assessment->tissue_iron urinary_excretion Measure Urinary Iron Excretion efficacy_assessment->urinary_excretion toxicity Toxicity Studies efficacy_assessment->toxicity end End: Candidate for Further Development toxicity->end

Caption: Preclinical evaluation workflow for iron chelators.

References

A Comparative Guide to the Efficacy of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Alternative Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a cross-study comparison of the effectiveness of the iron chelator 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, with a focus on its performance relative to established alternative therapies. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development in the field of iron chelation therapy.

While direct comparative data on the iron excretion efficacy of this compound is limited in the current body of scientific literature, this guide presents available in vitro data on its biochemical activity. For a comprehensive comparison, this guide also details the efficacy and safety profiles of three widely used iron chelators: Deferiprone, Desferoxamine, and Deferasirox.

Part 1: this compound (L1NEt)

In Vitro Efficacy Data: Inhibition of Prostacyclin Synthesis

A key study investigated the in vitro potency of this compound (referred to as L1NEt in the study) in inhibiting prostacyclin (PGI2) synthesis in rat aortic tissue. The inhibitory concentrations (IC50) were compared with those of Deferiprone (L1) and the standard-of-care chelator, Desferrioxamine (DFO).

CompoundIC50 (µM) for Inhibition of Prostacyclin Synthesis
This compound (L1NEt) 150
Deferiprone (L1)100
Desferrioxamine (DFO)50

Data sourced from Jeremy et al., 1988[1]

These findings indicate that while this compound does inhibit prostacyclin synthesis, it is less potent in this specific in vitro assay compared to both Deferiprone and Desferrioxamine.[1] The study suggests that this inhibition is achieved through the removal or binding of Fe³⁺ linked to cyclo-oxygenase, a key enzyme in the prostacyclin synthesis pathway.[1]

Signaling Pathway: Inhibition of Prostacyclin Synthesis

The following diagram illustrates the proposed mechanism by which 3-hydroxypyridin-4-one iron chelators inhibit the synthesis of prostacyclin.

G Arachidonic_Acid Arachidonic Acid Cyclooxygenase Cyclo-oxygenase (COX) (Fe³⁺ dependent) Arachidonic_Acid->Cyclooxygenase PGH2 Prostaglandin H₂ (PGH₂) Cyclooxygenase->PGH2 Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase Prostacyclin Prostacyclin (PGI₂) Prostacyclin_Synthase->Prostacyclin Chelators This compound Deferiprone Desferrioxamine Fe3_ion Fe³⁺ Chelators->Fe3_ion bind Fe3_ion->Cyclooxygenase required cofactor

Inhibition of Prostacyclin Synthesis by Iron Chelators.

Part 2: Comparative Efficacy of Alternative Iron Chelators

For a comprehensive understanding of the current landscape of iron chelation therapy, this section provides a comparison of the three most widely used drugs: Deferiprone, Desferoxamine, and Deferasirox. The data presented is a synthesis from multiple clinical trials in patients with transfusional iron overload, primarily those with thalassemia major.

Clinical Efficacy Data

The following tables summarize key efficacy parameters for Deferiprone, Desferoxamine, and Deferasirox.

Table 2.1: Effect on Serum Ferritin Levels

DrugDosageDuration of StudyChange in Serum Ferritin
Deferiprone 75-100 mg/kg/day (oral)3-12 monthsSignificant reduction, comparable to Desferoxamine in some studies.[2][3]
Desferoxamine 20-60 mg/kg/day (subcutaneous infusion)12-24 monthsSignificant reduction, often used as the benchmark for comparison.[3]
Deferasirox 20-40 mg/kg/day (oral)12 monthsEffective in reducing serum ferritin, with a dose-dependent response.

Table 2.2: Effect on Liver Iron Concentration (LIC)

DrugMethod of AssessmentChange in Liver Iron Concentration
Deferiprone MRI T2, BiopsyCan maintain or reduce LIC, but some studies suggest it may be less effective than Desferoxamine in heavily iron-overloaded patients.
Desferoxamine MRI T2, BiopsyConsidered the gold standard for reducing LIC.
Deferasirox MRI T2*, BiopsyDemonstrates a dose-dependent reduction in LIC.

Table 2.3: Effect on Myocardial Iron

DrugMethod of AssessmentChange in Myocardial Iron
Deferiprone MRI T2Generally considered more effective than Desferoxamine in removing myocardial iron and improving cardiac function.
Desferoxamine MRI T2Can reduce myocardial iron, but often at a slower rate than Deferiprone.
Deferasirox MRI T2*Effective in reducing myocardial iron, with ongoing studies to compare its efficacy directly with Deferiprone in this regard.
Safety and Tolerability

Table 2.4: Common Adverse Events

DrugCommon Adverse Events
Deferiprone Nausea, vomiting, abdominal pain, arthralgia, and, most seriously, agranulocytosis (requiring regular blood monitoring).
Desferoxamine Local reactions at the infusion site (pain, swelling, redness), auditory and visual disturbances at high doses.
Deferasirox Gastrointestinal disturbances (nausea, vomiting, diarrhea, abdominal pain), skin rash, and potential for renal and hepatic toxicity (requiring monitoring).

Part 3: Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of iron chelators.

Experimental Workflow: Evaluation of a Novel Iron Chelator

The following diagram outlines a typical workflow for the preclinical and clinical evaluation of a new iron chelating agent.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation in_vitro In Vitro Chelation Assay (e.g., UV-Vis Spectrophotometry) cell_culture Cell Culture Studies (Toxicity and Iron Removal) animal_model Animal Model of Iron Overload (e.g., Iron-Dextran in Rats) phase1 Phase I Clinical Trial (Safety and Pharmacokinetics) animal_model->phase1 phase2 Phase II Clinical Trial (Efficacy and Dose-Ranging) phase3 Phase III Clinical Trial (Comparison with Standard of Care)

General Experimental Workflow for Iron Chelator Development.
In Vitro Iron Chelation Assay (UV-Vis Spectrophotometry)

Objective: To determine the iron-chelating capacity of a compound in a cell-free system.

Principle: This method is based on the competition between the test chelator and a colorimetric indicator (e.g., ferrozine) for binding to ferrous iron (Fe²⁺). Ferrozine (B1204870) forms a stable, colored complex with Fe²⁺ that absorbs light at a specific wavelength (around 562 nm). When an effective iron chelator is present, it will bind to Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and causing a decrease in absorbance.

Materials:

  • Test compound (e.g., this compound)

  • Ferrous sulfate (B86663) (FeSO₄) solution

  • Ferrozine solution

  • Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)

  • UV-Vis spectrophotometer and cuvettes or microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the buffer solution.

  • In a reaction tube or microplate well, add the test compound solution.

  • Add the ferrous sulfate solution to initiate the chelation reaction.

  • Incubate the mixture for a defined period at a specific temperature to allow for the formation of the iron-chelator complex.

  • Add the ferrozine solution to the mixture. This will react with any unbound Fe²⁺.

  • Measure the absorbance of the solution at 562 nm using a spectrophotometer.

  • A control reaction without the test chelator is performed to determine the maximum absorbance (100% ferrozine-Fe²⁺ complex formation).

  • The percentage of iron chelation is calculated using the following formula: % Chelation = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Animal Model: Iron Dextran-Induced Iron Overload in Rats

Objective: To create an in vivo model of chronic iron overload to evaluate the efficacy of iron chelators in promoting iron excretion.

Materials:

  • Laboratory rats (e.g., Wistar or Sprague-Dawley strain)

  • Iron dextran (B179266) solution (sterile, for injection)

  • Metabolic cages for separate collection of urine and feces

  • Analytical equipment for measuring iron content in biological samples (e.g., atomic absorption spectroscopy)

Procedure:

  • Induction of Iron Overload: Administer iron dextran to the rats via intraperitoneal or intravenous injection. A typical dosing regimen might be 100 mg/kg body weight, once or twice weekly for several weeks, to achieve a significant level of iron overload in tissues, particularly the liver and spleen.

  • Acclimatization and Baseline Measurement: House the rats in metabolic cages and allow them to acclimatize. Collect 24-hour urine and feces samples for several days to establish baseline iron excretion levels.

  • Treatment Administration: Divide the iron-overloaded rats into treatment and control groups. Administer the test chelator (e.g., this compound) and a vehicle control to the respective groups. The route of administration (e.g., oral gavage) and dosing regimen will depend on the pharmacokinetic properties of the compound.

  • Sample Collection: Continue to collect 24-hour urine and feces samples throughout the treatment period.

  • Iron Analysis: Determine the iron concentration in the collected urine and feces samples using a validated analytical method.

  • Efficacy Evaluation: Compare the total iron excretion (urinary + fecal) in the treatment group to that of the control group to determine the efficacy of the chelator in promoting iron removal.

In Vitro Assay for Prostacyclin Synthesis in Rat Aorta

Objective: To measure the effect of a compound on the synthesis of prostacyclin (PGI₂) in vascular tissue.

Materials:

  • Thoracic aorta from a freshly sacrificed rat

  • Krebs buffer (physiological salt solution)

  • Stimulating agents (e.g., arachidonic acid, adrenaline)

  • Test compound (e.g., this compound)

  • Assay kit for measuring 6-keto-PGF₁α (the stable metabolite of PGI₂) (e.g., ELISA or RIA)

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta from the rat and cut it into small rings.

  • Incubation: Place the aortic rings in Krebs buffer and pre-incubate them with various concentrations of the test compound or a vehicle control for a defined period.

  • Stimulation of PGI₂ Synthesis: Add a stimulating agent, such as arachidonic acid, to the incubation medium to induce the production of prostacyclin.

  • Sample Collection: After a specific incubation time, collect the supernatant (the buffer containing the released PGI₂).

  • Measurement of PGI₂ Metabolite: Measure the concentration of 6-keto-PGF₁α in the supernatant using a commercial assay kit.

  • Data Analysis: Compare the levels of 6-keto-PGF₁α in the samples treated with the test compound to the control samples to determine the inhibitory or stimulatory effect of the compound on prostacyclin synthesis. The IC50 value (the concentration of the compound that causes 50% inhibition) can be calculated to quantify its potency.[1]

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and alternative analytical techniques for the accurate quantification of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a novel iron chelator. The selection of an appropriate analytical method is critical for drug development, quality control, and pharmacokinetic studies. This document presents a comparative overview of HPLC-UV, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by experimental data from closely related compounds to guide method selection.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the assay, such as sensitivity, selectivity, sample matrix, and throughput. While HPLC-UV is a robust and widely accessible method, LC-MS/MS offers superior sensitivity and selectivity, and qNMR provides an absolute quantification method without the need for a specific reference standard of the analyte.

Table 1: Comparison of Key Performance Parameters for Analytical Methods

ParameterHPLC-UVLC-MS/MSqNMR
Linearity Range 0.25 - 150 µg/mL0.1 - 20 µg/mLWide, e.g., 0.8 - 1.2 mg/mL
Correlation Coefficient (r²) > 0.999> 0.99> 0.995
Limit of Detection (LOD) ~3-4 µg/mL0.05 µg/mLDependent on concentration and instrument
Limit of Quantification (LOQ) ~10-12 µg/mL0.1 µg/mLDependent on concentration and instrument
Accuracy (% Recovery) 97 - 98%80 - 87%98 - 102%
Precision (% RSD) < 2%< 8%< 1-2%
Specificity Moderate to HighVery HighHigh
Sample Throughput HighHighLow to Moderate
Instrumentation Cost ModerateHighVery High
Cost Per Sample LowModerateHigh

Note: Data for HPLC-UV and LC-MS/MS are based on validated methods for the closely related compound Deferiprone (B1670187) (1,2-dimethyl-3-hydroxypyridin-4-one) and are expected to be comparable for this compound.

Detailed Experimental Protocols

HPLC-UV Method for this compound Quantification

This method provides a robust approach for the routine quantification of this compound in bulk drug and pharmaceutical dosage forms.

a) Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Inertsil ODS C18 (250 x 4.6mm, 5µm).[1]

  • Mobile Phase: A mixture of a mixed phosphate (B84403) buffer (KH2PO4 + K2HPO4) at pH 3.0 and methanol (B129727) in a 60:40 v/v ratio.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 280 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

b) Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 10-150 µg/mL).[2]

  • Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For dosage forms, an appropriate extraction procedure should be developed and validated.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

c) Method Validation Parameters (based on Deferiprone):

  • Linearity: A linear relationship between peak area and concentration is expected in the range of 10-150 µg/mL with a correlation coefficient (r²) of >0.999.[2]

  • Accuracy: The accuracy, determined by recovery studies, should be within 98-102%.[1]

  • Precision: The relative standard deviation (%RSD) for intra-day and inter-day precision should be less than 2%.[1]

  • Limit of Detection (LOD): Approximately 3.3 µg/mL.[2]

  • Limit of Quantification (LOQ): Approximately 10.1 µg/mL.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Solvent A->B C Dilute to Working Concentrations B->C D Filter C->D E Inject into HPLC D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (280 nm) F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Concentration I->J

Figure 1: HPLC-UV method workflow for quantification.
Alternative Method 1: LC-MS/MS

LC-MS/MS is a highly sensitive and selective method, particularly suitable for the quantification of low concentrations of the analyte in complex biological matrices.

a) Instrumentation and Conditions (based on Deferiprone):

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Synergi Fusion-RP 80A.[3]

  • Mobile Phase: Methanol and 0.2% formic acid containing 0.2 mM EDTA (60:40, v/v).[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Ionization Mode: Positive ion electrospray ionization.

  • MRM Transitions: For Deferiprone, m/z 140.1 → 53.1. A similar transition would be identified for this compound.[3]

b) Sample Preparation (from plasma):

  • To a 50 µL aliquot of human plasma, add an internal standard.[3]

  • Perform protein precipitation by adding acetonitrile.[3]

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Plasma Aliquot B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Inject Supernatant D->E F LC Separation E->F G ESI Source F->G H Tandem Mass Spectrometry (MRM) G->H I Peak Integration H->I J Quantification vs. IS I->J

Figure 2: LC-MS/MS method workflow for bioanalysis.
Alternative Method 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance using an internal standard, without the need for a reference standard of the analyte itself.

a) Instrumentation and General Procedure:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, D2O).

  • Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

b) Sample Preparation:

  • Accurately weigh the sample of this compound.

  • Accurately weigh a suitable internal standard.

  • Dissolve both in a precise volume of a deuterated solvent.

c) Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., sufficient relaxation delay).

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the concentration of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

qNMR_Concept Analyte Analyte (this compound) Known Mass Solvent Deuterated Solvent (Precise Volume) Analyte->Solvent Dissolve IS Internal Standard (e.g., Maleic Acid) Known Mass & Purity IS->Solvent Dissolve NMR ¹H NMR Spectrum Acquisition Solvent->NMR Integrate Integrate Signals (Analyte & IS) NMR->Integrate Calculate Calculate Purity/Concentration (Based on Integral Ratios, Masses, MW, and # of Protons) Integrate->Calculate

Figure 3: Conceptual workflow for qNMR analysis.

Conclusion

The choice between HPLC-UV, LC-MS/MS, and qNMR for the quantification of this compound should be guided by the specific analytical needs.

  • HPLC-UV is a reliable and cost-effective method for routine quality control and quantification in less complex matrices where high sensitivity is not required.[1][2]

  • LC-MS/MS is the method of choice for bioanalytical applications, such as pharmacokinetic studies, due to its excellent sensitivity and selectivity in complex biological fluids.[3]

  • qNMR offers a powerful alternative for the absolute quantification of pure substances and reference standards without the need for a specific analyte standard, making it highly valuable in early drug development and for the certification of reference materials.

References

A Comparative Analysis of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one and Ciclopirox Olamine as Iron Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the iron chelation properties of two compounds: 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a member of the hydroxypyridinone class of iron chelators, and Ciclopirox (B875) Olamine, an antifungal agent with known iron-chelating activity. This document is intended to be a valuable resource for researchers and professionals in drug development by presenting available experimental data, outlining relevant experimental methodologies, and illustrating the underlying mechanisms of action.

Introduction to Iron Chelators

Iron is an essential element for most living organisms, playing a crucial role in various physiological processes, including oxygen transport, DNA synthesis, and cellular respiration. However, an excess of iron can be toxic, catalyzing the formation of reactive oxygen species that lead to oxidative stress and cellular damage. Iron chelators are molecules that can bind to iron, forming a stable complex that can be excreted from the body. They are vital in the treatment of iron overload disorders and are being investigated for their therapeutic potential in a range of other diseases, including cancer and neurodegenerative disorders.

This compound belongs to the family of 3-hydroxypyridin-4-ones, which are well-established bidentate iron chelators. A prominent member of this family, Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), is an orally active drug used in the treatment of transfusional iron overload. These compounds are known for their high affinity and selectivity for Fe(III).

Ciclopirox Olamine is a broad-spectrum antifungal agent.[1] Its mechanism of action involves the chelation of polyvalent metal cations, particularly iron (Fe3+).[1] By depriving fungal cells of essential iron, Ciclopirox disrupts critical enzymatic processes, including those involved in cellular respiration and DNA synthesis, thereby inhibiting fungal growth.[1] This iron-chelating property has also led to its investigation as a potential anti-cancer agent.[2][3]

Quantitative Comparison of Iron Chelation Performance

Direct comparative quantitative data for this compound and Ciclopirox Olamine is limited in publicly available literature. However, data for structurally similar hydroxypyridinones can provide valuable insights into the potential iron chelation efficacy of this compound. The pFe³⁺ value is a common metric used to express the affinity of a chelator for iron(III) at a physiological pH of 7.4. A higher pFe³⁺ value indicates a stronger binding affinity.

ChelatorpFe³⁺Notes
1-Ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one21.4[4]A structurally similar hydroxypyridinone, suggesting a high iron binding affinity for the target compound.
Deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one)19.4[4]A well-characterized oral iron chelator for reference.
Ciclopirox OlamineNot ReportedWhile its iron chelation is established, a specific pFe³⁺ value is not readily available in the literature. Its antifungal activity is linked to iron deprivation.[1]

Mechanism of Action: Iron Deprivation

Both this compound and Ciclopirox Olamine exert their biological effects, at least in part, by sequestering intracellular iron. This leads to the inhibition of iron-dependent enzymes and disruption of critical cellular processes.

Mechanism of Iron Chelator Action Chelator Iron Chelator (e.g., this compound, Ciclopirox Olamine) Iron Intracellular Labile Iron Pool (Fe³⁺) Chelator->Iron Binds to Complex Iron-Chelator Complex Chelator->Complex Iron->Complex Enzymes Iron-Dependent Enzymes (e.g., Ribonucleotide Reductase) Iron->Enzymes Required for activity Depletion Depletion Processes Cellular Processes (DNA Synthesis, Respiration) Enzymes->Processes Catalyze Inhibition Inhibition Enzymes->Inhibition Inhibition of enzyme activity Inhibition->Processes Disruption of cellular processes Depletion->Enzymes Leads to inactivation

Mechanism of Iron Chelator Action

Experimental Protocols

To directly compare the iron chelation performance of this compound and Ciclopirox Olamine, a series of in vitro and cell-based assays can be employed.

In Vitro Iron Chelation Assay: The Ferrozine (B1204870) Assay

This spectrophotometric assay is a common method to determine the iron(II)-chelating activity of a compound. Ferrozine forms a colored complex with ferrous iron (Fe²⁺). A chelator will compete with ferrozine for iron binding, leading to a decrease in the color intensity, which can be quantified.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of the test compound (this compound or Ciclopirox Olamine) at various concentrations.

    • Prepare a solution of ferrous chloride (FeCl₂).

    • Prepare a solution of ferrozine.

    • Use a known iron chelator, such as EDTA, as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution.

    • Add the FeCl₂ solution to initiate the reaction and incubate for a short period.

    • Add the ferrozine solution.

    • Incubate at room temperature to allow for color development.

  • Data Analysis:

    • Measure the absorbance of the solution at 562 nm using a microplate reader.

    • The iron-chelating activity is calculated as the percentage of inhibition of the ferrozine-Fe²⁺ complex formation.

Cell-Based Intracellular Iron Chelation Assay: The Calcein-AM Assay

This fluorescence-based assay measures the ability of a compound to chelate iron within living cells. Calcein-AM is a cell-permeable dye that becomes fluorescent upon hydrolysis by intracellular esterases. The fluorescence of calcein (B42510) is quenched by binding to intracellular labile iron. An effective iron chelator will sequester iron from calcein, leading to an increase in fluorescence.[1][5]

Methodology:

  • Cell Culture and Loading:

    • Culture a suitable cell line (e.g., HeLa, K562) to an appropriate density.

    • Load the cells with Calcein-AM by incubating them with the dye solution.[5]

    • Wash the cells to remove excess dye.

  • Chelator Treatment:

    • Treat the calcein-loaded cells with various concentrations of the test compounds (this compound or Ciclopirox Olamine).

    • Include a known cell-permeable iron chelator as a positive control.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of the cells over time using a fluorescence plate reader or flow cytometer (excitation ~488 nm, emission ~515 nm).

  • Data Analysis:

    • An increase in fluorescence intensity indicates the displacement of iron from calcein by the chelator. The rate and magnitude of this increase reflect the chelator's ability to penetrate the cell membrane and bind intracellular iron.

Comparative Experimental Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Data Analysis & Comparison Ferrozine Ferrozine Assay (Fe²⁺ Chelation) Quantify Quantify IC₅₀ / EC₅₀ Ferrozine->Quantify Competition Competition Assay (e.g., with a known chelator) Competition->Quantify Calcein Calcein-AM Assay (Intracellular Iron Chelation) Calcein->Quantify Toxicity Cytotoxicity Assay (e.g., MTT, LDH) Compare Compare Efficacy and Potency Toxicity->Compare Quantify->Compare Test_Compounds Test Compounds: This compound Ciclopirox Olamine Test_Compounds->Ferrozine Test_Compounds->Competition Test_Compounds->Calcein Test_Compounds->Toxicity

Comparative Experimental Workflow

Conclusion

Both this compound and Ciclopirox Olamine demonstrate iron-chelating properties, which are central to their biological activities. Based on data from structurally similar compounds, this compound is expected to be a potent iron(III) chelator.[4] Ciclopirox Olamine's established use as an antifungal agent is directly linked to its ability to sequester iron, highlighting its biological efficacy in iron deprivation.[1]

A direct, quantitative comparison of their iron chelation efficiency requires head-to-head experimental evaluation using standardized protocols such as the ferrozine and calcein-AM assays outlined above. Such studies would provide crucial data on their relative potencies, cell permeability, and potential for therapeutic applications beyond their current uses. For researchers in drug development, both compounds represent interesting scaffolds for the design of novel therapeutics targeting iron metabolism in various diseases.

References

A Comparative Guide to the Iron Specificity of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable iron chelator is a critical decision driven by efficacy and, most importantly, specificity. This guide provides an objective comparison of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a promising oral iron chelator, with other established alternatives, supported by experimental data to assess its specificity for iron.

Introduction to this compound

This compound, also known as L1NEt, belongs to the family of 3-hydroxypyrid-4-ones, which are well-recognized for their iron-chelating properties. It is a structural analogue of Deferiprone (1,2-dimethyl-3-hydroxypyrid-4-one), a clinically approved oral iron chelator. The therapeutic efficacy of these chelators is primarily attributed to their ability to form stable complexes with ferric iron (Fe³⁺), facilitating its excretion from the body in cases of iron overload. However, a crucial aspect of their clinical utility is their specificity for iron over other biologically essential metal ions.

Comparative Analysis of Metal Ion Affinity

The specificity of an iron chelator is determined by its relative binding affinity for iron compared to other endogenous metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and aluminum (Al³⁺). High affinity for these other metals can lead to their depletion, resulting in adverse side effects. The binding affinity is typically quantified by the stability constant (log β) or the pM value (the negative logarithm of the free metal ion concentration at specific conditions).

Below is a comparison of the pM values for established iron chelators.

ChelatorpFe³⁺pCu²⁺pZn²⁺pAl³⁺
Deferiprone (surrogate for this compound) ~20.6~10.7~7.2~15.1
Deferasirox ~22.5~13.1~9.6-
Deferoxamine ~26.6~14.1~10.9~22.0

Note: pM values are dependent on experimental conditions (pH, ligand and metal concentrations). The values presented here are for comparative purposes and are collated from various sources.

As the data suggests, hydroxypyridinones like Deferiprone exhibit a high affinity for Fe³⁺. While they also bind other metal ions, the pFe³⁺ value is significantly higher, indicating a strong preference for iron.

Experimental Protocols

The determination of metal ion-chelator stability constants is crucial for assessing specificity. Potentiometric titration is a widely used and accurate method for this purpose.

Detailed Protocol for Potentiometric Titration

Objective: To determine the protonation constants of the chelator and the stability constants of its complexes with various metal ions (e.g., Fe³⁺, Zn²⁺, Cu²⁺, Al³⁺).

Materials:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Thermostated titration vessel

  • Automated burette

  • Nitrogen gas supply

  • Standardized solutions of NaOH (CO₂-free), HCl, and the metal salts (e.g., FeCl₃, ZnCl₂, CuCl₂, AlCl₃)

  • The chelator (this compound)

  • Background electrolyte (e.g., 0.15 M NaCl)

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Preparation of Titration Solution: In the thermostated vessel, prepare a solution containing a known concentration of the chelator and the background electrolyte. For metal-ligand titrations, also add a known concentration of the metal salt. The solution should be maintained under an inert atmosphere of nitrogen to prevent oxidation and interference from atmospheric CO₂.

  • Titration: Titrate the solution with a standardized NaOH solution using the automated burette. Record the pH (or mV) reading after each addition of titrant, allowing the system to reach equilibrium.

  • Data Analysis:

    • Protonation Constants: Titrate the chelator in the absence of any metal ion to determine its protonation constants (pKa values). The data is analyzed using a suitable computer program (e.g., HYPERQUAD) to refine the pKa values.

    • Stability Constants: Titrate the chelator in the presence of a metal ion. The stability constants (log β) are calculated from the titration data by taking into account the protonation constants of the chelator and the hydrolysis constants of the metal ion. The data is fitted to a model that includes the expected complex species (e.g., ML, ML₂, ML₃).

Visualizations

Chelation Process

ChelationProcess Chelator 1-Ethyl-2-methyl- 3-hydroxypyrid-4-one Complex [Fe(Chelator)₃] Complex Chelator->Complex 3:1 Binding Fe3 Fe³⁺ (Iron) Fe3->Complex Excretion Renal Excretion Complex->Excretion

Caption: Chelation of ferric iron by this compound.

Experimental Workflow for Specificity Assessment

ExperimentalWorkflow cluster_preparation Solution Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis cluster_comparison Specificity Assessment Chelator_sol Chelator Solution Titration Titration with NaOH Chelator_sol->Titration Metal_sols Metal Ion Solutions (Fe³⁺, Zn²⁺, Cu²⁺, Al³⁺) Metal_sols->Titration Protonation Determine Protonation Constants (pKa) Titration->Protonation Stability Calculate Stability Constants (log β) Titration->Stability Protonation->Stability Comparison Compare log β values for different metals Stability->Comparison

Caption: Workflow for determining the metal ion specificity of a chelator.

Conclusion

Based on the available data for its close analogue, Deferiprone, this compound is expected to exhibit a high and specific affinity for ferric iron. While it does interact with other metal ions, its preference for iron is significant, making it a promising candidate for iron chelation therapy. Further direct experimental validation of its stability constants with a range of divalent and trivalent metal ions would provide a more definitive assessment of its specificity profile. The experimental protocols and comparative data presented in this guide offer a framework for such evaluations.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one: A Safety and Logistics Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

Based on the data for Deferiprone, 1-Ethyl-2-methyl-3-hydroxypyrid-4-one should be treated as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[2][4][6] It may also cause respiratory irritation.[2][6]

Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[2][4][7]
Skin irritationCategory 2H315: Causes skin irritation[2][4]
Eye irritationCategory 2H319: Causes serious eye irritation[2][4]
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation[2][6]

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Use in a well-ventilated area, preferably with a local exhaust ventilation system to prevent dust dispersion.[4] Ensure safety showers and eye wash stations are readily accessible.[7]

  • Eye/Face Protection: Wear approved safety goggles or a face shield.[6]

  • Skin Protection: Handle with impervious gloves. Contaminated clothing should be removed and laundered before reuse.[6]

  • Respiratory Protection: If dust is generated, use a suitable respirator.[7]

  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.[1][4][7]

Step-by-Step Disposal Protocol

Disposal of this compound must be conducted in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in the regular trash.[8][9]

  • Containerization:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

    • Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".[10] For mixtures, list all components and their approximate percentages.[9]

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be secure and away from incompatible materials. Avoid storing with strong oxidizing agents.[1]

    • Ensure the storage area is cool and dry.[6]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[9]

    • Provide the EHS office or contractor with a complete list of the waste chemicals.[9]

    • Follow all institutional procedures for waste manifest and pickup.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills (Solid):

    • Remove all ignition sources.[1]

    • Wearing appropriate PPE, clean up the spill immediately.[1]

    • Use dry clean-up procedures to avoid generating dust.[1]

    • Place the spilled material into a labeled container for hazardous waste disposal.[1]

  • Major Spills:

    • Evacuate the area and alert personnel.[1]

    • Contact your institution's emergency response team or EHS office.

    • Prevent the spillage from entering drains or water courses.[1]

Experimental Protocol Considerations

When designing experiments involving this compound, incorporate waste minimization strategies.[11] Use the smallest quantities of the chemical necessary for the procedure. If possible, consider methods to neutralize or deactivate the compound as a final step in the experimental protocol, provided this can be done safely and in accordance with institutional guidelines.[11][12]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal and spill response for this compound.

Figure 1. Disposal Workflow for this compound cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Generate Waste B Collect in a labeled, sealed, compatible container A->B C Store in designated hazardous waste area B->C D Segregate from incompatible materials C->D E Contact EHS or licensed contractor D->E F Provide waste inventory E->F G Arrange for pickup and off-site disposal F->G

Caption: Disposal Workflow Diagram

Figure 2. Spill Response Protocol cluster_assessment Initial Assessment cluster_minor_response Minor Spill Response cluster_major_response Major Spill Response Spill Spill Occurs Minor Minor Spill? Spill->Minor PPE Don appropriate PPE Minor->PPE Yes Evacuate Evacuate Area Minor->Evacuate No Cleanup Use dry cleanup methods PPE->Cleanup Containerize Place in hazardous waste container Cleanup->Containerize Alert Alert others and contact EHS/Emergency Response Evacuate->Alert Contain Prevent entry into drains Alert->Contain

Caption: Spill Response Decision Tree

References

Personal protective equipment for handling 1-Ethyl-2-methyl-3-hydroxypyrid-4-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1-Ethyl-2-methyl-3-hydroxypyrid-4-one, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are based on safety data for structurally similar pyridinone compounds and are intended to ensure the safe management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds, this compound is anticipated to cause skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact which can cause serious irritation.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing.To prevent skin contact which can cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[2]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.To prevent inhalation of dust which may cause respiratory irritation.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a well-ventilated area, preferably a chemical fume hood.

    • Assemble all necessary PPE and have it readily available.

    • Locate the nearest emergency eyewash station and safety shower.

  • Handling the Compound:

    • Avoid the formation of dust.[1]

    • Wear the prescribed PPE, including eye protection, gloves, and a lab coat.[1][2]

    • Carefully weigh and transfer the chemical, minimizing agitation.

  • In Case of Exposure:

    • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]

    • If on Skin: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep the container locked up.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Environmental Precautions:

    • Prevent the substance from entering drains, sewers, or surface and ground water.[1]

  • Disposal Method:

    • Dispose of contaminated material as chemical waste in accordance with all applicable local, state, and federal regulations.

    • Fire residues and contaminated extinguishing water must be disposed of in accordance with official regulations.[1]

Experimental Workflow and Safety Procedures

The following diagram illustrates the logical flow for the safe handling and disposal of this compound.

Workflow for Handling this compound A Preparation - Assess Risks - Gather PPE - Ensure Ventilation B Handling - Wear PPE - Minimize Dust - Transfer Carefully A->B C Exposure Event? B->C D First Aid Procedures - Inhalation: Fresh Air - Skin: Wash with Water - Eyes: Rinse with Water C->D Yes F Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Locked Up C->F No E Seek Medical Attention D->E G Disposal - Collect in Labeled Container - Follow Regulations F->G H End of Process G->H

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.